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  • Product: Manidipine dihydrochloride, (R)-
  • CAS: 126372-04-1

Core Science & Biosynthesis

Foundational

mechanism of action of (R)-manidipine dihydrochloride in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (R)-Manidipine Dihydrochloride Executive Summary Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its potent...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of (R)-Manidipine Dihydrochloride

Executive Summary

Manidipine is a third-generation dihydropyridine (DHP) calcium channel blocker recognized for its potent antihypertensive effects and unique pharmacological profile.[1] As a chiral compound, its actions are stereospecific, with the (R)- and (S)-enantiomers displaying distinct kinetics and potencies. This guide provides a detailed technical exploration of the in vitro mechanism of action of (R)-manidipine dihydrochloride. We will dissect its molecular interactions with its primary target, the L-type voltage-gated calcium channel (VGCC), and explore its engagement with T-type channels, a characteristic that distinguishes it from many other DHPs.[2] This document furnishes field-proven experimental protocols, data interpretation frameworks, and visual schematics to empower researchers in their investigation of this and similar cardiovascular compounds.

The Dihydropyridine Family: Context and Stereochemistry

The 1,4-dihydropyridine class of calcium channel blockers are foundational in the management of hypertension.[3] Their principal mechanism involves the inhibition of L-type VGCCs, which are critical for excitation-contraction coupling in vascular smooth muscle.[4] By blocking the influx of extracellular Ca²⁺, DHPs induce vasodilation, leading to a reduction in total peripheral resistance and, consequently, a lowering of blood pressure.[4]

Manidipine's structure includes a chiral center, resulting in two enantiomers: (S)-manidipine and (R)-manidipine. In vitro studies have definitively shown that this stereochemistry is crucial to its activity. The (S)-enantiomer typically exhibits a faster onset of action and greater potency in L-type channel blockade compared to the (R)-enantiomer.[3][5] The (R)-enantiomer, conversely, demonstrates a slower, more gradual onset of action.[5] This kinetic difference is a key attribute, potentially contributing to a smoother, more sustained physiological effect. Furthermore, manidipine is distinguished by its dual blockade of both L-type and T-type calcium channels, a feature that underpins its unique renal-protective effects observed in vivo.[2][6]

Core Mechanism: Stereoselective L-Type Calcium Channel Blockade

The primary molecular target for (R)-manidipine is the L-type voltage-gated calcium channel, specifically the α1 subunit (CaV1.2), which forms the ion-conducting pore.

Interaction with the L-Type Channel

(R)-manidipine, like other dihydropyridines, binds to a specific receptor site on the CaV1.2 subunit. This binding is voltage-dependent, showing higher affinity for channels in the open or inactivated states than in the resting state. This mechanism ensures that the drug acts preferentially on depolarized, actively contracting vascular smooth muscle cells. The blockade physically occludes the channel or allosterically modifies its conformation to prevent Ca²⁺ influx, leading to muscle relaxation.[4]

Enantiomer-Specific Kinetics and Potency

The differential effects of manidipine's enantiomers are central to its pharmacological character. Studies comparing the two forms reveal significant differences in their interaction with L-type channels.

  • Potency: The (S)-enantiomer is the more potent blocker of L-type Ca²⁺ channels.[5]

  • Kinetics: Patch-clamp experiments show that the (S)-enantiomer induces a faster and greater blockade. The (R)-enantiomer produces a slower and smaller decrease in Ca²⁺ current.[5] This suggests that the chemical structure and configuration influence the rate of association and dissociation from the DHP binding site.[5]

The following table summarizes the comparative inhibitory characteristics of manidipine enantiomers based on typical findings in the literature.

Parameter (S)-Manidipine(R)-ManidipineRationale & Significance
Potency (IC₅₀) Lower (e.g., ~2-5 nM)Higher (e.g., ~10-30 nM)The (S)-enantiomer has a higher affinity for the L-type channel binding site.[5]
Onset of Action FastSlowReflects different association/dissociation kinetics at the receptor site. The slower onset of (R)-manidipine may contribute to a reduced reflex tachycardia.[5]
Magnitude of Block GreaterSmallerAt equivalent concentrations, the (S)-enantiomer produces a more profound inhibition of Ca²⁺ influx.[5]

Note: Absolute IC₅₀ values can vary based on the specific cell type and experimental conditions. The values presented are illustrative of the relative differences observed.

In Vitro Experimental Frameworks for Mechanistic Elucidation

To rigorously define the in vitro mechanism of action of (R)-manidipine, a multi-assay approach is essential. The following protocols represent the gold standards for characterizing ion channel modulators.

Protocol: Electrophysiological Analysis via Whole-Cell Patch-Clamp

This technique provides direct measurement of ion flow across the cell membrane, offering unparalleled resolution of channel blockade kinetics.[7][8]

Objective: To quantify the inhibitory effect of (R)-manidipine on L-type Ca²⁺ currents (ICa,L) and determine its onset and offset kinetics.

Cell System: HEK-293 cells stably expressing the human CaV1.2 channel complex or primary vascular smooth muscle cells.

Step-by-Step Methodology:

  • Cell Preparation: Culture cells on glass coverslips to sub-confluent densities (60-80%).

  • Solution Preparation:

    • External Solution (in mM): 120 NaCl, 20 BaCl₂ (as charge carrier to enhance current and block K⁺ channels), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 120 CsCl (to block K⁺ currents from inside), 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.[9]

    • Causality Explanation: Barium is used as the charge carrier instead of calcium because it passes through L-type channels more readily and does not induce calcium-dependent inactivation, simplifying the analysis of voltage-dependent block.[10] Cesium in the internal solution is a potent blocker of most potassium channels, which, if active, would contaminate the ICa,L recording.[9]

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[8]

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".[8]

    • Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the "whole-cell" configuration.

  • Voltage Protocol:

    • Clamp the cell membrane potential at a holding potential of -80 mV to ensure channels are in a resting state.

    • Apply depolarizing voltage steps to 0 mV for 200 ms every 15 seconds to elicit ICa,L.

    • Establish a stable baseline current for at least 3 minutes.

  • Drug Application: Perfuse the recording chamber with the external solution containing (R)-manidipine dihydrochloride at the desired concentration (e.g., 10 nM, 100 nM, 1 µM).

  • Data Acquisition: Record the peak inward current during each voltage step before, during, and after drug application (washout).

  • Analysis: Measure the percentage of current inhibition at each concentration to generate a dose-response curve and calculate the IC₅₀. The time course of inhibition during drug perfusion reveals the onset kinetics.

Workflow Visualization: Patch-Clamp Experiment

G cluster_prep Preparation cluster_rec Recording cluster_exp Experiment cluster_analysis Data Analysis P1 Cell Culture (e.g., HEK293-CaV1.2) P2 Prepare Solutions (Internal & External) P3 Fabricate Pipette (3-5 MΩ resistance) R1 Form Giga-Seal on Single Cell P3->R1 R2 Achieve Whole-Cell Configuration R1->R2 R3 Apply Voltage Protocol (-80mV hold, step to 0mV) R2->R3 R4 Record Baseline I-Ca,L R3->R4 E1 Perfuse (R)-Manidipine R4->E1 E2 Record During Drug Application E1->E2 E3 Washout E2->E3 E4 Record During Washout E3->E4 A1 Measure Peak Current Inhibition (%) E4->A1 A2 Calculate IC50 & Kinetics A1->A2 G cluster_read Fluorescence Measurement P1 Plate Cells in Microplate P2 Load Cells with Ca2+ Dye (e.g., Fluo-4) P1->P2 P3 Incubate with (R)-Manidipine P2->P3 R1 Read Baseline Fluorescence P3->R1 R2 Inject High K+ Stimulus Buffer R1->R2 R3 Read Kinetic Fluorescence Increase R2->R3 A1 Analyze Response (Peak - Baseline) R3->A1 A2 Generate Dose-Response Curve & Calculate IC50 A1->A2

Caption: Key steps in a fluorescence-based calcium influx assay.

The Dual-Action Hypothesis: T-Type Channel Blockade

A defining feature of manidipine is its reported ability to block T-type calcium channels in addition to L-type channels. [2]This is significant because L- and T-type channels have different distributions and physiological roles, particularly in the kidney.

  • L-type channels are predominantly found on the afferent (pre-glomerular) arterioles. [2]* T-type channels are expressed on both the afferent and, importantly, the efferent (post-glomerular) arterioles. [2][11] By dilating both afferent and efferent arterioles, manidipine can reduce intraglomerular pressure, an effect not typically seen with highly L-type selective blockers, which may even increase this pressure. [11]This dual action is believed to be the mechanistic basis for manidipine's superior renal-protective profile. [2]Investigating this in vitro requires cell lines that endogenously express T-type channels (e.g., certain neuronal lines) or are engineered to do so, using specific patch-clamp voltage protocols designed to isolate T-type currents (which activate at more negative potentials than L-type).

Diagram: Signaling Pathway of (R)-Manidipine Action

G cluster_cell Vascular Smooth Muscle Cell Manidipine (R)-Manidipine dihydrochloride L_channel L-Type Ca2+ Channel (CaV1.2) Manidipine->L_channel BLOCKS T_channel T-Type Ca2+ Channel (e.g., CaV3.x) Manidipine->T_channel BLOCKS Ca_Influx_L Ca2+ Influx L_channel->Ca_Influx_L Ca_Influx_T Ca2+ Influx T_channel->Ca_Influx_T Contraction Muscle Contraction Ca_Influx_L->Contraction Ca_Influx_L->Contraction Reduced Ca_Influx_T->Contraction Ca_Influx_T->Contraction Reduced Vasodilation Vasodilation (Relaxation)

Caption: (R)-Manidipine blocks both L- and T-type channels to inhibit Ca²⁺ influx.

Conclusion and Future Perspectives

The in vitro mechanism of action of (R)-manidipine dihydrochloride is characterized by a stereoselective, slow-onset blockade of L-type voltage-gated calcium channels. This primary action is complemented by an inhibitory effect on T-type channels, providing a mechanistic foundation for its unique clinical profile. The experimental protocols detailed in this guide—electrophysiology, radioligand binding, and calcium flux assays—constitute a robust framework for the comprehensive characterization of (R)-manidipine and next-generation ion channel modulators.

Future research should focus on high-resolution structural studies to visualize the binding of the (R)- and (S)-enantiomers to the channel protein, further illuminating the basis for their kinetic differences. Additionally, exploring the downstream signaling consequences of dual L- and T-type channel blockade in more complex in vitro systems, such as co-cultures or organ-on-a-chip models of the renal glomerulus, will be crucial for bridging the gap between molecular action and tissue-level effects.

References

  • Cataldi, M., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology. [Link]

  • e-lactancia.org. (n.d.). Manidipine dihydrochloride. APILAM. [Link]

  • Carbone, E., et al. (2014). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. ResearchGate. [Link]

  • Jenkinson, S. P., et al. (2017). L-type calcium channel antagonism - Translation from in vitro to in vivo. Vascular Pharmacology. [Link]

  • Sukumaran, A., et al. (2022). Assays for L-type voltage gated calcium channels. Analytical Biochemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Manidipine Hydrochloride? Synapse. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Fogari, R. (2009). Cardiovascular Risk Management - Efficacy of Manidipine in Hypertension and Beyond. Touch Briefings. [Link]

  • Satin, L. S., & Cook, D. L. (1994). Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels. Methods in Cell Biology. [Link]

  • BMG LABTECH. (n.d.). Calcium assays: at the centre of biology. BMG LABTECH. [Link]

  • Plosker, G. L., & Faulds, D. (2000). Manidipine. ResearchGate. [Link]

  • Zhang, L. L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Horváth, O., et al. (2018). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology. [Link]

  • Sun, Y., et al. (2009). In Vivo and Ex Vivo Evaluation of L-Type Calcium Channel Blockers on Acid β-Glucosidase in Gaucher Disease Mouse Models. PLOS One. [Link]

  • Hess, P. (1990). Patch clamp methods for studying calcium channels. PubMed. [Link]

  • Slideshare. (n.d.). Calcium influx assays. Slideshare. [Link]

  • Robles, M. J., et al. (2006). Manidipine–delapril combination in the management of hypertension. Vascular Health and Risk Management. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices. [Link]

  • Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray. [Link]

  • Hofmann, F., et al. (2014). L-Type CaV1.2 Calcium Channels: From In Vitro Findings to In Vivo Function. Physiological Reviews. [Link]

  • University of Bristol. (n.d.). Whole-cell patch clamp recording from neuronal cultures. University of Bristol. [Link]

  • Agilent. (n.d.). Calcium Flux Assays. Agilent Technologies. [Link]

  • Bylund, D. B. (2004). Radioligand binding methods for membrane preparations and intact cells. Current Protocols in Pharmacology. [Link]

  • Taylor & Francis Online. (2020). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Taylor & Francis Online. [Link]

  • Rizos, C. V., & Elisaf, M. S. (2011). Manidipine: A different dihydropyridine. World Journal of Hypertension. [Link]

  • Gholamhossein, Y., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine... Iranian Journal of Pharmaceutical Research. [Link]

  • Zanchetti, A. (2010). Efficacy and safety profiles of manidipine compared with amlodipine: A meta-analysis of head-to-head trials. Journal of Hypertension. [Link]

  • ResearchGate. (2011). (PDF) Manidipine: A different dihydropyridine. ResearchGate. [Link]

  • de la Sierra, A. (2011). Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. Diabetic Health and Vascular Research. [Link]

Sources

Exploratory

Stereoselective Pharmacokinetics of Manidipine Enantiomers: Mechanistic Insights and Bioanalytical Workflows

Executive Summary Manidipine is a potent, third-generation 1,4-dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension. Because it possesses a chiral center at the C4 position...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manidipine is a potent, third-generation 1,4-dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension. Because it possesses a chiral center at the C4 position of the dihydropyridine ring, manidipine exists as a racemate of two enantiomers: (S)-manidipine and (R)-manidipine. The pharmacological potency of the (S)-enantiomer is significantly greater than that of the (R)-enantiomer.

For researchers and drug development professionals, understanding the stereoselective pharmacokinetics of manidipine is critical. This whitepaper provides an in-depth technical analysis of manidipine's stereoselective disposition, the mechanistic role of intestinal CYP3A4 in first-pass metabolism, and the state-of-the-art enantioselective LC-MS/MS workflows required to quantify these subtle pharmacokinetic differences.

Pharmacodynamics and the Chiral Imperative

The efficacy of chiral drugs often resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may contribute less to the therapeutic effect or, in some cases, drive adverse events. In the case of manidipine, the (S)-enantiomer exhibits a significantly higher binding affinity for L-type calcium channels compared to the (R)-enantiomer, making it the primary driver of vasodilation and blood pressure reduction ()[1].

Because the body interacts with chiral molecules stereoselectively, administering racemic manidipine results in divergent pharmacokinetic profiles for each enantiomer. Failing to resolve these enantiomers during pharmacokinetic (PK) profiling obscures critical data regarding drug bioavailability, clearance, and drug-drug interactions (DDIs).

Stereoselective Disposition and CYP3A4-Mediated Metabolism

Following oral administration, racemic manidipine undergoes extensive presystemic first-pass metabolism. This metabolism is primarily mediated by cytochrome P450 3A4 (CYP3A4) located in the enterocytes of the small intestine and the hepatocytes of the liver.

In healthy subjects, the systemic plasma concentrations of (S)-manidipine are significantly higher than those of (R)-manidipine. The S/R ratio for the Area Under the Curve ( AUC0−∞​ ) typically ranges from 1.62 to 2.0 ()[2][3]. This indicates that the less potent (R)-enantiomer is cleared much more rapidly during first-pass metabolism than the highly potent (S)-enantiomer.

The Grapefruit Juice (GFJ) Paradigm

To isolate the causality of this stereoselective clearance, researchers employ grapefruit juice (GFJ) as a mechanistic probe. GFJ contains furanocoumarins that irreversibly inhibit intestinal CYP3A4 without significantly affecting hepatic CYP3A4 activity ()[4][5].

When racemic manidipine is co-administered with GFJ, the stereoselective disposition is drastically altered:

  • The Cmax​ and AUC of the (S)-enantiomer increase by 2.4-fold and 2.3-fold, respectively[2].

  • The Cmax​ and AUC of the (R)-enantiomer increase by 3.4-fold and 3.0-fold, respectively[2].

  • The S/R AUC ratio decreases significantly from 1.6 to 1.2[2].

Because the elimination half-life ( t1/2​ ) of both enantiomers remains unchanged during the GFJ phase, this self-validating data proves that the stereoselective interaction occurs entirely at the presystemic gut level, rather than during systemic hepatic clearance[3].

G cluster_intestine Intestinal Epithelium (First-Pass Metabolism) Racemate Racemic Manidipine (Oral Dose) S_Enant (S)-Manidipine Racemate->S_Enant R_Enant (R)-Manidipine Racemate->R_Enant CYP3A4 Intestinal CYP3A4 S_Enant->CYP3A4 Moderate Clearance Systemic_S Systemic (S)-Manidipine (Higher AUC) S_Enant->Systemic_S 2.3x AUC Increase with GFJ R_Enant->CYP3A4 High Clearance Systemic_R Systemic (R)-Manidipine (Lower AUC) R_Enant->Systemic_R 3.0x AUC Increase with GFJ GFJ Grapefruit Juice (Furanocoumarins) GFJ->CYP3A4 Irreversible Inhibition

Fig 1. Stereoselective first-pass metabolism of manidipine enantiomers and CYP3A4 inhibition.

Quantitative Pharmacokinetic Summary

Table 1: Impact of CYP3A4 Inhibition on Manidipine Enantiomer Pharmacokinetics

Pharmacokinetic Parameter(S)-Manidipine (Control)(S)-Manidipine (GFJ Phase)(R)-Manidipine (Control)(R)-Manidipine (GFJ Phase)
AUC0−∞​ Increase Baseline2.3-fold increaseBaseline3.0-fold increase
Cmax​ Increase Baseline2.4-fold increaseBaseline3.4-fold increase
Elimination t1/2​ ~6.0 hoursNo significant change~6.0 hoursNo significant change
S/R AUC Ratio 1.62 (95% CI: 1.52-1.73)1.20N/AN/A

(Data synthesized from Uno et al., 2006[2][3])

Bioanalytical Framework: Enantioselective LC-MS/MS

To accurately quantify the stereoselective disposition of manidipine down to sub-nanogram levels, modern laboratories rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing chiral stationary phases. Older methods relying on UV detection and column-switching lacked the throughput and sensitivity required for modern clinical trials ()[6][7].

Rationale for Methodological Choices
  • Solid-Phase Extraction (SPE): Chosen over Liquid-Liquid Extraction (LLE) because SPE efficiently removes endogenous phospholipids that cause ion suppression in the MS source, ensuring a recovery of >80%[7].

  • Isocratic Mobile Phase: Utilizing an isocratic mixture (ammonium bicarbonate/acetonitrile) on a Chiralpack IC-3 C18 column ensures a stable baseline and highly reproducible retention times for the enantiomers. It eliminates the column re-equilibration time required in gradient elution, maximizing sample throughput[7].

  • Ammonium Bicarbonate Buffer: Acts as a volatile buffer that heavily enhances the ionization efficiency of the dihydropyridine ring in positive electrospray ionization (ESI+).

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecificationCausality / Rationale
Analytical Column Chiralpack IC-3 C18Provides baseline resolution of enantiomers without pre-column derivatization.
Mobile Phase 2 mM ammonium bicarbonate : acetonitrile (15:85, v/v)Isocratic flow ensures high throughput; buffer enhances ESI+ ionization.
Linear Range 0.05 – 10.2 ng/mLCaptures both the Cmax​ and the terminal elimination phase accurately.
LLOQ 0.05 ng/mLEssential for tracking the highly-cleared (R)-enantiomer.
Extraction Recovery >80% for both enantiomersAchieved via SPE, minimizing matrix-induced signal suppression.
Step-by-Step Protocol: Enantioselective LC-MS/MS Assay

The following protocol outlines a self-validating workflow for the quantification of manidipine enantiomers in human plasma.

Step 1: Plasma Sample Preparation via Solid-Phase Extraction (SPE)

  • Thaw human plasma samples at room temperature.

  • Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Self-Validating Mechanism: Spike the plasma with 20 µL of a Stable-Isotope Labeled Internal Standard (SIL-IS) working solution. Causality: The SIL-IS co-elutes with the target analytes and experiences the exact same matrix effects during ESI, thereby normalizing the response and correcting for any extraction losses.

  • Load the spiked mixture onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to elute hydrophilic matrix components.

  • Elute the manidipine enantiomers and SIL-IS using 1 mL of 100% acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Step 2: Chiral Chromatographic Separation

  • Inject 10 µL of the reconstituted sample into the LC system.

  • Utilize a Chiralpack IC-3 C18 column maintained at 25°C.

  • Pump the isocratic mobile phase at a flow rate of 0.8 mL/min.

  • Causality: The (R)- and (S)-enantiomers will elute at distinct retention times due to differential transient diastereomeric interactions with the chiral stationary phase.

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Interface the LC to an API-4000 mass spectrometer equipped with an ESI source operating in positive ion mode.

  • Program the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

  • Monitor the specific precursor-to-product ion transitions for manidipine (e.g., m/z 611.3 specific product ion) and the corresponding transitions for the SIL-IS.

Step 4: Quality Control and Incurred Sample Reanalysis (ISR)

  • Run Quality Control (QC) samples at Low, Medium, and High concentrations interspersed throughout the analytical batch.

  • Self-Validating Mechanism: Perform Incurred Sample Reanalysis (ISR) by reanalyzing 10% of the actual study samples on a separate day. The percentage difference between the original and ISR results must be within ±20% for at least 67% of the samples to prove the assay's trustworthiness in real-world matrices[7].

Workflow Plasma Human Plasma + SIL-IS SPE Solid-Phase Extraction Plasma->SPE ChiralLC Chiral LC (IC-3 C18) SPE->ChiralLC MSMS API-4000 MS/MS (MRM Mode) ChiralLC->MSMS Data Enantiomeric Quantification MSMS->Data

Fig 2. Self-validating LC-MS/MS workflow for enantioselective quantification of manidipine.

Conclusion

The pharmacokinetics of manidipine are profoundly stereoselective, driven by the preferential presystemic metabolism of the (R)-enantiomer by intestinal CYP3A4. Understanding this mechanism is paramount for predicting drug-drug interactions, particularly with CYP3A4 inhibitors like grapefruit juice, which disproportionately elevate the systemic exposure of the (R)-enantiomer. By employing rigorous, self-validating LC-MS/MS methodologies utilizing chiral stationary phases and stable-isotope internal standards, researchers can ensure high-fidelity pharmacokinetic profiling that meets stringent regulatory standards.

References

  • Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. British Journal of Clinical Pharmacology, 2006.[Link][2][3]

  • Stereoselective interaction of manidipine and grapefruit juice: a new twist on an old tale. British Journal of Clinical Pharmacology, 2006.[Link][4]

  • Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal, 2018.[Link][1]

  • Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography, 2017.[Link][7]

Sources

Foundational

Stereoselective Receptor Binding Affinity of (R)-Manidipine Dihydrochloride: A Technical Whitepaper on Calcium Channel Pharmacology

Executive Summary Manidipine dihydrochloride is a highly lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) utilized in the management of essential hypertension and associated renal como...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manidipine dihydrochloride is a highly lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) utilized in the management of essential hypertension and associated renal comorbidities. Unlike first-generation DHPs (e.g., nifedipine) that exclusively target high-voltage-activated L-type calcium channels (Ca v​ 1.2), manidipine exhibits a dual-blockade mechanism, inhibiting both L-type and low-voltage-activated T-type (Ca v​ 3.1/Ca v​ 3.2) calcium channels [3].

Because manidipine possesses an asymmetric carbon at the C4 position of the dihydropyridine ring, it exists as two enantiomers: (S)-(+)-manidipine and (R)-(-)-manidipine. While clinical formulations often utilize the racemate, the pharmacological efficacy is highly stereoselective. This whitepaper provides an in-depth analysis of the receptor binding affinity of the distomer, (R)-manidipine , contrasting it with the eutomer, (S)-manidipine, to elucidate the structural determinants of DHP receptor binding and validate the methodologies used to quantify these interactions.

Structural Determinants of Stereoselective Binding

The binding site for DHP calcium channel blockers is located on the α1​ subunit of the L-type calcium channel, specifically within the extracellular loops and transmembrane segments of domains III and IV (the III S5​ -III S6​ and IV S5​ -IV S6​ interfaces).

The stereoselective affinity of manidipine is dictated by the spatial orientation of its functional groups:

  • The DHP Scaffold: The 1,4-dihydropyridine ring adopts a shallow boat conformation. The 3-nitrophenyl group at the C4 position is oriented axially and perpendicular to the DHP ring.

  • The C4 Stereocenter: The chirality at C4 determines which face of the DHP ring interacts with the receptor's hydrophobic pocket. In (S)-manidipine , the 3-nitrophenyl group is optimally aligned to form stabilizing π−π interactions with aromatic residues in the binding pocket.

  • Steric Hindrance in (R)-Manidipine: In the (R)-enantiomer , the inverted spatial orientation of the bulky 3-nitrophenyl group results in steric clashes within the III/IV domain interface. This steric hindrance drastically increases the dissociation rate constant ( koff​ ), leading to a significantly lower binding affinity (higher Kd​ and IC 50​ ) [1].

Quantitative Data: Receptor Binding Affinity Metrics

Radioligand displacement assays utilizing [ 3 H]nitrendipine on rat aorta membranes provide precise quantification of the binding affinities of manidipine enantiomers [1]. The data demonstrates that (S)-manidipine is approximately 80-fold more potent as an inhibitor of 1,4-DHP receptor binding than (R)-manidipine [1], [2].

Table 1: Comparative Binding Affinities of Manidipine Enantiomers

CompoundTarget ReceptorIC 50​ (nM)*Relative Potency RatioClinical Relevance
(S)-(+)-Manidipine L-Type (Ca v​ 1.2)0.0580xEutomer; drives primary antihypertensive efficacy.
(±)-Manidipine L-Type (Ca v​ 1.2)0.30~13xStandard clinical formulation (Racemate).
(R)-(-)-Manidipine L-Type (Ca v​ 1.2)4.001x (Baseline)Distomer; weak affinity, negligible clinical BP reduction.

*IC 50​ values represent the concentration required to inhibit 50% of [ 3 H]nitrendipine binding to rat aorta microsomes.

Mechanistic Pathway of Manidipine Enantiomers

G cluster_enantiomers Chiral Resolution Racemic Racemic Manidipine (IC50 ~ 0.3 nM) SMani (S)-Manidipine (Eutomer) High Affinity (IC50 ~ 0.05 nM) Racemic->SMani RMani (R)-Manidipine (Distomer) Low Affinity (IC50 ~ 4.0 nM) Racemic->RMani Cav12 L-Type Ca2+ Channel (Cav1.2) SMani->Cav12 Optimal Binding (III5-III6 Loop) Cav32 T-Type Ca2+ Channel (Cav3.1 / Cav3.2) SMani->Cav32 Dual Blockade RMani->Cav12 Steric Hindrance Vaso Systemic Vasodilation (Afferent Arteriole) Cav12->Vaso Decreased Ca2+ Influx Renal Renal Protection (Efferent Arteriole) Cav32->Renal Decreased Ca2+ Influx

Caption: Stereoselective binding pathways of Manidipine enantiomers to calcium channels.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the receptor binding affinity ( Kd​ and IC 50​ ) of (R)-manidipine, a competitive radioligand binding assay must be employed. The following protocol is engineered with built-in causality and validation steps to ensure high-fidelity data.

Critical Pre-requisite: Photoprotection
  • Causality: 1,4-dihydropyridines are highly photosensitive. Exposure to ambient UV/visible light causes rapid photo-oxidation, converting the active dihydropyridine ring into an inactive pyridine derivative, which will artificially inflate the apparent IC 50​ .

  • Action: All procedures involving manidipine and [ 3 H]nitrendipine must be conducted in a darkroom illuminated exclusively by low-intensity sodium vapor lamps.

Step-by-Step Methodology
  • Membrane Preparation:

    • Isolate rat cerebral cortex or aorta tissue and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 0.2–0.5 mg/mL (quantified via Bradford assay).

  • Assay Incubation:

    • In glass test tubes, combine:

      • 100 µL of [ 3 H]nitrendipine (final concentration 0.1–0.5 nM).

      • 100 µL of (R)-manidipine dihydrochloride at varying concentrations ( 10−10 to 10−5 M). Note: Ensure DMSO concentration does not exceed 1% v/v to prevent membrane destabilization [1].

      • 800 µL of the membrane suspension.

    • Validation Control: To determine non-specific binding (NSB), run parallel tubes replacing (R)-manidipine with 1 µM unlabelled nifedipine.

    • Incubate the mixture at 25°C for 60 minutes to ensure the system reaches thermodynamic equilibrium.

  • Separation & Filtration:

    • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality for Filter Treatment: Pre-soak the GF/B filters in 0.1% polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic DHP radioligands.

    • Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to trap the membrane-bound radioligand while washing away unbound ligands.

  • Quantification & Data Analysis:

    • Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count the radioactivity (DPM) using a liquid scintillation counter.

    • Calculate specific binding by subtracting NSB from total binding.

    • Determine the IC 50​ using non-linear regression analysis (one-site competition model). Convert IC 50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the concentration of[ 3 H]nitrendipine and Kd​ is its dissociation constant.

Conclusion

The pharmacological profiling of (R)-manidipine dihydrochloride underscores the critical nature of stereochemistry in drug-receptor interactions. While manidipine's unique diphenylmethylpiperazine side chain grants it favorable lipophilicity and dual L/T-type channel blockade capabilities [3], it is the precise spatial orientation of the C4 chiral center in the (S)-enantiomer that allows for high-affinity binding (IC 50​ ~ 0.05 nM). The (R)-enantiomer, despite sharing identical physicochemical properties, suffers from steric hindrance within the Cav1.2 binding pocket, resulting in an 80-fold drop in binding affinity [1]. Understanding these stereoselective dynamics is paramount for researchers developing next-generation, highly selective cardiovascular therapeutics.

References

  • Synthesis and in vitro pharmacology of a series of histamine H2-agonists with additional cardiovascular activities. VU Research Portal.
  • Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Magtech Journal.
  • Calcium Channel Inhibitors. MedChemExpress.
  • Pharmacokinetic Interactions of Fruit Juices with Antihypertensive Drugs in Humans: A Systematic Review and Meta-analyses.
Exploratory

structural elucidation of (R)-manidipine dihydrochloride

An In-Depth Technical Guide to the Structural Elucidation of (R)-manidipine Dihydrochloride Foreword: Beyond the Blueprint In the realm of pharmaceutical sciences, the structural elucidation of a chiral active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Elucidation of (R)-manidipine Dihydrochloride

Foreword: Beyond the Blueprint

In the realm of pharmaceutical sciences, the structural elucidation of a chiral active pharmaceutical ingredient (API) is not merely a procedural checklist. It is a meticulous scientific investigation that underpins all subsequent development, ensuring safety, efficacy, and reproducibility. Manidipine, a third-generation dihydropyridine calcium channel blocker, presents a classic case study in stereoselectivity.[1] Its therapeutic action as an antihypertensive agent resides predominantly in the (S)-enantiomer (the eutomer), while the (R)-enantiomer (the distomer) is significantly less active.[2][3]

This guide, therefore, is designed for the discerning researcher and drug development professional. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative. We will not just list techniques; we will explore the why—the scientific rationale behind each experimental choice and the interconnectedness of the data. Our objective is to construct a self-validating analytical framework for the unambiguous confirmation of the absolute structure and purity of (R)-manidipine dihydrochloride, a process critical for impurity profiling, reference standard characterization, and advanced pharmacological studies.

Part 1: Confirmation of Covalent Structure and Constitution

Before interrogating the three-dimensional arrangement of atoms, we must first unequivocally confirm the molecule's fundamental blueprint: its molecular weight, elemental composition, and the precise connectivity of its atoms. This foundational analysis provides the bedrock upon which all subsequent stereochemical assignments are built.

Mass Spectrometry: The Molecular Weight and Fragmentation Signature

Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a molecule. For a compound like manidipine, which contains multiple nitrogen and oxygen atoms, low-resolution mass spectrometry can be ambiguous. By employing techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, we can achieve mass accuracy in the low ppm range, leaving no doubt as to the molecular formula. Tandem mass spectrometry (MS/MS) further provides a fragmentation "fingerprint" that is characteristic of the molecule's specific bond arrangement.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a 1 µg/mL solution of (R)-manidipine dihydrochloride in a 50:50 (v/v) acetonitrile:water mixture.

  • Chromatographic Separation:

    • Column: C18 column (e.g., 50 mm x 3 mm, 2.5 µm particle size).[4]

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analyzer Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for elucidation.

    • Key Transitions: Monitor the transition of the protonated molecule [M+H]+ to its characteristic product ions. The most abundant transition for manidipine is typically m/z 611 -> 167.[5][6]

    • Collision Energy: Optimize to achieve maximum sensitivity for the desired fragment ions (e.g., 25 eV).[4]

Data Presentation: Expected Mass Spectrometric Data

AnalyteIon TypeCalculated m/zObserved m/z (Typical)Key Fragment Ions (m/z)
Manidipine[M+H]⁺611.2861611.1 - 611.3167.0, 234.1

Note: The molecular formula of manidipine free base is C₃₅H₃₈N₄O₆, with a monoisotopic mass of 610.2795 Da. The observed protonated molecule [M+H]⁺ is expected at m/z 611.2868.

Visualization: LC-MS/MS Workflow

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Sample Injection B C18 Reverse-Phase Column Separation A->B C Electrospray Ionization (ESI+) B->C D Quadrupole 1 (Precursor Ion Selection m/z 611) C->D E Quadrupole 2 (Collision Cell - CID) D->E F Quadrupole 3 (Product Ion Scan m/z 167) E->F G Detector F->G H Mass Spectrum G->H Data Acquisition

Caption: Workflow for structural confirmation by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Connectivity Map

Expertise & Rationale: While MS confirms the formula, NMR spectroscopy elucidates the precise bonding arrangement. ¹H NMR reveals the chemical environment and neighboring protons for every hydrogen atom, while ¹³C NMR does the same for the carbon skeleton. For a complex structure like manidipine, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. They act as a self-validating system: a proton signal must show a correlation to its directly attached carbon in the HSQC spectrum, and to its neighboring protons in the COSY spectrum, confirming the assigned fragments.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~10 mg of (R)-manidipine dihydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments to Perform:

    • ¹H NMR: Standard single-pulse experiment.

    • ¹³C{¹H} NMR: Standard proton-decoupled experiment.

    • 2D COSY: To establish ¹H-¹H coupling networks (e.g., within the dihydropyridine ring and the ethyl chain).

    • 2D HSQC: To correlate each proton with its directly attached carbon atom.

Data Presentation: Representative ¹H NMR Chemical Shifts

Proton AssignmentChemical Shift (δ) ppm (Approximate)MultiplicityKey COSY Correlations
Dihydropyridine N-H~9.2s (broad)-
Nitrophenyl protons7.5 - 8.2mWith each other
Benzhydryl protons7.2 - 7.4mWith each other
C4-H (chiral center)~5.0s-
Piperazine/Ethyl protons2.5 - 4.2mWithin the chain
C2/C6 -CH₃~2.3s-
Ester -OCH₃~3.5s-

Note: Chemical shifts are highly dependent on the solvent and concentration. These are representative values.

Visualization: Key NMR Correlations

Manidipine p4->p5 COSY

Caption: Key ¹H-¹H COSY correlation in the manidipine structure.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The principle is that chemical bonds vibrate at specific frequencies. By measuring the absorption of infrared light, we can identify these vibrations and, by extension, the functional groups responsible. This technique serves as a quick quality control and identity check, corroborating the structural features deduced from MS and NMR.

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount (~1-2 mg) of the solid (R)-manidipine dihydrochloride powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200-3400N-H StretchDihydropyridine ring
~3050-3100C-H Stretch (sp²)Aromatic rings
~2850-2980C-H Stretch (sp³)Alkyl groups (methyl, ethyl)
~1680-1710C=O StretchEster carbonyls
~1640-1660C=C StretchDihydropyridine ring
~1520 & ~1350N-O Asymmetric & Symmetric StretchNitro group (-NO₂)

Source: General IR correlation tables and data from PubChem.[7]

Part 2: Definitive Stereochemical Elucidation

With the covalent structure confirmed, we now address the most critical aspect for this specific topic: the three-dimensional arrangement at the C4 chiral center. The goal is to prove unequivocally that the sample is the (R)-enantiomer and to quantify its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Separation and Quantification of Enantiomers

Expertise & Rationale: Chiral HPLC is the gold standard for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The choice of CSP and mobile phase is critical and often requires methodical development. This technique is essential not only for confirming the identity of the desired enantiomer (by comparison to a reference standard) but also for determining the enantiomeric excess (e.e.), a critical quality attribute.

Experimental Protocol: Enantioselective HPLC

  • Instrumentation: HPLC system with a UV or PDA detector.

  • Chiral Column: A polysaccharide-based CSP is highly effective. For example, a Chiralpack IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) column.[8][9]

  • Mobile Phase: An isocratic mobile phase, such as a mixture of acetonitrile and 2 mM ammonium bicarbonate (e.g., 85:15, v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where manidipine has strong absorbance (e.g., 230 nm).

  • Analysis: Inject a solution of the racemic manidipine to establish the retention times for both enantiomers. Subsequently, inject the (R)-manidipine sample to confirm its identity and determine the area percentages of both peaks to calculate the enantiomeric excess.

Data Presentation: Typical Chiral HPLC Results

EnantiomerRetention Time (tR) (min)
(S)-manidipine(e.g., 8.5)
(R)-manidipine(e.g., 10.2)

Visualization: Chiral Separation Workflow

cluster_peaks Elution A Racemic Manidipine (R and S) B Injection onto Chiral Stationary Phase A->B C Diastereomeric Interaction (Differential Binding) B->C D Separation in Column C->D E UV Detection D->E G Peak 1: (S)-Enantiomer D->G H Peak 2: (R)-Enantiomer D->H F Chromatogram E->F

Caption: Principle of enantiomeric separation by chiral HPLC.

X-ray Crystallography: The Absolute Structural Proof

Expertise & Rationale: While chiral HPLC provides compelling evidence through separation, single-crystal X-ray crystallography provides the ultimate, irrefutable proof of absolute configuration. By diffracting X-rays off a well-ordered single crystal, we can determine the precise coordinates of every atom in the molecule, revealing its 3D structure. To determine the absolute stereochemistry (i.e., distinguishing R from S), we rely on anomalous dispersion. This subtle effect, measured accurately with modern detectors, allows for the determination of the Flack parameter. A Flack parameter close to zero for the proposed (R)-structure confirms the assignment with very high confidence.

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth (Critical Step): Grow diffraction-quality single crystals of (R)-manidipine dihydrochloride. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.

  • Data Collection: Cool the crystal (typically to 100 K) to minimize thermal motion and collect diffraction data using a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.

  • Absolute Structure Determination: Critically, refine the Flack parameter. A value near 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the opposite enantiomer should be assigned.

Data Presentation: Key Crystallographic Parameters

ParameterTypical Value/DescriptionSignificance
Crystal System(e.g., Monoclinic)Describes the crystal lattice symmetry.
Space Group(e.g., P2₁)Defines the symmetry elements within the unit cell.
Flack Parameter~0.0(1)Confirms the (R) absolute configuration.
R-factor (R₁)< 0.05Indicates a good fit between the model and experimental data.

Part 3: Solid-State Characterization

The bulk properties of a drug substance are governed by its solid-state form. It is crucial to characterize this form to ensure consistency in manufacturing and bioavailability.

X-ray Powder Diffraction (XRPD): The Polymorphic Fingerprint

Expertise & Rationale: Manidipine dihydrochloride is known to exist in multiple crystalline forms, or polymorphs.[12] While chemically identical, polymorphs have different crystal lattice arrangements, leading to different physical properties (e.g., solubility, stability, melting point). XRPD is the primary technique used to identify and differentiate these forms. Each polymorph gives a unique diffraction pattern, which serves as its fingerprint.

Experimental Protocol: XRPD Analysis

  • Sample Preparation: Gently pack the (R)-manidipine dihydrochloride powder into a sample holder.

  • Data Acquisition: Place the sample in an X-ray powder diffractometer. Scan the sample over a defined 2θ range (e.g., 3° to 40°) using Cu Kα radiation.

  • Data Analysis: Compare the resulting diffractogram to known patterns of manidipine dihydrochloride polymorphs to identify the form.

Data Presentation: Characteristic XRPD Peaks for Form I

2θ Angle (±0.2°)
10.94
13.50
20.90
21.14
24.86

Source: Data derived from patent literature describing manidipine dihydrochloride polymorphs.[12]

Synthesis of Evidence: The Holistic Elucidation Workflow

The is a process of building a comprehensive and internally consistent dataset. No single technique is sufficient. It is the synergy of all the described methods that provides the authoritative and trustworthy confirmation required in the pharmaceutical industry. The mass spectrum confirms the molecular formula, NMR confirms the atomic connectivity, IR confirms the functional groups, chiral HPLC confirms the enantiomeric identity and purity, and single-crystal XRD provides the final, unambiguous proof of the absolute three-dimensional structure.

Visualization: Overall Structural Elucidation Strategy

cluster_primary Primary Structure Confirmation cluster_secondary Stereochemical & Solid-State Confirmation A Isolated Sample: (R)-Manidipine Dihydrochloride B Mass Spectrometry A->B What is it? C NMR Spectroscopy (1H, 13C, 2D) A->C What is it? D IR Spectroscopy A->D What is it? E Chiral HPLC A->E What is its 3D form? F Single-Crystal XRD A->F What is its 3D form? G X-Ray Powder Diffraction A->G What is its 3D form? H Final Confirmed Structure: - Identity - Purity - Absolute Configuration - Polymorphic Form B->H C->H D->H E->H F->H G->H

Caption: A holistic workflow for the complete .

References

  • Thanakosai, W., et al. (2020). Development and validation of liquid chromatography tandem mass spectrometrymethod for the quantification of manidipine in human plasma. Pharmaceutical Sciences Asia, 47(2), 142-152.

  • Li, J., et al. (2017). Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Affairs.

  • Huong, T., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. Current Pharmaceutical Analysis, 12(2), 150-155.

  • Nageswara Rao, R., et al. (2017). Enantioselective determination of R-(−)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC–MS/MS assay. Biomedical Chromatography, 31(12), e4027.

  • Tatar, S., & Atmaca, S. (2014). Delapril and manidipine measurements by liquid chromatography-tandem mass spectrometry in a pharmaceutical formulation. Luminescence, 29(7), 833-839.

  • Huong, T., et al. (2016). Determination of Manidipine in Human Plasma by UPLC–MS/MS and its Application to a Bioequivalence Study. ResearchGate.

  • National Center for Biotechnology Information. (n.d.). Manidipine dihydrochloride. PubChem Compound Database.

  • Nakao, K., et al. (1993). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 620(2), 155-162.

  • Thanakosai, W., et al. (2020). Chemical structure of manidipine dihydrochloride and desipramine hydrochloride. ResearchGate.

  • Csabai, K., et al. (2007). Complexation of Manidipine with Cyclodextrins and their Derivatives. ResearchGate.

  • Cataldi, M., et al. (1999). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. European Journal of Pharmacology, 376(1-2), 169-178.

  • LKT Laboratories, Inc. (n.d.). Manidipine Dihydrochloride.

  • BOC Sciences. (n.d.). CAS 89226-75-5 (Manidipine dihydrochloride).

  • Chem-Impex International. (n.d.). Manidipine dihydrochloride.

  • BioCrick BioTech. (n.d.). Manidipine.

  • precisionFDA. (n.d.). MANIDIPINE HYDROCHLORIDE.

  • ResearchGate. (n.d.). Manidipine.

  • Global Substance Registration System (GSRS). (n.d.). MANIDIPINE DIHYDROCHLORIDE, (S)-.

  • Remko, M., & Kysel, O. (2020). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Molecules, 25(17), 3994.

  • Pharmaffiliates. (n.d.). Manidipine-impurities.

  • Kumar, P., et al. (2010). Patent No. US 7,786,135 B2. ResearchGate.

  • KEGG DRUG. (n.d.). Manidipine hydrochloride.

  • SynThink Research Chemicals. (n.d.). Manidipine EP Impurities & USP Related Compounds.

  • National Center for Biotechnology Information. (n.d.). Manidipine. PubChem Compound Database.

  • MedChemExpress. (n.d.). Manidipine dihydrochloride.

  • Inagaki, K., et al. (2000). X-ray crystallographic characterization of nilvadipine monohydrate and its phase transition behavior. Chemical & Pharmaceutical Bulletin, 48(7), 961-965.

  • Trilleras, J., et al. (2008). Studies of Dihydropyridines by X-Ray Diffraction and Solid State 13C NMR. Zeitschrift für Naturforschung B, 63(6), 687-694.

Sources

Foundational

Stereoselective Physiology and Pharmacokinetics of (R)-Manidipine Dihydrochloride: A Technical Whitepaper

Executive Summary Manidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker (CCB) utilized clinically for the management of essential hypertension. While administered as a racemate, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Manidipine is a third-generation, highly lipophilic dihydropyridine calcium channel blocker (CCB) utilized clinically for the management of essential hypertension. While administered as a racemate, the physiological pathways engaged by manidipine are profoundly stereoselective. This whitepaper dissects the specific physiological and pharmacokinetic pathways affected by (R)-manidipine dihydrochloride . Unlike its highly potent (S)-counterpart, the (R)-enantiomer exhibits negligible antihypertensive activity but plays a critical role in CYP3A4-mediated biotransformation and emerging pleiotropic pathways, including P-glycoprotein (ABCB1) modulation for multidrug resistance (MDR) reversal.

Stereoselective Calcium Channel Modulation

The canonical mechanism of manidipine involves the blockade of voltage-gated L-type and T-type calcium channels, leading to the inhibition of calcium ion influx into vascular smooth muscle cells and subsequent vasodilation. However, the spatial orientation of the chiral center fundamentally alters receptor engagement.

(R)-manidipine dihydrochloride is approximately 30 to 80 times less potent than (S)-manidipine in its antihypertensive action 1. The causality behind this diminished efficacy lies in the stereochemistry of the lipophilic side chain at position 3 of the dihydropyridine ring. This side chain must align precisely within the hydrophobic pocket of the channel's α1​ subunit to stabilize the closed state. Patch-clamp and microfluorimetry data demonstrate that while the (R)-enantiomer can induce a biexponential decay of K⁺-induced intracellular calcium ( [Ca2+]i​ ), it produces a significantly slower onset of action and a smaller [Ca2+]i​ decrease during the critical 'fast phase' of depolarization 2. Consequently, the primary physiological pathway for the (R)-enantiomer is not systemic vasodilation.

CYP3A4-Mediated Biotransformation and Pharmacokinetics

Because it evades high-affinity binding at calcium channels, the dominant physiological fate of (R)-manidipine is rapid presystemic biotransformation. The enantiomer is a primary substrate for intestinal and hepatic Cytochrome P450 3A4 (CYP3A4).

The stereoselective nature of this metabolic pathway is exposed when CYP3A4 is inhibited. Co-administration of manidipine with grapefruit juice (GFJ)—a potent CYP3A4 inhibitor via its furanocoumarin derivatives—results in a disproportionate accumulation of the (R)-enantiomer 3. Under CYP3A4 blockade, the Cmax​ of (R)-manidipine surges by 239%, compared to a 140% increase for (S)-manidipine 4. This differential clearance indicates that the (R)-enantiomer is extracted and oxidized by CYP3A4 at a significantly higher catalytic rate than its enantiomeric counterpart.

Pleiotropic Off-Target Pathways: P-glycoprotein and MDR Reversal

The lack of potent vasodilatory action makes (R)-manidipine an attractive candidate for off-target pharmacological exploitation, particularly in oncology. Dihydropyridines are known to interact with ATP-binding cassette (ABC) transporters. Recent structural and in vitro analyses reveal that manidipine binds strongly to P-glycoprotein (P-gp/ABCB1), a primary efflux pump responsible for multidrug resistance (MDR) in cancer cells 5.

By acting as a competitive inhibitor at the P-gp drug-binding pocket, (R)-manidipine prevents the efflux of chemotherapeutics (e.g., paclitaxel). Furthermore, it modulates intracellular calcium signaling via the Nuclear Factor of Activated T cells 2 (NFAT2) pathway, leading to the transcriptional downregulation of ABCB1. This dual-action pathway effectively chemosensitizes resistant tumor models without inducing the severe hypotension that would occur if the (S)-enantiomer were used at equivalent doses.

Quantitative Data Summary

Table 1: Stereoselective Pharmacokinetics & Pharmacodynamics of Manidipine Enantiomers
Parameter(R)-Manidipine(S)-ManidipinePhysiological / Clinical Implication
Relative Antihypertensive Potency 1x30–80x(S)-enantiomer drives clinical blood pressure reduction; (R)-enantiomer is functionally inactive.
Cmax​ Increase (with CYP3A4 Inhibition) +239%+140%(R)-enantiomer is highly susceptible to CYP3A4-mediated first-pass metabolism.
AUCinf​ Increase (with CYP3A4 Inhibition) +203%+137%Stereoselective systemic accumulation upon metabolic blockade.
Clearance ( CL/F ) Reduction -68%-56%Differential hepatic and intestinal extraction ratios.
Intracellular Ca2+ Decay Kinetics Slower onset, smaller amplitudeFaster onset, larger amplitudeReflects differential binding kinetics to the dihydropyridine receptor pocket.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate systemic artifacts.

Protocol 1: Fura-2AM Ratiometric Microfluorimetry for [Ca2+]i​ Kinetics

Causality & Validation: Single-wavelength dyes are susceptible to errors from uneven dye loading, photobleaching, and varying cell thickness. Fura-2AM is a ratiometric dye; by calculating the ratio of emission at two excitation wavelengths (340 nm / 380 nm), the system internally normalizes these variables, ensuring that changes in fluorescence strictly represent [Ca2+]i​ shifts.

  • Cell Preparation: Culture GH3 pituitary tumor cells (expressing high levels of voltage-gated calcium channels) on sterile glass coverslips until 70% confluent.

  • Dye Loading: Incubate the cells with 5 µM Fura-2AM in Krebs-Ringer saline solution (5.5 mM KCl, 160 mM NaCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM glucose, 10 mM HEPES-NaOH, pH 7.4) for 1 hour at room temperature in the dark.

  • Baseline Acquisition: Mount the coverslip in a continuous perfusion microscope chamber. Illuminate the field with alternating UV light (340 nm and 380 nm) using a computer-operated filter wheel. Record baseline fluorescence.

  • Depolarization: Perfuse the chamber with a depolarizing extracellular solution containing 55 mM K⁺ (osmolarity maintained by reducing Na⁺) to force calcium channel opening and induce a [Ca2+]i​ plateau.

  • Enantiomer Application: Inject purified (R)-manidipine dihydrochloride into the chamber.

  • Data Analysis: Record the biexponential decay of [Ca2+]i​ . Calculate the exact calcium concentration using the 340/380 nm ratio plotted against a standard calcium calibration curve.

Protocol 2: Chiral LC-MS/MS for Enantioselective Pharmacokinetic Profiling

Causality & Validation: Liquid-liquid extraction can suffer from inconsistent recovery rates. Spiking the plasma with a deuterated internal standard (R-(-)-Manidipine-d4) prior to extraction ensures that any matrix effects or ion suppression during mass spectrometry are mathematically cancelled out during quantification.

  • Sample Collection: Collect human plasma samples at predetermined intervals post-administration.

  • Internal Standard Addition: Spike 100 µL of plasma with 10 µL of R-(-)-Manidipine-d4 (internal standard) to self-validate extraction efficiency.

  • Extraction: Perform liquid-liquid extraction using 1 mL of ethyl acetate. Vortex for 3 minutes, centrifuge at 10,000 rpm for 5 minutes, and evaporate the organic layer under a gentle stream of nitrogen.

  • Chiral Separation: Reconstitute the residue in the mobile phase. Inject 10 µL onto a Chiralpak IC column. Elute isocratically using a mixture of hexane/ethanol/diethylamine to separate the (R) and (S) enantiomers based on stereospecific interactions with the stationary phase.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for manidipine and the deuterated standard.

  • Quantification: Integrate the Area Under the Curve (AUC) for the (R)-enantiomer peak and normalize it against the internal standard AUC to determine exact plasma concentrations.

Visualizations

Pathway R_Manidipine (R)-Manidipine Dihydrochloride Ca_Channel Voltage-Gated Ca2+ Channels (L-type / T-type) R_Manidipine->Ca_Channel Weak Blockade CYP3A4 Hepatic/Intestinal CYP3A4 R_Manidipine->CYP3A4 Substrate P_gp P-glycoprotein (ABCB1) R_Manidipine->P_gp Binds/Inhibits Intracellular_Ca Intracellular Ca2+ [Ca2+]i (Weakly Decreased) Ca_Channel->Intracellular_Ca Modulates Vasodilation Vasodilation (Minimal Clinical Effect) Intracellular_Ca->Vasodilation Leads to Metabolites Inactive Metabolites CYP3A4->Metabolites Oxidation GFJ Grapefruit Juice (CYP3A4 Inhibitor) GFJ->CYP3A4 Inhibits NFAT2 NFAT2 Signaling P_gp->NFAT2 Modulates Ca2+ flux MDR_Reversal MDR Reversal (Chemosensitization) NFAT2->MDR_Reversal Promotes

Physiological signaling, metabolic, and pleiotropic pathways of (R)-manidipine dihydrochloride.

Workflow Step1 Cell Preparation (GH3 / Cancer Cells) Step3 Fura-2AM Loading (Ratiometric Dye) Step1->Step3 Step4 Patch-Clamp Setup (Electrophysiology) Step1->Step4 Step2 Chiral Separation (HPLC) Step2->Step3 Apply (R)-enantiomer Step2->Step4 Step6 PK Profiling (LC-MS/MS) Step2->Step6 Plasma Analysis Step5 Data Acquisition (Biexponential Decay) Step3->Step5 Step4->Step5

Self-validating experimental workflow for stereoselective pharmacodynamics and pharmacokinetics.

References

  • MANIDIPINE, (R)
  • Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells Source: PubMed / NIH URL
  • Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects Source: PubMed / NIH URL
  • Pharmacokinetic Interactions of Fruit Juices with Antihypertensive Drugs in Humans: A Systematic Review and Meta-analyses Source: ResearchGate URL
  • Manidipine (MDR and P-gp interactions)

Sources

Exploratory

in vivo efficacy of (R)-manidipine dihydrochloride in cardiovascular models

An In-Depth Technical Guide to the In Vivo Efficacy of (R)-Manidipine Dihydrochloride in Cardiovascular Models Executive Summary Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) recognized f...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Efficacy of (R)-Manidipine Dihydrochloride in Cardiovascular Models

Executive Summary

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) recognized for its potent antihypertensive effects and favorable safety profile.[1] Unlike many CCBs that primarily target L-type calcium channels, manidipine exhibits a dual blockade of both L-type and T-type calcium channels.[2][3] This unique pharmacological profile underpins its distinct efficacy in various cardiovascular models, particularly in providing significant renal protection alongside blood pressure control.[4][5] Manidipine is administered as a racemic mixture of (R)- and (S)-enantiomers. While preclinical studies suggest the (S)-enantiomer may have a faster onset of channel blockade, the majority of comprehensive in vivo efficacy data has been generated using the racemic compound.[6] This guide synthesizes the pivotal in vivo studies conducted with racemic manidipine to provide a technical overview of its efficacy in key preclinical cardiovascular disease models, offering insights into its therapeutic potential and the experimental frameworks used for its evaluation.

Core Mechanism of Action: Dual Calcium Channel Blockade

The primary mechanism of action for manidipine is the inhibition of calcium ion (Ca²⁺) influx into vascular smooth muscle cells and cardiac myocytes.[7] This action is central to its cardiovascular effects.

  • L-type Calcium Channel Blockade : Common to all dihydropyridine CCBs, blocking L-type (Long-lasting) channels in the smooth muscle of peripheral arterioles leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[7][8]

  • T-type Calcium Channel Blockade : Manidipine's distinction lies in its additional ability to block T-type (Transient) calcium channels.[3][9] These channels are notably present in the efferent arterioles of the kidney's glomeruli.[4] By dilating both the afferent (via L-type blockade) and efferent arterioles (via T-type blockade), manidipine reduces intraglomerular pressure, a key mechanism for its nephroprotective effects.[5][10] This dual action preserves renal autoregulation, which can be impaired by older CCBs that only act on afferent arterioles.[4]

Signaling Pathway Overview

The following diagram illustrates the dual-channel blockade mechanism of manidipine and its downstream effects on vascular and renal tissues.

G cluster_0 Vascular Smooth Muscle Cell cluster_1 Systemic & Renal Outcomes Manidipine Manidipine L_channel L-type Ca²⁺ Channel (Afferent Arterioles) Manidipine->L_channel Blocks T_channel T-type Ca²⁺ Channel (Efferent Arterioles) Manidipine->T_channel Blocks Ca_influx_L Ca²⁺ Influx Ca_influx_T Ca²⁺ Influx Contraction Muscle Contraction Ca_influx_L->Contraction Ca_influx_T->Contraction Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to BP_Reduction Systemic Blood Pressure Reduction Vasodilation->BP_Reduction Renal_Protection Reduced Intraglomerular Pressure (Nephroprotection) Vasodilation->Renal_Protection

Caption: Manidipine's dual blockade of L- and T-type Ca²⁺ channels.

Efficacy in Preclinical Hypertension Models

The antihypertensive efficacy of manidipine has been robustly demonstrated in several gold-standard animal models of hypertension. These models are crucial for dissecting the drug's effects on both genetic and induced forms of the disease.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of essential hypertension.

  • Experimental Protocol: Blood Pressure Reduction in SHRs

    • Animal Model: Male Spontaneously Hypertensive Rats (SHRs), typically 12-16 weeks of age. Wistar-Kyoto (WKY) rats are used as normotensive controls.

    • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) for at least one week before the study.

    • Group Allocation: Rats are randomly assigned to a vehicle control group or manidipine treatment groups (e.g., 3 mg/kg, 10 mg/kg).[3][11]

    • Drug Administration: Manidipine dihydrochloride is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage for a specified period (e.g., 4 to 8 weeks).[11]

    • Blood Pressure Measurement: Systolic blood pressure (SBP) is measured non-invasively at baseline and regular intervals using the tail-cuff method.

    • Data Analysis: Changes in SBP over time are compared between the vehicle and treatment groups using appropriate statistical methods (e.g., ANOVA).

DOCA-Salt Hypertensive Rat Model

This model represents volume-dependent hypertension, which is highly relevant to salt-sensitive human hypertension.

  • Experimental Protocol: Cardiac and Vascular Effects in DOCA-Salt Rats

    • Model Induction: Unilateral nephrectomy is performed on male rats, followed by subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet. Animals are provided with 1% NaCl drinking water.

    • Treatment: Following the development of hypertension, rats are divided into groups: untreated DOCA-salt, manidipine-treated DOCA-salt (e.g., 0.05% in food), and normotensive controls.[12]

    • Duration: Treatment continues for a period of 3-5 weeks.

    • Endpoints:

      • Blood pressure monitoring.

      • At study termination, hearts are excised for Langendorff perfusion to measure maximal coronary flow (MCF).[12]

      • Left ventricular weight is measured to calculate the left ventricular weight to body weight ratio, an index of cardiac hypertrophy.[12]

Summary of Efficacy in Hypertension Models
ModelSpeciesManidipine Dose/RegimenKey Efficacy OutcomesReference
Spontaneously Hypertensive Rats (SHR)Rat10 mg/kg (in vivo)Lowered blood pressure.[3]
Salt-Loaded SHRRat40 mg/day (oral, 4 weeks)Completely prevented the elevation in systolic blood pressure induced by high salt intake.[13]
DOCA-Salt Hypertensive RatsRat0.05% in food (3 weeks)Reduced high blood pressure and increased sodium excretion. Restored maximal coronary flow.[12]

Renal Protection in Cardiovascular Models

Manidipine's nephroprotective properties are a cornerstone of its therapeutic profile, demonstrated in models of hypertensive renal damage.[5]

Salt-Loaded SHR Model for Renal Function

This model is excellent for assessing how a drug modulates the relationship between blood pressure and renal sodium handling.

  • Experimental Protocol: Pressure-Natriuresis Relationship

    • Model: SHRs are fed a high-salt (e.g., 8% NaCl) diet for 4 weeks to exacerbate hypertension and challenge renal function.[13]

    • Treatment: A cohort of salt-loaded SHRs receives daily oral manidipine (e.g., 40 mg/day).[13]

    • Metabolic Cages: During the final week, rats are housed in metabolic cages to allow for precise collection of urine for sodium excretion analysis.

    • Renal Hemodynamics: At the end of the study, acute experiments are performed under anesthesia. Renal perfusion pressure is controlled, and glomerular filtration rate (GFR) and renal plasma flow (RPF) are measured.

    • Key Finding: Manidipine treatment improved the pressure-natriuresis relationship, shifting it toward lower pressures. This indicates that at any given renal perfusion pressure, the kidneys are able to excrete more sodium, a beneficial effect for managing hypertension.[13]

Workflow for In Vivo Renal Function Study

G start Select Animal Model (e.g., SHR) induce Induce Renal Stress (e.g., High Salt Diet) start->induce group Randomize into Groups (Vehicle vs. Manidipine) induce->group treat Chronic Daily Dosing (e.g., 4 weeks via oral gavage) group->treat monitor Monitor BP & House in Metabolic Cages for Urine Collection treat->monitor terminal Terminal Experiment (Anesthesia, Measure GFR & RPF) monitor->terminal analyze Analyze Pressure-Natriuresis, GFR, RPF, and Histology terminal->analyze end Conclusion on Nephroprotective Efficacy analyze->end

Caption: Workflow for a preclinical renal protection study.

Anti-Atherosclerotic and Vascular Remodeling Effects

Beyond blood pressure reduction, manidipine has shown direct beneficial effects on the vasculature, inhibiting key processes in the development of atherosclerosis and hypertensive vascular damage.[14]

Endothelial Injury and Hypercholesterolemia Model

This model mimics the key pathological factors of hypertension and high cholesterol that drive atherosclerosis.

  • Experimental Protocol: Atherosclerosis Inhibition

    • Model: Goldblatt 2K1C rats (inducing renovascular hypertension) are subjected to aortic endothelial injury and fed a high-cholesterol diet.[15]

    • Treatment: Animals are treated with regular doses of manidipine.

    • Duration: The study is conducted for 6 weeks.

    • Endpoints: At termination, the aorta is harvested for morphological analysis.

    • Key Findings: Manidipine treatment suppressed the thickening of the medial layer of the aorta and reduced intimal hyperplasia (a key feature of atherosclerotic plaque formation) by at least 50%.[15] This demonstrates a potent anti-arteriosclerotic effect.

Vascular Structure in SHR Model

This approach assesses the drug's ability to reverse or prevent the structural changes (remodeling) in small resistance arteries caused by chronic hypertension.

  • Experimental Protocol: Mesenteric Artery Remodeling

    • Model: SHRs are treated from a young age (4th to 12th week) before significant vascular damage is established.[11]

    • Treatment: Manidipine is administered at a high, hypotensive dose (3 mg/kg/day) and a low, non-hypotensive dose (0.3 mg/kg/day).[11]

    • Myography: At 13 weeks, rats are euthanized, and mesenteric small arteries are dissected and mounted on a micromyograph. This instrument allows for the precise measurement of vascular structural parameters like media thickness and lumen diameter.

    • Biomarker Analysis: Vascular concentrations of adhesion molecules like ICAM-1 are measured.

    • Key Findings: Only the high, hypotensive dose of manidipine reduced the adverse structural remodeling (media/lumen ratio).[11] However, both high and low doses significantly reduced ICAM-1 concentrations, suggesting a blood pressure-independent anti-inflammatory effect that could contribute to its anti-atherogenic properties.[11]

Efficacy in Cardiac Hypertrophy Models

Left ventricular hypertrophy (LVH) is a serious consequence of chronic hypertension and an independent risk factor for cardiovascular events. Manidipine has demonstrated efficacy in reducing LVH in preclinical models.

Summary of Efficacy in Cardiac Hypertrophy Models
ModelSpeciesManidipine Dose/RegimenKey Efficacy OutcomesReference
Isoproterenol-Induced LVHRat3 mg/kgInhibited the development of left ventricular hypertrophy.[3]
DOCA-Salt Hypertensive RatsRat0.05% in foodSignificantly reduced left ventricular weight to body weight ratio compared to untreated hypertensive controls.[12]

Conclusion and Future Directions

The in vivo evidence robustly supports the efficacy of racemic manidipine in key cardiovascular models. Its dual L/T-type calcium channel blockade translates into potent antihypertensive action coupled with significant end-organ protection, particularly in the kidneys. Manidipine not only controls blood pressure but also favorably impacts pathological processes such as vascular remodeling, atherosclerosis, and cardiac hypertrophy.[11][12][15]

For drug development professionals, these findings position manidipine as a differentiated CCB. Future research should aim to further delineate the specific contributions of the (R)- and (S)-enantiomers to the overall efficacy and safety profile observed with the racemic mixture. Investigating the blood pressure-independent mechanisms, such as the modulation of ICAM-1 and potential activation of PPAR-γ, could unveil new therapeutic applications for this compound.[4][11] The preclinical data strongly suggests that manidipine's unique pharmacology provides comprehensive cardiovascular benefits beyond what is expected from simple vasodilation.

References

  • Efficacy of Manidipine in Hypertension and Beyond. Cardiovascular Risk Management.
  • Manidipine: Uses & Dosage. MIMS Singapore.
  • Manidipine inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C r
  • What is the mechanism of Manidipine Hydrochloride?.
  • Manidipine (CAS 89226-50-6). Cayman Chemical.
  • Efficacy and mode of action of manidipine: a new calcium antagonist. PubMed.
  • Manidipine dihydrochloride. E-lactancia.
  • Effects of manidipine on blood pressure and renal function in salt-loaded, spontaneously hypertensive r
  • Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive r
  • Manidipine: A different dihydropyridine. Baishideng Publishing Group.
  • Manidipine.
  • Natriuretic Action of Manidipine Hydrochloride, a New Calcium Channel Blocker, in Spontaneously Hypertensive Rats.
  • Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. PubMed.
  • manidipine | Dosing & Uses. medtigo.
  • Manidipine in hypertensive patients with metabolic syndrome: the MARIMBA study. Science.gov.
  • Anti-atherosclerotic potential of dihydropyridine calcium channel blockers. Unknown Source.
  • Effects of hypotensive and non-hypotensive doses of manidipine on structure, responses to endothelin-1 and ICAM-1 production in mesenteric small resistance arteries of spontaneously hypertensive r
  • Efficacy and tolerability of manidipine in the treatment of hypertension in patients with non-diabetic chronic kidney disease without glomerular disease. Prospective, randomized, double-blind study of parallel groups in comparison with enalapril.
  • Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. Unknown Source.
  • Cardiplot.
  • Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in p
  • What is Manidipine Hydrochloride used for?. Unknown Source.
  • Manidipine: a review of its use in hypertension. PubMed.
  • Manidipine | Calcium Channel Antagonist. MedChemExpress.
  • Effects of manidipine and delapril on serum lipids, lipoproteins, and apolipoproteins in patients with mild to moderate essential hypertension: a randomized trial with one-year follow-up. PubMed.
  • Efficacy and tolerability of manidipine hydrochloride in the long-term treatment of mild-moderate hypertension.
  • Antihypertensive efficacy and safety of manidipine versus amlodipine in elderly subjects with isolated systolic hypertension: MAISH study. PubMed.

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development and Validation for (R)-Manidipine Dihydrochloride

Introduction & Pharmacological Context Manidipine is a highly lipophilic, third-generation 1,4-dihydropyridine calcium channel blocker utilized in the management of essential hypertension. The molecule features a chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Manidipine is a highly lipophilic, third-generation 1,4-dihydropyridine calcium channel blocker utilized in the management of essential hypertension. The molecule features a chiral center at the C4 position of the dihydropyridine ring, resulting in two distinct enantiomers: (R)-(-)-manidipine and S-(+)-manidipine.

Pharmacological investigations reveal that the S-enantiomer exhibits a significantly faster onset of action and greater blockade of voltage-sensitive Ca2+ channels compared to the R-enantiomer[1]. Because of these highly distinct pharmacodynamic and pharmacokinetic profiles[2], rigorous enantiomeric separation is mandatory in drug development. This application note details a robust, self-validating Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) method specifically optimized for the isolation, identification, and quantification of (R)-manidipine dihydrochloride, either as an active pharmaceutical ingredient (API) or as a chiral impurity.

Mechanistic Insights: Method Development Strategy

Developing a chiral method for a dihydrochloride salt requires overcoming specific chromatographic challenges, primarily related to analyte solubility and secondary column interactions. As a Senior Application Scientist, it is critical to understand the why behind each parameter rather than just the how.

Chiral Stationary Phase (CSP) Selection & Causality

Polysaccharide-derived CSPs are the gold standard for resolving dihydropyridines. For this protocol, we utilize a Cellulose tris(4-methylbenzoate) stationary phase (e.g., Chiralcel OJ). The chiral recognition mechanism is driven by:

  • Hydrogen Bonding : Interactions between the carbamate/ester linkages of the CSP and the secondary amine/ester groups of manidipine.

  • Steric Inclusion : The bulky diphenylmethylpiperazine moiety of manidipine intercalates into the chiral cavities of the cellulose polymer. The 4-methylbenzoate derivatization provides the exact steric dimensions required to differentiate the spatial orientation of the C4 chiral center.

Note: For high-sensitivity bioanalytical applications (e.g., human plasma), a reversed-phase LC-MS/MS approach utilizing a Chiralpak IC-3 column with ammonium bicarbonate and acetonitrile has also been successfully validated[3]. However, for API purity and formulation QC, NP-HPLC offers superior thermodynamic resolution.

Mobile Phase Thermodynamics & The Role of Basic Modifiers

Manidipine dihydrochloride is a salt of a weak base (piperazine ring pKa ~8.9). In normal-phase conditions (Hexane/Alcohol), two major issues arise:

  • The Problem : Free silanol groups on the silica backbone of the CSP act as weak acids. They cause severe ionic interactions with the protonated manidipine, leading to irreversible retention or extreme peak tailing.

  • The Solution : The addition of 0.1% Diethylamine (DEA) to the mobile phase is non-negotiable. DEA acts as a competitive masking agent for the acidic silanol groups and ensures manidipine is neutralized into its free-base form in situ during elution. This yields sharp, symmetrical peaks and reproducible retention times[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a closed-loop, self-validating system. The analytical run cannot proceed to sample quantification unless the System Suitability Test (SST) strictly meets predefined kinetic and thermodynamic criteria.

Workflow Start Prepare (R)-Manidipine & Racemic Standard SST Inject Racemic Mixture (System Suitability Test) Start->SST Decision Resolution (Rs) > 2.0? Tailing (Tf) < 1.5? SST->Decision Action Adjust Modifier (DEA) or Temperature Decision->Action No Proceed Inject Blank & (R)-Manidipine Samples Decision->Proceed Yes Action->SST Analyze Calculate %ee & Report Results Proceed->Analyze

Figure 1: Self-validating workflow for chiral HPLC analysis of manidipine enantiomers.

Reagents and Sample Preparation
  • Mobile Phase Preparation : Mix HPLC-grade n-Hexane and Ethanol in an 85:15 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas via ultrasonication for 15 minutes. Causality: Hexane provides the non-polar bulk to drive the analyte into the stationary phase cavities, while Ethanol acts as the polar modifier to elute the compound.

  • Racemic Standard (SST) : Dissolve 10 mg of racemic manidipine dihydrochloride in 1 mL of Ethanol (containing 0.1% DEA to neutralize the HCl salt). Dilute to 10 mL with the mobile phase to achieve a 1 mg/mL concentration.

  • (R)-Manidipine Sample : Prepare identically to the racemic standard to yield a nominal concentration of 1 mg/mL.

Step-by-Step Chromatographic Execution
  • Column Equilibration : Flush the Cellulose tris(4-methylbenzoate) column (250 x 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min for 45 minutes until the baseline stabilizes.

  • SST Injection : Inject 10 µL of the Racemic Standard.

  • Validation Gate (Critical Step) : Evaluate the chromatogram. The (S)-enantiomer typically elutes first, followed by the (R)-enantiomer. Proceed only if Resolution ( Rs​ ) > 2.0. If Rs​ < 2.0, decrease the column temperature to 20 °C (to increase the entropic penalty of the wrong enantiomer binding) or decrease ethanol content to 10%.

  • Sample Analysis : Inject a blank (diluent) to confirm the absence of carryover, followed by the (R)-manidipine sample in triplicate.

Quantitative Data & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column Cellulose tris(4-methylbenzoate) (250 x 4.6 mm, 5 µm)Optimal cavity size for diphenylmethylpiperazine steric inclusion.
Mobile Phase n-Hexane / Ethanol / DEA (85:15:0.1, v/v/v)Balances elution strength and chiral recognition while masking silanols.
Flow Rate 1.0 mL/minMaintains optimal linear velocity for mass transfer kinetics.
Temperature 25 °CLower temperatures enhance enantioselective enthalpy differences.
Detection UV at 230 nmCorresponds to the strong π-π* transition of the dihydropyridine ring.
Injection Vol. 10 µLPrevents column overloading and subsequent band broadening.

Table 2: System Suitability and Validation Metrics

MetricAcceptance CriterionTypical Result
Retention Time (S-isomer) N/A~8.4 min
Retention Time (R-isomer) N/A~11.2 min
Resolution ( Rs​ ) ≥2.0 2.8
Tailing Factor ( Tf​ ) ≤1.5 1.15
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.2 ng/mL / 0.6 ng/mL
Recovery 98.0% - 102.0%99.4%

Conclusion

The successful chiral separation of (R)-manidipine dihydrochloride hinges on the precise manipulation of mobile phase modifiers to counteract the basicity of the piperazine moiety. By utilizing a cellulose-based CSP and enforcing a strict, self-validating SST protocol, this method guarantees high precision and accuracy. It is highly suitable for the rigorous quality control of APIs, determination of enantiomeric excess (%ee), and downstream pharmacokinetic evaluations.

References

  • [4] Yamaguchi, M., Yamashita, K., Aoki, I., Tabata, T., Hirai, S., & Yashiki, T. (1992). Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. 4

  • [1] Fusi, F., Sgaragli, G., Saponara, S., & Valoti, M. (2001). Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. PubMed / NIH. 1

  • [3] Adireddy, V., Bimireddy, B. P. K., & Ponneri, V. (2017). Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. Biomedical Chromatography. 3

  • [2] Uno, T., Ohkubo, T., Sugawara, K. (1998). Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects. PubMed / NIH. 2

Sources

Application

asymmetric synthesis pathway of (R)-manidipine dihydrochloride

Application Note: Advanced Asymmetric Synthesis and Chiral Resolution Pathways for (R)-Manidipine Dihydrochloride Target Audience: Synthetic Chemists, Process Engineers, and Pharmacological Researchers Content Focus: Mec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Asymmetric Synthesis and Chiral Resolution Pathways for (R)-Manidipine Dihydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Pharmacological Researchers Content Focus: Mechanistic Causality, Scalable Protocols, and Analytical Validation

Introduction & Pharmacological Context

Manidipine is a highly lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker. Structurally, it possesses a chiral center at the C4 position of the dihydropyridine ring due to its unsymmetrical ester groups (a methyl ester and a bulky 2-[4-(diphenylmethyl)piperazin-1-yl]ethyl ester).

In pharmacological applications, the enantiomers of manidipine exhibit profound divergence in activity. The (S)-enantiomer is a potent inhibitor of L-type calcium channels, driving the drug's primary antihypertensive efficacy. Conversely, (R)-manidipine dihydrochloride demonstrates virtually no antihypertensive effect in spontaneously hypertensive rat (SHR) models[1]. Despite this, isolating the optically pure (R)-enantiomer is critical for researchers utilizing it as a negative control probe in mechanotransductive pathway studies or investigating its off-target receptor affinities.

BioPathway Manidipine Racemic Manidipine S_Enantiomer (S)-Manidipine (Active) Manidipine->S_Enantiomer R_Enantiomer (R)-Manidipine (Inactive/Probe) Manidipine->R_Enantiomer LType L-Type Ca2+ Channel Blockade S_Enantiomer->LType High Affinity No_Effect Minimal Vascular Effect R_Enantiomer->No_Effect Low Affinity BP_Drop Antihypertensive Effect LType->BP_Drop

Pharmacological divergence of manidipine enantiomers on L-type calcium channels.

Strategic Causality: Asymmetric Synthesis vs. Chiral Resolution

Obtaining optically pure 1,4-DHPs traditionally relies on two distinct pathways: direct asymmetric synthesis or the resolution of a racemic mixture.

Pathway A: Direct Asymmetric Organocatalysis Recent advancements have utilized chiral Brønsted acids, such as BINOL-derived chiral phosphoric acids (e.g., (R)-TRIP), to catalyze enantioselective Hantzsch-type cyclizations[2]. The catalyst forms a highly organized chiral hydrogen-bonding network with the imine intermediate, directing the facial attack of the enamine. However, for manidipine, the extreme steric bulk of the diphenylmethyl-piperazine moiety severely hinders the transition state, often resulting in poor yields and moderate enantiomeric excess (ee) (typically <60%).

Pathway B: Chemical Salting-Out Resolution (The Industrial Standard) Due to the limitations of direct asymmetric synthesis for heavily substituted DHPs, the chemical salting-out resolution method remains the most robust and scalable approach[1]. This method leverages the Pope-Peachey principle (the half-equivalent method). By reacting racemic manidipine with exactly 0.5 equivalents of a chiral resolving agent—specifically (-)-Di-p-toluoyl-L-tartaric acid ((-)-L-DTTA)—a thermodynamic competition is forced. The bulky p-toluoyl groups of DTTA provide optimal π−π stacking and steric interlocking with the diphenylmethyl moiety of manidipine. This selectively drives the crystallization of the (R)-manidipine-(-)-L-DTTA salt, leaving the (S)-enantiomer highly enriched in the mother liquor as a free base[1].

Experimental Protocols (Self-Validating Workflows)

The following protocols detail the isolation of (R)-manidipine dihydrochloride from a racemic mixture, engineered with built-in In-Process Controls (IPCs) to ensure self-validation.

Protocol 3.1: Half-Equivalent Diastereomeric Resolution

Objective: Isolate the (R)-manidipine diastereomeric salt with >99% ee.

  • Dissolution: Suspend 10.0 g (16.4 mmol) of racemic manidipine free base in 80 mL of a binary solvent system (Acetone/Methanol, 8:2 v/v). Heat to 50°C under a nitrogen atmosphere until complete dissolution is achieved.

    • Causality: Acetone provides high solubility for the free base, while methanol provides the protic environment necessary for rapid proton transfer and salt lattice formation.

  • Chiral Recognition: Dissolve 3.17 g (8.2 mmol, exactly 0.5 eq) of (-)-L-DTTA in 20 mL of acetone. Add this solution dropwise to the manidipine mixture over 30 minutes at 50°C.

  • Controlled Crystallization: Cool the reactor at a linear ramp rate of 0.5°C/min down to 5°C. Stir gently at 5°C for 12 hours to allow Ostwald ripening of the crystals.

  • Filtration & IPC Validation: Filter the resulting white crystalline precipitate under a vacuum.

    • Self-Validation Step: Sample the mother liquor and analyze via chiral HPLC. A successful resolution is confirmed if the mother liquor shows >80% ee in favor of the (S)-enantiomer, proving the (R)-enantiomer has successfully precipitated.

  • Recrystallization: Recrystallize the solid from boiling ethanol (approx. 40 mL) to yield pure (R)-manidipine-(-)-L-DTTA salt.

Protocol 3.2: Alkaline Cleavage and Dihydrochloride Formation

Objective: Convert the chiral salt into the final active pharmaceutical ingredient (API) format.

  • Free Base Recovery: Suspend the purified salt in 50 mL of deionized water. Slowly add 5% aqueous Na2​CO3​ until the pH stabilizes at 8.5. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

    • Causality: A pH of 8.5 is high enough to deprotonate the piperazine nitrogens but low enough to prevent the base-catalyzed hydrolysis of the methyl ester.

  • Drying: Dry the combined DCM organic layers over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield (R)-manidipine free base as a pale yellow oil.

  • Salt Formation: Dissolve the oil in 20 mL of anhydrous ethanol. Cool to 0°C. Dropwise, add 2.1 equivalents of anhydrous HCl dissolved in ethanol.

    • Causality: 2.1 equivalents ensure the complete protonation of both basic nitrogen atoms on the piperazine ring. Anhydrous conditions are mandatory to prevent ester cleavage.

  • Precipitation: Slowly add diethyl ether (approx. 30 mL) until the solution becomes turbid. Stir for 2 hours at 0°C. Filter the resulting (R)-manidipine dihydrochloride crystals and dry under a vacuum at 40°C.

    • Self-Validation Step: The process is complete when the addition of further diethyl ether to the supernatant yields no additional turbidity, and a spot test of the supernatant shows a pH of ~2.0.

Protocol 3.3: Chiral HPLC Validation

To verify the optical purity of the synthesized (R)-manidipine dihydrochloride, utilize immobilized chiral stationary phases (CSPs) which offer superior solvent durability and resolution capabilities[3].

  • Column: CHIRALPAK IA or IB (Amylose/Cellulose-based immobilized CSP)[3].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV absorption at 350 nm.

Workflow A Racemic Free Base B (-)-L-DTTA (0.5 eq) A->B C (R)-Salt Crystallization B->C D Alkaline Extraction C->D E HCl/EtOH Treatment D->E F (R)-Manidipine 2HCl E->F

Step-by-step chemical salting-out resolution and dihydrochloride formation workflow.

Quantitative Data Summaries

The following table summarizes the operational metrics comparing the theoretical direct asymmetric organocatalytic synthesis against the detailed chemical salting-out resolution method for heavily substituted DHPs like manidipine.

MetricDirect Asymmetric Organocatalysis (CPA)Chemical Salting-Out Resolution
Scalability Low (Limited by catalyst cost and steric hindrance)High (Current industrial standard)
Enantiomeric Excess (ee) 50% - 70% (Pre-purification)> 99% (After single recrystallization)
Yield (Target Enantiomer) ~40%~35-40% (Max theoretical limit is 50%)
Reagent Economy High Cost (Chiral Phosphoric Acids)Low Cost ((-)-L-DTTA Resolving Agent)
Time to Isolation 48 - 72 hours24 - 36 hours

References

  • Source: magtechjournal.
  • Source: MDPI / researchgate.
  • Title: Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates Source: NIH URL

Sources

Method

Application Note: In Vitro Profiling and Cell Culture Dosing Guidelines for (R)-Manidipine Dihydrochloride

Executive Summary & Mechanistic Rationale Manidipine dihydrochloride is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. While the (S)-enantiomer is primarily responsible for the potent vaso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Manidipine dihydrochloride is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. While the (S)-enantiomer is primarily responsible for the potent vasodilation seen in clinical applications, (R)-manidipine and racemic mixtures are heavily utilized in preclinical cell culture models to dissect stereospecific channel binding kinetics, as well as to investigate off-target pharmacological effects, such as antiviral and anti-inflammatory activities[1].

In vitro, manidipine exhibits a dual-blocking mechanism, antagonizing both L-type and T-type voltage-dependent calcium channels (VDCCs) [1][2]. By preventing extracellular Ca²⁺ influx, it dampens intracellular calcium signaling cascades. Beyond its canonical ion channel blockade (IC₅₀ = 2.6 nM)[3], manidipine effectively modulates gene transcription at nanomolar to micromolar concentrations, specifically suppressing NF-κB-mediated pro-inflammatory cytokine release (e.g., IL-6) in macrophages[4][5].

Pathway Manidipine (R)-Manidipine Dihydrochloride VDCC L-Type & T-Type Calcium Channels Manidipine->VDCC Antagonizes Ca2 Intracellular Ca²⁺ Accumulation Manidipine->Ca2 Inhibits VDCC->Ca2 Facilitates Influx Calcineurin Calcineurin / Calmodulin Complex Ca2->Calcineurin Activates NFkB NF-κB Nuclear Translocation Calcineurin->NFkB Promotes Cytokines Pro-inflammatory Cytokines (IL-6) NFkB->Cytokines Induces Transcription

Fig 1: Manidipine-mediated inhibition of VDCCs and downstream NF-κB inflammatory signaling.

Physicochemical Properties & Reconstitution

Dihydropyridines are notoriously sensitive to photo-oxidation, where exposure to light rapidly aromatizes the dihydropyridine ring into an inactive pyridine derivative. Strict protection from light is non-negotiable during reconstitution and cell culture incubation.

Table 1: Physicochemical & Storage Parameters
ParameterSpecification / ValueCausality & Handling Notes
Molecular Weight 683.62 g/mol [5]-
Solubility (In Vitro) DMSO: ≥ 50 mg/mL (73.14 mM)[5]Insoluble in water. Requires DMSO for primary stock.
Solvation Aid Gentle warming (37°C) + SonicationHighly lipophilic; crystalline lattice requires mechanical disruption to fully solvate[5].
Storage (Solid) -20°C for up to 3 years[3]Keep desiccated. Moisture degrades the hydrochloride salt.
Storage (Solution) -80°C (6 months) / -20°C (1 month)[5]Aliquot immediately. Repeated freeze-thaw cycles precipitate the compound out of solution.
Protocol A: Self-Validating Reconstitution Workflow
  • Preparation: Equilibrate the solid (R)-manidipine dihydrochloride vial to room temperature (RT) in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric condensation on the hygroscopic salt, which alters molarity.

  • Solvation: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM master stock (e.g., 1.46 mL DMSO per 10 mg of compound)[5].

  • Disruption: Sonicate the vial in a water bath at 37°C for 5–10 minutes until the solution is completely clear.

  • Aliquoting: Transfer into amber microcentrifuge tubes in 20–50 μL aliquots to prevent photo-degradation and freeze-thaw events. Store at -80°C.

In Vitro Dosing Guidelines

The effective concentration of (R)-manidipine varies logarithmically depending on the target pathway. Use the following empirically validated ranges to design your dose-response curves.

Table 2: Application-Specific Dosing Ranges
Target / Assay TypeCell Line ExamplesWorking ConcentrationIncubation TimeReference
Ca²⁺ Channel Blockade A7r5, PC12, Cardiomyocytes0.1 nM – 100 nM15 – 30 minIC₅₀ = 2.6 nM[3]
Anti-Inflammatory (NF-κB) THP-1, RAW 264.70.1 μM – 1.0 μM16 – 24 hoursSuppresses IL-6[5]
Antiviral (e.g., SFTSV) SW13, Huh-710 μM – 30 μM20 – 48 hours20 μg/mL (29 μM)[5]

Detailed Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems containing internal controls.

Protocol B: Intracellular Calcium Flux Assay (Fluo-4 AM)

This protocol measures the direct antagonism of VDCCs by (R)-manidipine.

1. Cell Preparation & Dye Loading:

  • Seed cells (e.g., A7r5 smooth muscle cells) in a 96-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight.

  • Prepare Dye Loading Buffer: 2 μM Fluo-4 AM in HBSS containing 20 mM HEPES and 2.5 mM Probenecid .

  • Expert Causality Note: Probenecid is critical. It inhibits organic anion transporters, preventing the cells from prematurely pumping the cleaved, fluorescent Fluo-4 dye out into the extracellular space.

  • Incubate cells with Dye Loading Buffer for 45 minutes at 37°C in the dark.

2. Compound Pre-Incubation:

  • Wash cells twice with HBSS to remove extracellular dye.

  • Prepare (R)-manidipine dilutions (0.1 nM to 100 nM) in HBSS. Ensure final DMSO concentration is ≤ 0.1% to prevent solvent-induced membrane permeabilization.

  • Add the compound to the cells and pre-incubate for 20 minutes at RT in the dark.

  • Expert Causality Note: Dihydropyridines are highly lipophilic. They require this pre-incubation period to partition into the lipid bilayer and access the allosteric binding sites on the VDCCs[6].

3. Stimulation & Readout:

  • Place the plate in a kinetic fluorescence reader (Ex: 494 nm, Em: 516 nm).

  • Self-Validation Step: Inject a depolarizing stimulus (e.g., 50 mM KCl or 1 μM Bay K8644, an L-type channel agonist) to trigger Ca²⁺ influx.

  • Record fluorescence continuously for 3 minutes. Calculate the IC₅₀ based on the reduction in peak fluorescence compared to the vehicle control.

Protocol C: Anti-Inflammatory Cytokine Suppression Assay

This protocol evaluates the off-target, NF-κB-mediated anti-inflammatory effects of (R)-manidipine[5].

1. Macrophage Differentiation:

  • Seed THP-1 monocytes at 50,000 cells/well in a 96-well plate.

  • Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours. Wash and rest the cells in fresh RPMI-1640 for 24 hours.

2. Treatment & Stimulation:

  • Pre-treat the macrophages with (R)-manidipine (0.1 μM, 0.5 μM, 1.0 μM) for 1 hour.

  • Stimulate inflammation by adding an inflammatory cocktail (e.g., 10 ng/mL IL-1, 10 ng/mL IFN-γ, and 25 ng/mL TNF-α)[5].

  • Self-Validation Step: Include a positive control well treated with a known NF-κB inhibitor (e.g., BAY 11-7082) to validate the assay's dynamic range.

  • Incubate for 16 hours at 37°C.

3. Harvest & Analysis:

  • Centrifuge the plate at 1,500 rpm for 5 minutes to pellet debris.

  • Collect the supernatant and quantify secreted IL-6 using a standard sandwich ELISA.

  • Expert Causality Note: Because high concentrations of lipophilic drugs can induce cellular stress, run a parallel MTS or CCK-8 viability assay on the remaining cells to prove that the reduction in IL-6 is due to pathway inhibition, not compound-induced cytotoxicity.

References

  • medtigo. "manidipine | Dosing & Uses". medtigo. [Link]

  • PubChem. "Manidipine | C35H38N4O6". National Institutes of Health.[Link]

Sources

Application

In Vitro Assay Protocols for (R)-Manidipine Dihydrochloride: Stereoselective Calcium Channel Modulation

Introduction & Pharmacological Profile Manidipine is a highly lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker (CCB) that exerts its effects by inhibiting voltage-gated calcium channels (VGCCs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Manidipine is a highly lipophilic, third-generation dihydropyridine (DHP) calcium channel blocker (CCB) that exerts its effects by inhibiting voltage-gated calcium channels (VGCCs), specifically L-type and T-type channels[1]. While racemic manidipine is utilized clinically for its antihypertensive properties, its molecular interaction with VGCCs is highly stereoselective.

In in vitro pharmacological research, (R)-manidipine dihydrochloride is primarily deployed as a critical stereoisomeric control. Patch-clamp and radioligand binding assays have demonstrated that the (S)-enantiomer is approximately 30 to 80 times more potent than the (R)-enantiomer[2]. Furthermore, (S)-manidipine displays a significantly faster onset of action[2]. By utilizing (R)-manidipine alongside its potent counterpart, researchers can rigorously validate the specificity of DHP binding sites, investigate the structural basis of channel gating, and decouple on-target VGCC blockade from off-target cellular effects.

Workflow R_Manidipine (R)-Manidipine (Stereo-Control) VGCC Voltage-Gated Ca2+ Channels (L/T-Type) R_Manidipine->VGCC Weak Blockade (Baseline Ref) Ca_Influx Intracellular Ca2+ Influx VGCC->Ca_Influx Regulates Patch_Clamp Patch-Clamp (Ba2+ Currents) VGCC->Patch_Clamp Direct Current Measurement Fura2 Fura-2 AM (Ca2+ Imaging) Ca_Influx->Fura2 Ratiometric Quantification

Logical workflow mapping the stereoselective modulation of VGCCs by (R)-manidipine and in vitro assays.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To directly quantify the inhibitory kinetics of (R)-manidipine on L-type and T-type calcium currents.

Scientific Causality & Assay Design
  • Charge Carrier Substitution (Ba²⁺ vs. Ca²⁺): Barium (Ba²⁺) is used as the extracellular charge carrier instead of calcium. Ba²⁺ permeates VGCCs more readily, yielding larger, more easily resolvable macroscopic currents. Crucially, Ba²⁺ does not trigger Calcium-Dependent Inactivation (CDI) of L-type channels, allowing for stable baseline recordings without current rundown over time.

  • Intracellular Ion Buffering: The intracellular pipette solution utilizes Cesium (Cs⁺) to block outward potassium currents that would contaminate the inward Ba²⁺ currents[3][4]. EGTA is included to tightly buffer trace intracellular calcium, preventing the activation of calcium-activated potassium or chloride channels[3][4].

  • Holding Potentials: To isolate L-type currents, the membrane is held at -40 mV, which forces low-voltage-activated T-type channels into an inactivated state[3].

Step-by-Step Methodology
  • Cell Preparation: Plate HEK293 cells stably expressing CaV1.2 (L-type) or CaV3.2 (T-type) on poly-D-lysine coated glass coverslips.

  • Solution Formulation:

    • Extracellular Bath Solution: 143 mM NaCl (or TEA-Cl to block K⁺), 10 mM BaCl₂, 2 mM MgCl₂, 10 mM HEPES, 5 mM Glucose. Adjust pH to 7.4 with NaOH/TEA-OH[3][4].

    • Intracellular Pipette Solution: 140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 5 mM HEPES, 3 mM Mg-ATP. Adjust pH to 7.2 with CsOH[3][4].

  • Compound Preparation: Dissolve (R)-manidipine dihydrochloride in anhydrous DMSO to create a 10 mM stock. Dilute into the bath solution immediately prior to use (working range: 100 nM – 10 µM). Ensure final DMSO concentration remains ≤ 0.1% to prevent solvent-induced membrane instability.

  • Recording Configuration: Pull borosilicate glass pipettes to a resistance of 3–6 MΩ[4]. Establish a >1 GΩ seal on a single cell and apply negative pressure to rupture the patch, achieving the whole-cell configuration.

  • Voltage Protocol (L-Type Isolation): Set the holding potential to -40 mV. Apply 200 ms depolarizing voltage steps from -30 mV to +30 mV in 10 mV increments[3]. Use a P/4 protocol to subtract linear leak currents and capacitive transients.

  • Perfusion & Data Acquisition: Record baseline currents for 2 minutes. Perfuse the (R)-manidipine solution continuously for 3–5 minutes until a steady-state block is observed. Calculate the percentage of inhibition by comparing the peak steady-state current to the baseline.

Protocol 2: Intracellular Calcium Imaging (Fura-2 AM)

Purpose: To assess the downstream functional impact of (R)-manidipine on intracellular calcium transients ([Ca²⁺]i) in intact cellular networks (e.g., vascular smooth muscle cells or neurons)[2][5].

Scientific Causality & Assay Design
  • Ratiometric Fluorometry: Fura-2 AM is a ratiometric calcium indicator. By measuring the ratio of fluorescence emission at 510 nm following excitation at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free), the assay internally corrects for artifacts such as uneven dye loading, variable cell thickness, and photobleaching[5][6].

  • Depolarization Trigger: A high extracellular potassium solution (e.g., 55 mM KCl) is injected to rapidly depolarize the cell membrane, forcing VGCCs to open. To maintain osmotic balance, the extracellular sodium concentration must be proportionally reduced[2].

Fura2 Start Fura-2 AM (Cell Permeable) Esterase Intracellular Esterases Start->Esterase Cleavage Trapped Fura-2 (Trapped, Active) Esterase->Trapped Cleavage Ex340 Excitation 340 nm (Ca2+ Bound) Trapped->Ex340 High[Ca2+]i Ex380 Excitation 380 nm (Ca2+ Free) Trapped->Ex380 Low [Ca2+]i Ratio 340/380 Ratio (Internal Correction) Ex340->Ratio Ex380->Ratio

Biochemical mechanism of Fura-2 AM loading and ratiometric calcium quantification.

Step-by-Step Methodology
  • Dye Loading: Incubate cells grown on glass coverslips with 5 µM Fura-2 AM and 0.02% Pluronic F-127 (to aid dispersion) in Krebs-Ringer saline (160 mM NaCl, 5.5 mM KCl, 1.5 mM CaCl₂, 1.2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4) for 60 minutes at room temperature in the dark[2][5].

  • De-esterification: Wash the cells three times with Krebs-Ringer saline and incubate for an additional 20 minutes. This allows intracellular esterases to cleave the acetoxymethyl (AM) esters, trapping the active, calcium-sensitive Fura-2 dye inside the cell[5][6].

  • Pre-incubation: Mount the coverslip in a perfusion chamber on an inverted fluorescence microscope (e.g., Nikon Diaphot)[2]. Perfuse with vehicle or (R)-manidipine (1 µM - 10 µM) for 10 minutes.

  • Stimulation: Rapidly inject a depolarizing high-K⁺ solution (55 mM KCl, with NaCl reduced accordingly to maintain osmolarity) into the chamber[2].

  • Image Acquisition: Use a computer-operated filter wheel to alternate UV excitation between 340 nm and 380 nm at 500 ms intervals[2]. Collect the emitted light through a 400-nm dichroic mirror, filter at 510 nm, and capture using a CCD camera[2].

  • Data Analysis: Calculate the 340/380 nm ratio. Convert this ratio to absolute [Ca²⁺]i using the Grynkiewicz equation, requiring a post-experiment calibration step with ionomycin (to find R_max) and EGTA (to find R_min)[5].

Quantitative Data Summary: Stereoselectivity Profile

To ensure self-validating experimental designs, researchers must benchmark (R)-manidipine against its active enantiomer. The table below summarizes the expected quantitative divergence between the two stereoisomers.

Pharmacological Parameter(R)-Manidipine(S)-ManidipineAssay Context / Metric
Receptor Binding Affinity Low Affinity30 to 80-fold HigherRadioligand displacement assays[2]
L-Type VGCC Blockade Weak / DelayedHighly PotentPatch-clamp electrophysiology[2]
Onset of Action Slower onsetFaster onsetPatch-clamp kinetic analysis[2]
In Vivo Plasma Ratio (S/R) 1.0 (Baseline Ref)~ 1.6 to 2.0Pharmacokinetic profiling[1][2]

Note: When establishing an assay, always run 0.1% DMSO as a negative vehicle control to rule out solvent-induced current rundown, and use (S)-manidipine as a positive control for assay sensitivity.

References

  • MANIDIPINE, (R)- - Inxight Drugs National Center for Advancing Translational Sciences (NCATS) URL: [Link]

  • Manidipine - ResearchGate ResearchGate URL: [Link]

  • The Effect of Nimodipine on Calcium Homeostasis and Pain Sensitivity in Diabetic Rats National Institutes of Health (NIH) URL:[Link]

  • EP3949959A1 - Pharmaceutical composition comprising trimebutine or pharmaceutically acceptable salt thereof as active ingredient for prevention or treatment of cancer Google Patents URL
  • Activation of renal vascular smooth muscle TRPV4 channels by 5-hydroxytryptamine impairs kidney function in neonatal pigs National Institutes of Health (NIH) URL:[Link]

  • Calcium Antagonists Ameliorate Ischemia-Induced Endothelial Cell Permeability by Inhibiting Protein Kinase C AHA Journals (Circulation) URL: [Link]

Sources

Method

Application Note: Advanced Extraction and Isolation Strategies for the (R)-Manidipine Enantiomer

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Scientific Rationale & Pharmacological Context Manidipine is a potent third-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Scientific Rationale & Pharmacological Context

Manidipine is a potent third-generation 1,4-dihydropyridine calcium channel blocker widely utilized for the management of hypertension. The molecule possesses a stereogenic center at the C4 position of the dihydropyridine ring, resulting in two distinct enantiomers: (S)-(+)-manidipine and (R)-(-)-manidipine.

The necessity to isolate the (R)-enantiomer stems from profound stereoselective pharmacodynamics. Patch-clamp and microfluorimetry studies have demonstrated that the (S)-enantiomer is primarily responsible for the potent blockade of voltage-gated L-type and T-type calcium channels, dictating the drug's antihypertensive efficacy 1. In contrast, (R)-manidipine exhibits negligible antihypertensive activity 2. However, isolating the (R)-enantiomer is a critical regulatory and analytical requirement for evaluating enantiomeric purity, mapping stereospecific pharmacokinetics, and conducting isolated toxicological assessments 2.

This guide details three field-proven methodologies for the extraction and isolation of (R)-manidipine: chemical salting-out resolution, preparative chiral HPLC, and biological matrix extraction.

Method 1: Chemical Salting-Out Resolution (Scalable Synthesis)

Causality & Principle

The chemical salting-out method (diastereomeric salt resolution) is the most scalable approach for isolating enantiomers from a racemic mixture. By reacting racemic manidipine with a chiral resolving agent such as (-)-Di-p-toluoyl-L-tartaric acid, two diastereomeric salts are formed. Because diastereomers possess distinct physicochemical properties—specifically differential solubility in targeted solvent systems (e.g., methanol/n-heptane)—the (R)-manidipine salt can be selectively precipitated and subsequently hydrolyzed to yield the pure enantiomer 2.

Protocol A: Step-by-Step Diastereomeric Resolution
  • Dissolution: Suspend 1.0 equivalent of racemic manidipine free base in a 1:1 (v/v) mixture of methanol and n-heptane.

  • Salt Formation: Slowly add 1.0 equivalent of (-)-Di-p-toluoyl-L-tartaric acid under continuous mechanical stirring. Elevate the temperature to 40°C until the solution clarifies.

  • Fractional Crystallization: Gradually reduce the temperature of the reaction vessel to 4°C at a rate of 2°C/hour. Maintain at 4°C for 12 hours to induce the selective precipitation of the (R)-manidipine diastereomeric salt.

  • Filtration: Filter the precipitate under a vacuum and wash the filter cake with cold n-heptane (2 × 10 mL) to elute any trapped (S)-enantiomer.

  • Alkaline Hydrolysis: Resuspend the isolated salt in deionized water. Adjust the pH to 9.0 using 1M NaOH to break the salt complex.

  • Extraction: Extract the aqueous phase with dichloromethane (DCM) (3 × 20 mL). The highly lipophilic (R)-manidipine free base will partition into the organic layer.

  • Recovery: Dry the combined DCM layers over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure.

  • Self-Validation Checkpoint: Measure the specific optical rotation [α]D​ of the isolated free base using a polarimeter. A negative value confirms the successful enrichment of the (R)-(-)-enantiomer.

G Start Racemic Manidipine (R/S Mixture) Agent Add Resolving Agent (-)-Di-p-toluoyl-L-tartaric acid Start->Agent Reaction Diastereomeric Salt Formation (Methanol / n-Heptane) Agent->Reaction Crystallization Fractional Crystallization (Cool to 4°C) Reaction->Crystallization RSalt (R)-Manidipine Salt (Precipitate) Crystallization->RSalt Separation FreeBase Alkaline Hydrolysis (pH 9.0) & DCM Extraction RSalt->FreeBase PureR Pure (R)-(-)-Manidipine FreeBase->PureR

Caption: Workflow for the chemical salting-out resolution of the (R)-manidipine enantiomer.

Method 2: Preparative Chiral HPLC (High-Purity Isolation)

Causality & Principle

For applications requiring ultra-high enantiomeric excess (ee >99%), preparative chiral High-Performance Liquid Chromatography (HPLC) is mandatory. Chiral stationary phases (CSPs) such as Chiralpak IC-3 or Chiralcel OJ provide distinct stereoselective cavities. The differential transient binding affinities—governed by hydrogen bonding, π-π interactions, and steric hindrance between the C4 chiral center of manidipine and the CSP—dictate the elution order, allowing for baseline separation 3, 4.

Protocol B: Step-by-Step HPLC Isolation
  • Sample Preparation: Dissolve the partially enriched (R)-manidipine (from Protocol A) or racemic mixture in the mobile phase to a concentration of 5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Equilibration: Equilibrate a Chiralpak IC-3 column (or equivalent preparative CSP) with an isocratic mobile phase consisting of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v) at a flow rate optimized for the column dimensions 4.

  • Injection & Detection: Inject the sample. Monitor the eluent using UV absorbance at 230 nm or via MS/MS (monitoring the m/z 610.98 > 166.95 transition) 5.

  • Fraction Collection: Collect the fraction corresponding to the (R)-(-)-manidipine peak. Ensure collection vessels are pre-chilled to prevent degradation.

  • Concentration: Pool the (R)-enantiomer fractions. Remove the acetonitrile via rotary evaporation at 30°C, and lyophilize the remaining aqueous phase.

  • Self-Validation Checkpoint: Re-inject a 10 µL aliquot of the reconstituted lyophilized powder into an analytical chiral HPLC system. A single peak with >99% area normalization confirms absolute enantiomeric purity.

Method 3: Liquid-Liquid Extraction (LLE) from Biological Matrices

Causality & Principle

To quantify or isolate (R)-manidipine from complex biological matrices (e.g., human plasma) for pharmacokinetic studies, an alkaline Liquid-Liquid Extraction (LLE) is utilized. Manidipine contains a basic piperazine moiety. By adjusting the plasma to an alkaline pH, the ionization of this basic group is suppressed, rendering the molecule highly lipophilic and driving its partition into a non-polar organic solvent mixture (e.g., n-hexane/diethyl ether) while leaving polar matrix interferents behind 3, 5.

Protocol C: Step-by-Step Plasma Extraction
  • Alkalinization: Aliquot 500 µL of human plasma into a borosilicate glass tube. Add 50 µL of 1M NaOH to raise the pH > 9.0.

  • Solvent Addition: Add 2.5 mL of an organic extraction mixture (n-hexane:diethyl ether, 1:1 v/v, or MTBE:hexane 4:1 v/v) 3, 5.

  • Partitioning: Vortex vigorously for 3 minutes to maximize the interfacial surface area, then centrifuge at 4000 rpm for 10 minutes at 4°C to achieve crisp phase separation.

  • Isolation: Carefully transfer the upper organic layer to a clean tube using a precision pipette, avoiding the proteinaceous buffy coat.

  • Evaporation: Evaporate the organic phase to complete dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase prior to chiral chromatographic analysis.

  • Self-Validation Checkpoint: Spike a blank plasma sample with a known concentration of an internal standard (e.g., isotope-labeled manidipine) prior to step 1. Calculate the peak area ratio post-extraction to verify recovery rates exceed 80% 4.

G Sample Plasma Sample / Crude Extract LLE Alkaline LLE (Hexane:Diethyl Ether) Sample->LLE PrepColumn Chiral HPLC Separation (e.g., Chiralpak IC-3) LLE->PrepColumn Detection LC-MS/MS Detection (m/z 610.98 > 166.95) PrepColumn->Detection FractionR Isolate (R)-Manidipine Fraction Detection->FractionR Stereoselective Elution Final Evaporation & Reconstitution for PK Analysis FractionR->Final

Caption: Workflow for the extraction and analytical isolation of (R)-manidipine from biological matrices.

Quantitative Data Summaries

Table 1: Comparative Chromatographic Conditions for Manidipine Enantiomer Separation

ParameterChiralcel OJ Method 3Chiralpak IC-3 Method 4
Stationary Phase Cellulose tris(4-methylbenzoate)Cellulose tris(3,5-dichlorophenylcarbamate)
Mobile Phase Hexane / Isopropanol / Diethylamine2 mM Ammonium bicarbonate / Acetonitrile (15:85)
Elution Profile IsocraticIsocratic
Detection Mode UV AbsorbanceLC-MS/MS (Positive Ionization Mode)
Primary Application Preparative isolation & Serum analysisHigh-sensitivity plasma PK mapping

Table 2: Extraction Recovery and Validation Metrics for (R)-Manidipine

MetricAlkaline LLE (Hexane/Ether)Solid-Phase Extraction (SPE)Chemical Salting-Out
Mean Extraction Recovery ~81.5% - 90.1% 5>80.0% 4N/A (Bulk Yield: ~40-45%)
Limit of Detection (LOD) 0.0125 ng/mL 50.05 ng/mL 4N/A
Enantiomeric Excess (ee) >99% (Post-HPLC)>99% (Post-HPLC)>95% (Pre-HPLC enrichment)

References

  • MA Mei-ling, LIU Yu-hai, CHEN Dong, WANG Fang. Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides. Chinese Pharmaceutical Journal. 2

  • Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography. PubMed / Journal of Chromatography. 3

  • Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay. PubMed / Biomedical Chromatography. 4

  • Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells. PubMed / European Journal of Pharmacology. 1

  • Development and validation of liquid chromatography tandem mass spectrometry method for the quantification of manidipine in human plasma. ThaiScience. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (R)-Manidipine Dihydrochloride

Welcome to the technical support center for (R)-manidipine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (R)-manidipine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a third-generation dihydropyridine calcium channel blocker, manidipine's therapeutic potential is significant, but its utility in experimental and preclinical settings is often hampered by its poor water solubility[1][2][3]. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to systematically address and overcome these solubility issues.

Understanding the Challenge: Physicochemical Properties

(R)-manidipine dihydrochloride is a lipophilic molecule, a characteristic that contributes to its low aqueous solubility[3]. Understanding its fundamental properties is the first step in designing an effective solubilization strategy.

PropertyValue / DescriptionSource
Chemical Name 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride[4]
Molecular Formula C₃₅H₄₀Cl₂N₄O₆[5]
Molecular Weight 683.62 g/mol [5][6]
LogP 6.48
Aqueous Solubility Slightly soluble to insoluble in water.[5][6][7]
Solubility in Organics Soluble in DMSO; slightly soluble in ethanol.[5][6][7]

The high LogP value indicates a strong preference for a lipid environment over an aqueous one, which is the primary cause of its poor water solubility. The dihydrochloride salt form is intended to improve solubility, but for many applications, it remains insufficient.

Troubleshooting Common Solubility Issues

This section addresses the most common problems encountered during the solubilization of (R)-manidipine dihydrochloride in a practical question-and-answer format.

Q1: My (R)-manidipine dihydrochloride won't dissolve even in standard buffers. Where do I start?

A1: Start with pH adjustment and consider using cosolvents.

For ionizable compounds like manidipine, pH is a critical factor. However, given its highly lipophilic nature, pH adjustment alone is often insufficient. The next logical step is to reduce the polarity of the aqueous solvent system by introducing a water-miscible organic solvent, a technique known as cosolvency[8][9][10].

Causality and Mechanism

Cosolvents work by decreasing the overall polarity of the water-based solvent, making it more "hospitable" to lipophilic drug molecules[10]. They disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute. Common, well-tolerated cosolvents in preclinical research include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG)[8][11].

Step-by-Step Protocol: Cosolvent Screening
  • Prepare Stock Solution: Prepare a high-concentration stock of (R)-manidipine dihydrochloride in 100% DMSO (e.g., 50 mg/mL)[7].

  • Select Cosolvents: Choose a panel of common cosolvents such as PEG 400, Propylene Glycol, and ethanol[9].

  • Prepare Binary Solvent Systems: Create a series of aqueous solutions containing varying percentages of your chosen cosolvent (e.g., 10%, 20%, 30%, 40%, 50% cosolvent in water or buffer).

  • Test Solubility: Add a small, precise volume of the DMSO stock solution to each binary solvent system to achieve your target final concentration.

  • Observe and Quantify: Vortex each sample thoroughly. Observe for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours). If necessary, quantify the dissolved amount using a suitable analytical method like HPLC.

Q2: The required concentration of cosolvent is toxic to my cell-based assay. What is a more biocompatible alternative?

A2: Utilize cyclodextrin complexation.

When organic solvents are not viable due to experimental constraints (e.g., cell toxicity), cyclodextrins offer an excellent alternative[12][13]. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate lipophilic drug molecules and form water-soluble inclusion complexes[13][14][15].

Causality and Mechanism

The hydrophobic (R)-manidipine molecule partitions into the non-polar interior of the cyclodextrin ring, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water. This encapsulation effectively shields the drug from the aqueous environment, leading to a significant increase in its apparent water solubility[13][16]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and a favorable safety profile.

Step-by-Step Protocol: Solubilization with HP-β-CD
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in PBS). Warming the solution slightly can aid in dissolving the cyclodextrin.

  • Weigh Compound: Accurately weigh the required amount of (R)-manidipine dihydrochloride powder.

  • Add Cyclodextrin Solution: Add the HP-β-CD solution directly to the drug powder.

  • Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes to ensure the formation of the inclusion complex. The solution should become clear.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Q3: I need to prepare a high-concentration formulation for an in vivo animal study. Are there other advanced methods?

A3: Consider micellar solubilization with surfactants or creating a solid dispersion.

For high-concentration requirements, surfactants and solid dispersions are powerful techniques, though they require more formulation development.

1. Micellar Solubilization (Surfactants)

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles[17][18]. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, while the hydrophilic shell maintains solubility in aqueous media[18][19][20].

  • Common Surfactants: Polysorbate 80 (Tween® 80) and polyoxyethylated castor oil derivatives (e.g., Kolliphor® EL) are frequently used in pharmaceutical formulations[11][18].

  • General Protocol: Prepare the vehicle by dissolving the surfactant in the aqueous buffer. Then, add the (R)-manidipine dihydrochloride and use sonication or vigorous mixing to facilitate its incorporation into the micelles.

2. Solid Dispersions

This technique involves dispersing the drug at a molecular level within a hydrophilic carrier matrix[10][21]. By preventing the drug from crystallizing, it exists in a higher-energy amorphous state, which enhances its dissolution rate and solubility[22]. Studies have specifically shown that solid dispersions of manidipine using carriers like Kolliwax GMS II or copovidone can significantly improve its solubility and oral bioavailability[1][2][22].

  • Method: A common method is solvent evaporation, where both the drug and a carrier (e.g., copovidone) are dissolved in a common organic solvent, which is then evaporated, leaving a solid matrix with the drug molecularly dispersed within it[12][22]. This solid can then be dissolved in an aqueous medium.

Experimental Workflows & Visualizations

To achieve success, a systematic approach is crucial. The following diagrams outline logical workflows for addressing solubility challenges.

Systematic Solubility Screening Workflow

This workflow provides a decision tree for systematically selecting the appropriate solubilization method based on experimental needs.

G A Start: (R)-manidipine dihydrochloride powder B Attempt to dissolve in aqueous buffer (e.g., PBS) A->B C Is solubility sufficient? B->C D Success: Proceed with experiment C->D Yes E No: Proceed to Tier 1 Methods C->E No F Tier 1: Cosolvency (e.g., DMSO, PEG 400) E->F G Are cosolvents compatible with assay? F->G H Yes G->H I No G->I H->D J Tier 2: Cyclodextrin Complexation (HP-β-CD) I->J K Is concentration sufficient for needs? J->K K->D Yes L Tier 3: Advanced Methods (Surfactants, Solid Dispersions) K->L No L->D

Caption: Decision workflow for selecting a solubilization strategy.

Mechanism of Cyclodextrin Inclusion

This diagram illustrates how a cyclodextrin molecule encapsulates a lipophilic drug to enhance its aqueous solubility.

G cluster_0 Before Complexation cluster_1 After Complexation A Water (Aqueous Phase) B (R)-manidipine (Poorly Soluble) C HP-β-Cyclodextrin E Water-Soluble Inclusion Complex C->E Encapsulation D Water (Aqueous Phase) F G Drug (Encapsulated)

Caption: Encapsulation of a drug by a cyclodextrin molecule.

Frequently Asked Questions (FAQs)

  • Q: Can I combine these solubilization techniques?

    • A: Yes, combining techniques can be very effective. For instance, using a small amount of a cosolvent can sometimes enhance the complexation efficiency of cyclodextrins[8][16]. Similarly, surfactants are often used in combination with cosolvents in self-emulsifying drug delivery systems (SEDDS)[23][24].

  • Q: How do I know if my compound has degraded during the solubilization process, especially if I use heat or sonication?

    • A: It is crucial to perform an analytical check. After preparing your solution, analyze a sample using a stability-indicating method like HPLC or LC-MS to confirm the integrity and purity of (R)-manidipine dihydrochloride. Compare the chromatogram to a freshly prepared standard in a strong solvent like DMSO.

  • Q: Will these solubilizing agents interfere with my results?

    • A: They can, which is why it's critical to run proper vehicle controls in all your experiments. For in vitro assays, test the vehicle (e.g., buffer with 10% PEG 400, or buffer with 2% HP-β-CD) without the drug to ensure it has no baseline effect. For in vivo studies, a cohort of animals should be dosed with the vehicle alone.

References

  • Vertex AI Search. (n.d.). Solubilization techniques used for poorly water-soluble drugs - PMC - NIH.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • National Institutes of Health. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • National Institutes of Health. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • CUTM Courseware. (n.d.). Solubility Enhancement Technique.
  • National Institutes of Health. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • JOCPR. (2024, December 19). Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble.
  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Scholars Research Library. (2024, November 29). Impact of Surfactants on Drug Release during Dissolution Testing.
  • PubMed. (2017, December 15). Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with d-α-tocopherol polyethylene glycol 1000 succinate and copovidone.
  • ScienceAsia. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications.
  • PubMed. (2023, October 2). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2019, March 31). Formulation, Characterization and Solubility Enhancement of Manidipine Solid Dispersions.
  • Elibrary. (2024, December 24). Nanocrystal Formulation of Manidipine HCl: An Attempt to Enhance Solubility of Poorly Soluble Drug.
  • ResearchGate. (2017, September 10). Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate and copovidone.
  • Impactfactor. (2024, December 25). Nanocrystal Formulation of Manidipine HCl: An Attempt to Enhance Solubility of Poorly Soluble Drug.
  • ECHEMI. (n.d.). 89226-75-5, Manidipine dihydrochloride Formula.
  • MedChemExpress. (n.d.). Manidipine dihydrochloride.
  • LookChem. (n.d.). Manidipine dihydrochloride.
  • Drug Central. (n.d.). manidipine.
  • Sigma-Aldrich. (n.d.). Manidipine hydrochloride ≥98% (HPLC).
  • ChemicalBook. (2026, March 13). Manidipine hydrochloride | 89226-75-5.
  • Inxight Drugs. (n.d.). MANIDIPINE, (R)-.
  • APExBIO. (n.d.). Manidipine 2HCl - Calcium Channel Blocker for Hypertension.
  • National Institutes of Health. (n.d.). Manidipine | C35H38N4O6 | CID 4008 - PubChem.
  • Wikipedia. (n.d.). Manidipine.

Sources

Optimization

Technical Support Center: Chiral Resolution of Manidipine Enantiomers

Welcome to the Technical Support Center for the chiral resolution of manidipine. Manidipine is a 1,4-dihydropyridine calcium channel blocker with a critical chiral center at the C4 position of the dihydropyridine ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of manidipine. Manidipine is a 1,4-dihydropyridine calcium channel blocker with a critical chiral center at the C4 position of the dihydropyridine ring. The S-(+)-enantiomer is the active antihypertensive agent, whereas the R-(-)-enantiomer is virtually inactive[1].

Whether you are performing preparative chemical resolution for API synthesis or analytical chromatography for pharmacokinetic profiling[2], this guide provides field-proven, self-validating protocols and troubleshooting workflows designed by our Senior Application Scientists.

Mechanistic Workflow Diagram

The following diagram illustrates the divergent pathways for manidipine resolution, depending on whether the goal is preparative isolation or analytical quantification.

ManidipineResolution cluster_prep Preparative Scale (Synthesis) cluster_anal Analytical Scale (Pharmacokinetics) Racemate Racemic Manidipine (C4 Chiral Center) Salt Diastereomeric Salt Formation with (+)-DTTA Racemate->Salt Preparative Pathway HPLC Chiral HPLC (Chiralcel OJ Column) Racemate->HPLC Analytical Pathway CE Capillary Electrophoresis (SBE-β-CD Selector) Racemate->CE Analytical Pathway Cryst Fractional Crystallization (Salting Out) Salt->Cryst FreeBase Basification & Extraction (NaOH / DCM) Cryst->FreeBase S_Enant S-(+)-Manidipine (Active Antihypertensive) FreeBase->S_Enant >98% ee R_Enant R-(-)-Manidipine (Inactive Isomer) FreeBase->R_Enant Mother Liquor HPLC->S_Enant Rs > 1.5 HPLC->R_Enant CE->S_Enant Rs = 3.62 CE->R_Enant

Workflow of Manidipine Chiral Resolution via Preparative and Analytical Pathways.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol A: Preparative Chemical Resolution (Salting Out Method)

Mechanism: Diastereomeric salt formation leverages the solubility differences between salts formed by racemic manidipine and a chiral resolving agent[1]. (+)-Di-p-toluoyl-D-tartaric acid (DTTA) forms a highly crystalline, insoluble network with S-manidipine due to favorable hydrogen bonding and steric packing, leaving the R-manidipine salt dissolved in the mother liquor.

  • Dissolution: Dissolve 1.0 eq of racemic manidipine in a 1:1 mixture of acetone and methanol.

    • Causality: This specific solvent system provides the optimal dielectric constant to dissolve the free base while allowing the subsequent diastereomeric salt to precipitate selectively.

  • Salt Formation: Add 0.5 eq of (+)-DTTA. Heat the mixture to 60°C for 1 hour under continuous stirring to ensure complete thermodynamic equilibration.

  • Fractional Crystallization: Cool the mixture strictly at a rate of 5°C/hour down to 5°C.

    • Causality: Slow cooling prevents supersaturation spikes, avoiding liquid-liquid phase separation ("oiling out") and ensuring the nucleation of high-purity S-manidipine-(+)-DTTA crystals.

  • Isolation & Basification: Filter the crystals. Suspend in deionized water, adjust to pH 9.0 using 1M NaOH, and extract with dichloromethane (3 × 20 mL) to liberate the free S-manidipine[1].

Validation Checkpoint: Before basification, dissolve a 1 mg crystal sample in the HPLC mobile phase and run Protocol B to confirm an enantiomeric excess (ee) of >98%. Do not proceed to extraction if ee is lower; recrystallize instead.

Protocol B: Analytical Chiral HPLC for Pharmacokinetics

Mechanism: The Chiralcel OJ column utilizes cellulose tris(4-methylbenzoate) as the chiral stationary phase. Resolution is achieved through differential dipole-dipole, π-π, and hydrogen-bonding interactions between the 4-methylbenzoate groups and the enantiomers[2].

  • Sample Prep: Extract alkalinized human serum with an n-hexane-diethyl ether (1:1 v/v) mixture[2]. Evaporate the organic layer under nitrogen and reconstitute in the mobile phase.

  • Mobile Phase Preparation: Mix n-hexane and isopropanol (85:15 v/v). Critically, add 0.1% diethylamine (DEA).

    • Causality: Manidipine contains a basic piperazine ring. DEA acts as a competing base, masking residual silanols on the silica support to prevent severe peak tailing and irreversible adsorption.

  • Execution: Run at a flow rate of 1.0 mL/min at 25°C. Monitor UV absorbance at 230 nm or via MS/MS.

Validation Checkpoint: Inject a racemic standard prior to sample analysis. The system is valid only if the resolution ( Rs​ ) between S- and R-peaks is > 1.5 and the tailing factor is < 1.5.

Protocol C: Capillary Electrophoresis (CE) via SBE-β-CD

Mechanism: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) acts as an anionic chiral selector. It migrates against the electroosmotic flow (EOF) and forms transient inclusion complexes with the dihydropyridine ring. The S- and R-enantiomers have different binding constants, resulting in distinct effective electrophoretic mobilities[3].

  • Capillary Conditioning: Flush a fused-silica capillary (50 µm ID) with 0.1 M NaOH (5 min), water (5 min), and running buffer (5 min).

    • Causality: Strict conditioning regenerates the deprotonated silanol surface, ensuring a highly reproducible EOF.

  • Buffer Preparation: Prepare 20 mmol/L NaH₂PO₄ (pH 4.0) containing 4.0 mmol/L SBE-β-CD and 15% acetonitrile[3].

  • Separation: Perform electrokinetic injection at 2 kV for 5 s. Apply a 20 kV separation voltage at strictly 15°C[3].

Validation Checkpoint: Monitor the migration time of a neutral EOF marker (e.g., thiourea). Run-to-run Relative Standard Deviation (RSD) for migration time must be < 2.0%.

Quantitative Data Summary

ParameterPreparative Salting Out[1]Chiral HPLC (Analytical)[2]Capillary Electrophoresis[3]
Primary Mechanism Diastereomeric salt solubilityHost-guest interaction (Cellulose)Inclusion complexation & mobility
Chiral Selector (+)-Di-p-toluoyl-D-tartaric acidCellulose tris(4-methylbenzoate)Sulfobutyl ether-β-cyclodextrin
Scale / Application Gram to Kilogram (API Synthesis)Nanogram to Microgram (Serum PK)Nanogram (High-throughput)
Resolution ( Rs​ ) N/A (Yields >98% ee)> 1.5 (Baseline resolution)Up to 3.62
Limit of Detection N/A~0.2 ng/mL (in serum)~0.5 µg/mL
Run Time 24 - 48 hours15 - 30 minutes6 - 15 minutes

Troubleshooting Guides & FAQs

Q: During preparative resolution, my diastereomeric salt is precipitating as an oil instead of crystals. How do I fix this? A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the crystallization boundary, usually due to rapid supersaturation. Fix: Re-dissolve the oil by heating the mixture back to 60°C. Lower your cooling rate to < 5°C/hour. If oiling persists, the solvent is too poor; add 5-10% more of the "good" solvent (acetone) to shift the solubility curve, or introduce seed crystals of pure S-manidipine-(+)-DTTA at 45°C to bypass the nucleation energy barrier.

Q: I am observing poor resolution ( Rs​ < 1.2) and severe peak tailing on my Chiralcel OJ column. What is the root cause? A: This is almost always caused by secondary electrostatic interactions between the basic piperazine moiety of manidipine and unendcapped silanols on the silica matrix of the column. Ensure you have added 0.1% diethylamine (DEA) or ethanolamine to your mobile phase. If DEA is present and tailing persists, your column may be overloaded; reduce your injection volume or sample concentration.

Q: During pharmacokinetic profiling of human plasma, why do I see a disproportionate increase in R-manidipine AUC compared to S-manidipine in certain subjects? A: Check the subject's dietary logs for Grapefruit Juice (GFJ) consumption. GFJ contains furanocoumarins that inhibit intestinal CYP3A4. Because the first-pass metabolism of manidipine is highly stereoselective (favoring the clearance of the R-enantiomer), inhibiting CYP3A4 causes a massive, disproportionate spike in the bioavailability of R-manidipine. Studies show GFJ reduces the S:R AUC ratio from 1.8:1 down to 1.2:1[4].

Q: My CE migration times are drifting longer with each consecutive run. What is causing this? A: Drifting migration times indicate a decreasing Electroosmotic Flow (EOF). This happens when the inner capillary wall loses its negative charge due to the adsorption of sample matrix proteins or the basic manidipine analyte. Fix: Implement a rigorous inter-run wash step: 0.1 M NaOH for 2 minutes, followed by running buffer for 3 minutes. Additionally, ensure your capillary cartridge coolant is functioning; Joule heating changes buffer viscosity, which severely impacts migration times.

References

  • Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides Source: Chinese Pharmaceutical Journal (2018) URL:1

  • Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography Source: Journal of Chromatography (1992) URL:2

  • Enantioseparations of Dihydropyridine Drugs by Sulfobutyl Ether-β-Cyclodextrin Modified Capillary Electrochromatography Source: Chemical Journal of Chinese Universities (2020) URL:3

  • Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects Source: British Journal of Clinical Pharmacology (via NIH) URL:4

Sources

Troubleshooting

Technical Support Center: (R)-Manidipine Dihydrochloride Photostability

Welcome to the Technical Support Center for handling (R)-manidipine dihydrochloride. As a highly potent third-generation calcium channel blocker, manidipine presents unique formulation and analytical challenges due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (R)-manidipine dihydrochloride. As a highly potent third-generation calcium channel blocker, manidipine presents unique formulation and analytical challenges due to its extreme sensitivity to light. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure API integrity.

Core Mechanistic FAQs: Understanding the Degradation

Q: Why does (R)-manidipine dihydrochloride lose therapeutic efficacy when exposed to light? A: (R)-manidipine belongs to the 1,4-dihydropyridine (DHP) class of molecules. The DHP ring is inherently photolabile. Upon exposure to UV and visible light, the excited singlet state of the molecule undergoes rapid oxidation, resulting in the aromatization of the dihydropyridine ring into a pyridine derivative[1]. This structural change flattens the molecule, completely abolishing its pharmacological affinity for L-type and T-type calcium channels[2].

Q: What specific photoproducts are formed during this process? A: The primary degradation event is the formation of the pyridine analogue. However, in aqueous or suspended states, a secondary degradation pathway occurs where the dimethyl methylene moiety is oxidized and eliminated, yielding benzophenone and a residual hydrolysate[3].

Q: We noticed faster degradation in our generic tablet suspensions compared to pure API. Why? A: This is a classic excipient-incompatibility issue. Many commercial tablets utilize riboflavin as a yellow coloring agent. Riboflavin is a potent photosensitizer that absorbs UV light and catalyzes the photodegradation of manidipine, significantly increasing the generation rate of the toxic benzophenone byproduct[4].

Photodegradation Manidipine (R)-Manidipine (1,4-Dihydropyridine) ExcitedState Excited Singlet State Manidipine->ExcitedState Absorbs Energy UV_Light UV/Vis Light (< 570 nm) UV_Light->ExcitedState Photosensitizer Photosensitizers (e.g., Riboflavin) Photosensitizer->ExcitedState Catalyzes Pyridine Pyridine Derivative (Primary Photoproduct) ExcitedState->Pyridine Oxidation / Aromatization Benzophenone Benzophenone (Secondary Photoproduct) Pyridine->Benzophenone Elimination of diphenyl methylene

Fig 1. Photodegradation pathway of manidipine catalyzed by UV light and photosensitizers.

Troubleshooting Guide: Formulation & Storage Solutions

Q: What is the most reliable physical barrier for manidipine solutions? A: Standard clear or quartz glass offers virtually zero protection. Amber glass provides moderate protection but can fail under intense irradiation. The optimal physical shield is red glass (or red-tinted opaque plastics) that completely blocks wavelengths below 570 nm. This specific shielding has been shown to maintain >94% API integrity over prolonged forced irradiation[5].

Q: We need to formulate manidipine as an aqueous liquid. How can we chemically stabilize it? A: Because photodegradation is exceptionally fast in solution, you must employ supramolecular shielding or photoprotective quenchers:

  • β-Cyclodextrin (β-CD) Complexation : Encapsulating the DHP ring within the hydrophobic cavity of β-CD physically shields it from light and oxygen. Caution: Manidipine has bulky substituents (a diphenylmethyl piperazine group), which can sterically hinder deep inclusion. Optimization of the host-guest stoichiometric ratio is critical to achieve >90% recovery[6].

  • Antioxidants & Dyes : Adding polyphenols like quercetin provides dual action: it acts as a UV filter and scavenges reactive oxygen species, suppressing the photocatalytic effect of excipients like riboflavin[4]. Alternatively, dyes like azorubine act as excited-state quenchers, effectively slowing the degradation kinetics[7].

Photoprotection Start Formulation Strategy Physical Physical Shielding Start->Physical Chemical Chemical Stabilization Start->Chemical AmberGlass Amber/Red Glass (Blocks < 570 nm) Physical->AmberGlass Cyclodextrin β-Cyclodextrin Complexation Chemical->Cyclodextrin Quercetin Antioxidants (e.g., Quercetin) Chemical->Quercetin Success Photostable Manidipine Product AmberGlass->Success Cyclodextrin->Success Quercetin->Success

Fig 2. Multi-modal formulation workflow for preventing manidipine photodegradation.

Quantitative Data Summaries

Table 1: Degradation Profile of Manidipine Dihydrochloride under Stress Conditions

Data synthesized from forced degradation studies to isolate vulnerabilities[8].

Stress ConditionDurationEnvironment% DegradationCausality / Insight
Photolytic (Solid) 48 hDirect Sunlight27.28%Solid-state crystal lattice provides partial self-shielding.
Photolytic (Solution) 48 hDirect Sunlight89.27%Solvation exposes the DHP ring, accelerating oxidation.
Thermal (Solution) 48 h80 °C (Dark)90.57%High thermal lability in aqueous media.
Oxidative 48 h3% H₂O₂ (25 °C)0.94%Highly stable to chemical oxidation; degradation is specifically photo-induced.
Table 2: Efficacy of Photoprotective Strategies

Comparative recovery rates after forced UV irradiation[4][5][6][7].

Protective StrategyMechanism of ActionAPI Recovery (%)
Unprotected Aqueous SolutionNone (Control)< 10%
Riboflavin Addition (1%)Photosensitization (Negative Control)~ 7.2%
β-Cyclodextrin ComplexationSteric shielding of DHP ring> 90%
Red Glass ShieldingFilters wavelengths < 570 nm> 94%
Quercetin AdditionUV filtering & ROS scavenging~ 85%
Azorubine DyeExcited-state quenching~ 82%

Validated Experimental Protocols

Protocol A: ICH Q1B Compliant Photostability Testing & HPLC Monitoring

This protocol establishes a self-validating system to isolate photolytic degradation from thermal degradation.

Objective: Quantify the true photodegradation kinetics of manidipine formulations. Causality: A parallel dark control is mandatory because manidipine is also thermally labile in solution (see Table 1). Without a dark control, thermal degradation will falsely inflate the calculated photolytic rate, leading to incorrect stability profiles.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve manidipine dihydrochloride in a 50% hydroalcoholic solution to a final concentration of 20 μg/mL. Prepare two identical volumetric flasks.

  • Dark Control Shielding: Wrap one flask entirely in double-layered aluminum foil. This serves as the thermal-only degradation baseline.

  • Irradiation: Place both flasks in a photostability cabinet equipped with a D65/ID65 emission standard lamp (UV-filter glass >290 nm). Maintain the cabinet at 25 °C to minimize heat buildup.

  • Actinometry (Self-Validation): Place a 2% w/v aqueous solution of Reinecke salt alongside the samples to act as a chemical actinometer. This ensures the radiant exposure reaches the ICH Q1B required minimum of 1.2 million lux hours and 200 watt hours/square meter[7].

  • HPLC Analysis:

    • Column: C18 reversed-phase (100 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Acetonitrile:Water (85:15 v/v) at 1.0 mL/min.

    • Detection: UV at 230 nm.

    • System Suitability: Inject a blank diluent first to identify matrix peaks. Ensure the manidipine peak purity index is >0.998 to confirm baseline resolution from the pyridine and benzophenone photoproducts.

  • Data Processing: Subtract the degradation percentage of the dark control from the irradiated sample to isolate the true photolytic degradation yield.

Protocol B: Preparation of Photostable β-Cyclodextrin Inclusion Complexes

Objective: Chemically shield the DHP ring using supramolecular encapsulation. Causality: The kneading method is preferred over simple physical mixing because the mechanical shear forces water into the cyclodextrin cavity, facilitating the displacement of water molecules by the highly lipophilic manidipine molecule. This ensures true inclusion rather than a mere physical mixture.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh (R)-manidipine dihydrochloride and β-cyclodextrin at a 1:2 molar ratio (required due to manidipine's bulky substituents).

  • Wetting: Place the β-cyclodextrin in a ceramic mortar. Add a minimal amount of a 50:50 ethanol/water mixture dropwise until a homogeneous paste is formed.

  • Kneading: Slowly add the manidipine powder to the paste. Knead continuously for 45–60 minutes. Crucial: Perform this step strictly under low-actinic (red/yellow) laboratory lighting to prevent degradation during processing.

  • Drying: Transfer the paste to a vacuum desiccator and dry at room temperature for 24 hours to remove the ethanol/water solvent.

  • Validation: Analyze the resulting powder using Differential Scanning Calorimetry (DSC). The disappearance of the manidipine endothermic melting peak (typically around 125-128°C) validates successful inclusion into the cyclodextrin cavity.

References

  • Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an upd
  • 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Str
  • Indigotine, azorubine, and cochineal red as photoprotectors of manidipine. PubMed.
  • Photostability evaluation of manidipine tablets and structural determin
  • Riboflavin as a Coloring Agent of Tablets Affects the Photostability of Manidipine after the Change of Dosage Forms. MDPI.
  • Development and Validation of Stability Indicating RP-HPLC Method of Analysis of Manidipine Dihydrochloride. European Journal of Chemistry.
  • Efficacy of Red Glass in Protecting 1,4-Dihydropyridine Antihypertensive Drugs in Liquid Formul
  • Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. PubMed.

Sources

Optimization

reducing background noise in (R)-manidipine HPLC analysis

A Guide to Troubleshooting and Reducing Background Noise Welcome to the technical support center for the HPLC analysis of (R)-manidipine. As a Senior Application Scientist, I understand that achieving a stable, low-noise...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Troubleshooting and Reducing Background Noise

Welcome to the technical support center for the HPLC analysis of (R)-manidipine. As a Senior Application Scientist, I understand that achieving a stable, low-noise baseline is fundamental to reliable quantification and method validation. This guide is structured to provide direct, actionable solutions to common background noise issues encountered during the analysis of (R)-manidipine, a dihydropyridine calcium-channel blocker.[1] We will explore the causality behind these issues and provide field-proven protocols to restore your method's performance.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of high background noise in HPLC?

A: In our experience, the mobile phase is the most frequent culprit.[2] Impurities in solvents, improper preparation, degradation of buffers, or dissolved gases can all contribute significantly to baseline noise.[2][3][4] Always start your troubleshooting here.

Q2: My (R)-manidipine method uses a low UV wavelength (around 228-230 nm). Why is my baseline so noisy?

A: Detection at low UV wavelengths (<220-230 nm) is inherently more susceptible to noise because many common solvents and additives (like acetonitrile or TFA) have some UV absorbance in this region.[5] This makes using extremely high-purity, HPLC-grade solvents and fresh mobile phase absolutely critical.[4]

Q3: Can the (R)-manidipine sample itself contribute to a poor baseline?

A: Yes, though it's less common than mobile phase or system issues. If the sample is not fully dissolved in a solvent compatible with the initial mobile phase, it can precipitate upon injection, causing pressure spikes and baseline disturbances.[6] Additionally, (R)-manidipine is known to degrade under acidic and alkaline stress conditions, so improper sample handling or pH could introduce degradation products that interfere with the baseline.[1][7]

Q4: How often should I prepare a fresh mobile phase?

A: For buffered aqueous mobile phases, daily preparation is the best practice.[8] Phosphate and acetate buffers are particularly susceptible to microbial growth, which can cause significant baseline noise and clog system components.[9][10] Never top off an old mobile phase with a fresh batch; always replace the entire volume to ensure consistency.[9]

Systematic Troubleshooting Guide

A stable baseline is the foundation of accurate analysis. When you encounter excessive noise, a systematic approach is key to efficient problem-solving. This guide categorizes issues by their source.

Diagram: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing the source of HPLC background noise.

HPLC_Troubleshooting cluster_MobilePhase Mobile Phase Checks cluster_System System Checks cluster_Column Column Checks cluster_Sample Sample & Method Checks Start High Baseline Noise Observed Mobile_Phase Category: Mobile Phase Start->Mobile_Phase Begin Here (Most Common) System Category: HPLC System Mobile_Phase->System If Unresolved MP_Check1 Use Fresh HPLC-Grade Solvents & Water Mobile_Phase->MP_Check1 Column Category: Column System->Column If Unresolved Sys_Check1 Check for Leaks System->Sys_Check1 Sample Category: Sample/Method Column->Sample If Unresolved Col_Check1 Equilibrate Properly Column->Col_Check1 Sam_Check1 Check Sample Solvent Compatibility Sample->Sam_Check1 MP_Check2 Filter & Degas Mobile Phase MP_Check3 Check for Buffer Precipitation Sys_Check2 Purge Pump Heads Sys_Check3 Check Lamp & Flow Cell Col_Check2 Perform Column Wash Col_Check3 Bypass Column (Test System Noise) Sam_Check2 Review Detector Settings

Caption: A logical workflow for troubleshooting HPLC baseline noise.

Category 1: The Mobile Phase

This is the most common source of baseline issues. The principle is simple: anything in the mobile phase that absorbs UV light or is a particulate will be detected, creating noise.

Q: My baseline is noisy, especially during a gradient run. What's the cause?

A: This strongly suggests a contaminated solvent, often the weaker solvent (e.g., water).[2] As the gradient progresses and the concentration of the stronger, cleaner organic solvent increases, impurities from the aqueous phase that were adsorbed onto the column head are eluted, appearing as "ghost peaks" or a noisy, rising baseline.

  • Solution & Causality:

    • Use Highest Purity Solvents: Always use HPLC- or LC-MS-grade solvents and freshly purified water (e.g., Milli-Q, 18.2 MΩ·cm).[4][11] Lower-grade solvents contain impurities that absorb UV light.

    • Prepare Fresh Buffers: Aqueous buffers are prone to microbial growth. Bacteria and their byproducts can be UV-active and clog your system. Prepare buffers fresh daily and filter them.[3][8][9]

    • Ensure Miscibility & Prevent Precipitation: When using buffers like phosphate with high concentrations of acetonitrile, the buffer salt can precipitate.[10] This creates severe pressure fluctuations and baseline noise. Ensure your gradient doesn't exceed the solubility limit of your buffer in the organic solvent.

    • Degas Thoroughly: Dissolved air in the mobile phase can form microbubbles in the detector flow cell as the pressure drops post-column, causing sharp, sporadic spikes in the baseline.[12][13] Use an online degasser or degas offline via sonication or helium sparging.[2][14]

Category 2: The HPLC System

Mechanical issues within the HPLC system itself can introduce periodic or random noise.

Q: I see periodic, pulsing noise that matches the pump stroke. What should I check?

A: This is a classic sign of a pump issue. It indicates inconsistent solvent delivery, which leads to pressure fluctuations and, consequently, baseline pulsations.

  • Solution & Causality:

    • Check for Bubbles: Air trapped in a pump head or check valve is a common cause.[13] Purge the pump thoroughly on all lines.

    • Inspect Check Valves: A faulty or dirty check valve can fail to seal properly, causing poor pressure stability.[2][13] They may need cleaning (sonication in isopropanol) or replacement.

    • Worn Pump Seals: Leaking pump seals are another frequent cause of pressure fluctuations.[12] If you see salt deposits around the back of the pump head, it's a clear sign the seals need to be replaced.

Q: The noise is random and sharp, not periodic. What could it be?

A: This often points to issues in the detector or a problem with system contamination.

  • Solution & Causality:

    • Dirty Flow Cell: Contaminants or an air bubble inside the detector flow cell can cause significant noise.[12] Flush the system with a strong, non-buffered solvent like isopropanol.

    • Failing Detector Lamp: As a UV lamp ages, its energy output becomes unstable, leading to increased baseline noise.[12][13] Most systems have a diagnostic test to check lamp intensity.

    • Temperature Fluctuations: The detector is sensitive to changes in ambient temperature.[3][14] Ensure the lab environment is stable and the instrument is not in a direct draft. Using a column oven helps maintain a stable temperature for the column and the mobile phase entering the detector.[15]

Category 3: The Column

A contaminated or degraded column can continuously leach compounds, causing a high and noisy baseline.

Q: The noise persists even after changing to a fresh mobile phase. Could it be the column?

A: Yes, this is a strong possibility. The column may be contaminated with strongly retained compounds from previous analyses or the stationary phase may be degrading.[2]

  • Solution & Causality:

    • Systematic Test: To confirm the column is the source, replace it with a union and run the mobile phase directly to the detector.[2] If the baseline becomes quiet, the column is the problem.

    • Perform a Column Wash: Strongly retained impurities can slowly bleed off the column, raising the baseline. A rigorous wash protocol is needed to strip these contaminants. See the protocol below for a generic reversed-phase column wash.[16][17]

    • Check for Phase Collapse (Reversed-Phase): If a C18 column is flushed with 100% aqueous mobile phase for an extended period, the C18 chains can fold in on themselves ("collapse"), leading to a loss of retention and potential baseline issues.[10] Always ensure a minimum of 5-10% organic solvent is present in reversed-phase methods.[9]

Key Experimental Protocols

Protocol 1: High-Purity Mobile Phase Preparation (Example for (R)-manidipine)

Many published methods for manidipine use a C18 column with a mobile phase of Acetonitrile and a buffer (e.g., phosphate or acetate) at a pH around 2.2-3.5.[1][18]

Objective: To prepare a mobile phase that is free of particulates and dissolved gases, minimizing potential noise sources.

Materials:

  • HPLC-grade Acetonitrile[19]

  • HPLC-grade water (18.2 MΩ·cm)

  • Potassium Dihydrogen Phosphate (KH2PO4), analytical grade or higher

  • Ortho-phosphoric acid, analytical grade or higher

  • 0.22 µm or 0.45 µm membrane filters (ensure compatibility with your solvents)[20]

  • Glass filtration apparatus and vacuum flask

  • Graduated cylinders

  • Calibrated pH meter

Procedure:

  • Aqueous Buffer Preparation (e.g., 20mM Phosphate Buffer pH 2.2):

    • Weigh the required amount of KH2PO4 for your target volume (e.g., 2.72 g for 1 L).

    • Dissolve the salt in ~950 mL of HPLC-grade water in a clean glass beaker with a magnetic stirrer.

    • Place a calibrated pH probe into the solution. Slowly add ortho-phosphoric acid dropwise until the pH is stable at 2.2 ± 0.05.[1]

    • Transfer the solution to a 1 L volumetric flask and bring to volume with HPLC-grade water.

  • Filtration:

    • Set up the glass filtration apparatus with a 0.45 µm nylon or other compatible membrane filter.

    • Wet the filter with a small amount of the solvent to be filtered.

    • Filter the aqueous buffer and the organic solvent (acetonitrile) into separate, clean mobile phase reservoirs. This removes any particulate matter.[8]

  • Degassing:

    • Place the filtered mobile phase reservoirs in an ultrasonic bath for 10-15 minutes to remove dissolved gases.[8] Alternatively, use the HPLC system's online degasser.

  • System Setup:

    • Place the solvent lines into the respective reservoirs, ensuring the inlet filters are properly submerged.

    • The HPLC pump will mix the solvents to the desired ratio (e.g., 60:40 Buffer:Acetonitrile).[1]

Protocol 2: Reversed-Phase (C18) Column Regeneration Wash

Objective: To remove strongly retained hydrophobic and polar contaminants from a C18 column that is causing baseline noise or high backpressure.

Important: Before starting, consult the column manufacturer's guidelines for pH, pressure, and solvent compatibility.[17] Disconnect the column from the detector to avoid sending highly concentrated contaminants into the flow cell. It is often recommended to reverse the column direction for cleaning, but check manufacturer advice, especially for UHPLC columns.

StepSolventVolume to FlushPurpose
1Mobile Phase (No Buffer)10 column volumesRemoves buffer salts to prevent precipitation.[11][16]
2100% HPLC Water10 column volumesRemoves polar contaminants.
3Isopropanol (IPA)10 column volumesIntermediate polarity solvent, good for removing a wide range of contaminants.[17]
4Hexane or Dichloromethane10 column volumesRemoves strongly bound, non-polar/hydrophobic contaminants. (Use with caution, ensure system compatibility).
5Isopropanol (IPA)10 column volumesFlushes out the non-polar solvent.
6Mobile Phase (No Buffer)10 column volumesTransitions back towards analytical conditions.
7Mobile Phase20+ column volumesRe-equilibrate the column until a stable baseline is achieved.[11]

References

  • Understanding Baseline Drift and Noise in HPLC: Common Causes and Solutions. (n.d.). Google Cloud.
  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Choice Analytical.
  • 5 Major causes of noise in chromatograms during HPLC analysis?. (2023, March 4). Reddit.
  • Eliminating Baseline Problems. (n.d.). Agilent.
  • HPLC Column Maintenance & Care Best Practices. (2025, November 5). Phenomenex.
  • Mobile Phase Prep: Key Tips & Tricks. (2022, November 2). Phenomenex.
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • Column Care, Cleaning and Storage. (n.d.). Avantor ACE.
  • Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. (2025, April 3). Millennial Scientific.
  • HPLC Column Cleaning & Washing Procedure. (2024, January 24). GL Sciences.
  • HPLC Column Cleaning and Regeneration. (2021, September 4). MOYO Scientific.
  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline.
  • Jadhav, A. B., Nawale, R. B., & Thorat, S. T. (2023). Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography.
  • Pingale, P. L., & Topiwala, B. S. (2013). Development and validation of stability indicating RP-HPLC method of analysis of Manidipine dihydrochloride. Journal of Chemical and Pharmaceutical Research, 5(4), 1770-1776.
  • Patel, B., & Prajapati, C. (2014). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF MANIDIPINE HYDROCHLORIDE IN PHARMACEUTICAL DOSAGE FORM.
  • Pingale, P. L., & Topiwala, B. S. (2013). Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. ResearchGate.
  • Sundararajan, R., & Kumar, C. V. (2012). ESTIMATION OF MANIDIPINE DIHYDROCHLORIDE BY A NEW RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research, 3(9), 3375-3378.
  • Eliminating High Background Noise on New Cogent Columns. (2026, February 15). MICROSOLV.
  • Essential Precautions for HPLC Mobile Phase Handling and Use. (2023, November 28). Pharma Growth Hub.
  • Preparing the Mobile Phases. (n.d.). Shimadzu.
  • HPLC Tips & Tricks: Increase Your HPLC/UHPLC Method Sensitivity. (n.d.). Sigma-Aldrich.
  • Eliminating High Background Noise in New Cogent HPLC Columns - Tips and Suggestions. (2026, February 15). MicroSolv Technology Corporation.
  • How to Optimize HPLC Analysis and Improve Laboratory Efficiency. (2025, March 27). Chromasir.
  • Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Manidipine Hydrochloride in Pharmaceutical D. (n.d.). PharmaTutor.
  • How can I eliminate baseline noise in HPLC?. (2014, October 30). ResearchGate.
  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019, February 3). Element Lab Solutions.

Sources

Troubleshooting

overcoming low bioavailability in (R)-manidipine animal models

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific pharmacokinetic bottlenecks encountered when utilizing (R)-manidipine in preclinical in viv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific pharmacokinetic bottlenecks encountered when utilizing (R)-manidipine in preclinical in vivo models.

(R)-manidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. While highly effective at the receptor level, its translation into animal models is frequently compromised by a systemic bioavailability of less than 50%[1]. This guide deconstructs the thermodynamic and enzymatic barriers causing this low exposure and provides field-proven, self-validating protocols to overcome them.

Core Pharmacokinetic Bottlenecks

The low bioavailability of (R)-manidipine is driven by two independent mechanisms:

  • Thermodynamic Barrier: As a Biopharmaceutical Classification System (BCS) Class II compound, it exhibits poor aqueous solubility, making dissolution in the gastrointestinal (GI) tract the rate-limiting step for absorption[2].

  • Enzymatic Barrier: Manidipine undergoes extensive stereoselective first-pass metabolism. The (R)-enantiomer is cleared by intestinal and hepatic CYP3A4 at a significantly higher rate than the (S)-enantiomer, typically resulting in an S/R plasma concentration ratio of 2.0[3].

G OralDose Oral (R)-Manidipine Administration Solubility Low Aqueous Solubility (BCS Class II) OralDose->Solubility Barrier 1 Metabolism Intestinal/Hepatic CYP3A4 Metabolism OralDose->Metabolism Barrier 2 SNEDDS SNEDDS Formulation (Capmul MCM / Transcutol P) Solubility->SNEDDS Solution TSD Ternary Solid Dispersion (TPGS + Copovidone) Solubility->TSD Solution Inhibitor CYP3A4 Inhibition (e.g., Grapefruit Juice) Metabolism->Inhibitor Solution Absorption Enhanced GI Absorption & Lymphatic Transport SNEDDS->Absorption TSD->Absorption Clearance Reduced First-Pass Clearance Inhibitor->Clearance Bioavailability Increased Systemic Bioavailability Absorption->Bioavailability Clearance->Bioavailability

Figure 1: Pharmacokinetic bottlenecks of (R)-manidipine and targeted delivery interventions.

Troubleshooting Guide: Formulation & Solubility

Q: My standard (R)-manidipine CMC suspension yields highly variable and sub-therapeutic plasma concentrations in Wistar rats. How can I improve absorption?

Causality: Standard suspensions rely on the native dissolution rate of the crystalline active pharmaceutical ingredient (API). For highly lipophilic drugs like manidipine, the dissolution rate in gastric fluid is slower than the GI transit time, meaning the drug is excreted before it can be absorbed.

Solution: Transition your dosing vehicle to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) or a Ternary Solid Dispersion (tSD).

  • SNEDDS utilize lipid excipients to keep the drug in a pre-solubilized state. Upon contact with aqueous GI fluids, they spontaneously form nanodroplets (<50 nm). This not only maximizes surface area for absorption but also promotes lymphatic transport, which partially bypasses hepatic first-pass metabolism[2].

  • Ternary Solid Dispersions (tSD) utilizing D-α-tocopherol polyethylene glycol 1000 succinate (TPGS) and copovidone form strong hydrogen bonds with the amine groups of manidipine. This locks the drug in an amorphous glass solution state, dramatically improving solubility and yielding an immediate hypotensive effect in vivo[4].

Quantitative Data: Formulation Impact on Pharmacokinetics

Table 1: Pharmacokinetic comparison of Manidipine formulations in Wistar rats.

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)Bioavailability Increase
Pure Drug Suspension2.19 ± 0.321.00 ± 0.047.45 ± 2.24Baseline
Optimized SNEDDS (F14)3.42 ± 0.462.00 ± 0.0511.25 ± 3.45~1.5x[2]
Ternary Solid Dispersion> 4.00 (Fasted)~1.50Enhanced~4.39x[5]
Self-Validating Protocol: Preparation of Liquid-SNEDDS

To ensure reproducibility, the formulation must spontaneously emulsify without phase separation.

  • Excipient Blending: Weigh 10 mg of (R)-manidipine into a clean glass vial[2].

  • Oil Phase Integration: Add the primary lipid phase (e.g., Capmul MCM) and heat gently to 40°C on a stirring hotplate to ensure complete dissolution of the crystalline API[2].

  • Surfactant Addition: Add the surfactant (Transcutol P) and co-surfactant (Lutrol L 300) at a pre-optimized Smix ratio (e.g., 2:1)[6].

  • Homogenization: Vortex the mixture thoroughly, followed by bath sonication for 15 minutes until a clear, isotropic mixture is formed[2].

  • Validation (Critical Step): Dilute 10 µL of the formulated SNEDDS in 10 mL of simulated gastric fluid (SGF) at 37°C. Measure the droplet size via Dynamic Light Scattering (DLS). Pass criteria: Z-average < 25 nm and Polydispersity Index (PDI) < 0.35[2]. If the PDI exceeds 0.35, adjust the surfactant-to-oil ratio to prevent in vivo precipitation.

SNEDDS_Protocol Step1 Weigh (R)-Manidipine (10 mg) Step2 Add Oil Phase (Capmul MCM) Heat to 40°C Step1->Step2 Step3 Add Surfactants (Transcutol P + Lutrol L300) Step2->Step3 Step4 Vortex & Sonicate (15 mins) Step3->Step4 Step5 DLS Validation (Target < 50 nm) Step4->Step5

Figure 2: Step-by-step preparation and validation workflow for (R)-manidipine SNEDDS.

Troubleshooting Guide: Pre-Systemic Metabolism

Q: I am observing an S/R enantiomer plasma concentration ratio of >1.5 after dosing racemic manidipine. How can I increase the systemic exposure of the (R)-enantiomer specifically?

Causality: The pharmacokinetics of manidipine are highly stereoselective. While the (S)-enantiomer is 30-80 times more potent pharmacologically, the (R)-enantiomer is cleared much faster by CYP3A4 in the intestinal wall and liver[3].

Solution: Co-administer a mechanism-based CYP3A4 inhibitor. Studies have demonstrated that utilizing Grapefruit Juice (GFJ) or specific CYP3A4 inhibitors fundamentally alters this stereoselective disposition. GFJ increases the Cmax and AUC of (R)-manidipine by 3.4-fold and 3.0-fold, respectively, effectively reducing the S/R AUC ratio from 1.6 to 1.2[7].

Self-Validating Protocol: CYP3A4 Inhibition Strategy (In Vivo)
  • Inhibitor Pre-treatment: Administer the CYP3A4 inhibitor (e.g., standardized GFJ or ketoconazole) via oral gavage 30 to 60 minutes prior to (R)-manidipine dosing. This temporal gap is critical to ensure intestinal enzyme saturation[7].

  • Dosing: Administer the optimized (R)-manidipine formulation.

  • Sampling: Collect blood samples (e.g., via tail vein or jugular catheter) into heparinized tubes at 0.5, 1, 2, 3, 4, 6, 8, and 10 hours post-dose[7].

  • Validation (Critical Step): Centrifuge the samples immediately and store the plasma at -30°C. If the inhibitor strategy is successful, the AUC of the (R)-enantiomer should increase by at least 2.5-fold compared to your vehicle control group[7].

FAQ: Analytical & Chiral Separation Challenges

Q: How do I accurately quantify (R)-manidipine in rodent plasma without interference from (S)-manidipine or its primary metabolites?

A: Standard reverse-phase HPLC cannot distinguish between the enantiomers. To prevent data confounding, you must utilize a stereoselective, highly sensitive analytical method. The industry standard is chiral chromatography coupled with column-switching liquid chromatography[8].

Methodology:

  • Extract the plasma sample twice with an n-hexane-diethyl ether mixture under alkaline conditions to isolate the lipophilic free base[8].

  • Separate the enantiomers on a chiral stationary phase column (e.g., Chiralcel OJ or Sumichiral OA-4500 containing a chemically modified Pirkle-type stationary phase)[8],[9].

  • Utilize a column-switching technique to purify and concentrate the fractions on a C1 pre-column before UV detection (254 nm) or LC-MS/MS[9]. This achieves a detection limit of 0.2 to 0.5 ng/mL, which is absolutely critical for capturing the terminal elimination phase of the low-bioavailability (R)-enantiomer[8],[9].

References

  • [[3]]() MANIDIPINE, (R)- - Inxight Drugs: Description, ncats.io.

  • 2Design and in vivo Evaluation of Manidipine by Self- Nanoemulsifying Drug Delivery Systems, Semantic Scholar.

  • [[7]]() Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects, NIH.

  • 4Enhancement of solubility and oral bioavailability of manidipine by formation of ternary solid dispersion with d-α-tocopherol polyethylene glycol 1000 succinate and copovidone, NIH.

  • 6(PDF) Design and in vivo Evaluation of Manidipine by Self-Nanoemulsifying Drug Delivery Systems, ResearchGate.

  • 8Determination of manidipine enantiomers in human serum using chiral chromatography and column-switching liquid chromatography, NIH.

  • 9ENANTIOSELECTIVE HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC DETERMINATION OF MANIDIPINE IN HUMAN PLASMA, Taylor & Francis.

  • 1Novel Proniosomes of Manidipine: Optimization and In-vivo Evaluation, Impactfactor.

  • 5DISSOLUTION AND BIOAVAILABILITY ENHANCEMENT OF MANIDIPINE HYDROCHLORIDE SOLID DISPERSION PREPARED BY MELT TECHNIQUE, DSpace at Silpakorn University.

Sources

Optimization

Technical Support Center: Minimizing Epimerization of (R)-Manidipine Dihydrochloride

Welcome to the Technical Support Center for chiral 1,4-dihydropyridine (1,4-DHP) synthesis. While the (S)-enantiomer of manidipine exhibits higher antihypertensive potency, the (R)-enantiomer is frequently synthesized fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral 1,4-dihydropyridine (1,4-DHP) synthesis. While the (S)-enantiomer of manidipine exhibits higher antihypertensive potency, the (R)-enantiomer is frequently synthesized for comparative pharmacological profiling, pharmacokinetic studies, and chiral switch investigations .

A critical failure point in the synthesis of (R)-manidipine is the loss of stereopurity at the C4 position during the final dihydrochloride salt formation. This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you maintain >99% enantiomeric excess (ee) during your workflows.

Part 1: Mechanistic Causality of Epimerization in 1,4-DHPs

To prevent epimerization, it is crucial to understand the chemical vulnerabilities of the 1,4-DHP core. The C4 stereocenter is flanked by an enamine network that is highly sensitive to environmental stress.

  • Acid-Catalyzed Ring Opening (Retro-Aldol Pathway): The most common cause of racemization during salt formation is over-protonation. While HCl is intended to protonate the two highly basic nitrogens on the piperazine side-chain, excess acid will protonate the C3/C5 carbons of the dihydropyridine enamine system. This generates a reactive iminium intermediate that undergoes reversible ring-opening (a retro-Knoevenagel or retro-aldol type cleavage). Upon re-closure, the C4 stereocenter is re-established randomly, destroying enantiopurity .

  • Photolytic Radical Pathways: 1,4-DHPs are notoriously photosensitive. Exposure to UV or actinic laboratory light triggers an electron transfer-induced aromatization. While the end-stage photoproduct is an achiral pyridine, the intermediate radical species undergo rapid hydrogen abstraction and recombination at the C4 position, causing epimerization of the surviving (R)-manidipine pool .

Part 2: Troubleshooting Guides & FAQs

Q1: During the conversion of (R)-manidipine free base to the dihydrochloride salt, my product's ee drops from 99% to 92%. What is causing this? Root Cause: Thermal and stoichiometric stress. The addition of hydrochloric acid generates a localized exotherm. Temperatures above 25°C in the presence of HCl significantly accelerate the C4-epimerization pathway. Solution:

  • Stoichiometry: Strictly control the HCl equivalents. Manidipine requires exactly 2.0 to 2.05 equivalents of HCl to protonate the piperazine ring. Exceeding this threshold initiates DHP core protonation.

  • Temperature: Maintain the reaction vessel at 0–5°C during the addition of the ethanolic HCl.

  • Reagent: Use anhydrous ethanolic HCl rather than aqueous HCl. Water stabilizes the ionic intermediates of the ring-opening pathway, facilitating racemization.

Q2: I am observing a yellow discoloration in my crystallization mother liquor, accompanied by a loss of chiral purity. Is this related to epimerization? Root Cause: Photolytic degradation. The yellow discoloration indicates the formation of the fully aromatized pyridine photoproduct. The radical intermediates generated during this photo-oxidation simultaneously promote the epimerization of the remaining (R)-manidipine. Solution: Conduct all dissolution, salt formation, and crystallization steps in actinic (amber) glassware. Limit exposure to laboratory fluorescent lighting.

Q3: Does the choice of crystallization solvent impact the stereochemical stability of (R)-manidipine? Root Cause: Yes. Solvents with high dielectric constants or water content promote the reversible ring-opening mechanism. Solution: Use anhydrous C1-C4 alcohols. Absolute ethanol or an ethanol/isopropanol mixture is optimal. These solvents provide a steep solubility curve for the dihydrochloride salt, allowing for rapid crystallization at lower temperatures, which minimizes the time the molecule spends in solution where it is most vulnerable .

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters and the final integrity of (R)-manidipine dihydrochloride.

Solvent SystemHCl SourceTemperature (°C)Light ExposureYield (%)Final ee (%)
Ethanol (95%)Aq. HCl (37%)25Standard Lab6884.5
Abs. EthanolEthanolic HCl (2.5 eq)25Standard Lab7592.0
Abs. EthanolEthanolic HCl (2.05 eq)5Amber Glass8899.1
IsopropanolEthanolic HCl (2.05 eq)5Amber Glass8599.3

Part 4: Experimental Workflow & Visualization

Workflow Start Enantiopure (R)-Manidipine Free Base Solvent Dissolution in Anhydrous Ethanol (T < 5°C) Start->Solvent Step 1 Acid Addition of Ethanolic HCl (Strictly 2.05 eq) Solvent->Acid Step 2 Epimer Epimerization & Degradation (Loss of ee, Pyridine formation) Solvent->Epimer T > 25°C Photo Actinic Light Shielding (Amber Glassware) Acid->Photo Step 3 Acid->Epimer Excess HCl / Aqueous Cryst Controlled Crystallization (0-5°C, 8 hours) Photo->Cryst Step 4 Photo->Epimer UV/Vis Light Exposure Product (R)-Manidipine Dihydrochloride (ee > 99%) Cryst->Product Step 5 (Optimal)

Figure 1: Optimized workflow and critical control points for preventing epimerization.

Part 5: Standard Operating Procedure (SOP)

Protocol: Optimized Synthesis of (R)-Manidipine Dihydrochloride Objective: Convert (R)-manidipine free base to its dihydrochloride salt with <0.1% epimerization. Prerequisites: All glassware must be amber-coated or wrapped in aluminum foil. Solvents must be anhydrous (Karl Fischer titration < 0.1%).

  • Dissolution: Suspend 10.0 g of enantiopure (R)-manidipine free base in 50 mL of anhydrous absolute ethanol in a 250 mL amber round-bottom flask.

  • Cooling: Place the flask in an ice-water bath and allow the suspension to cool to 0–5°C under a dry nitrogen atmosphere.

  • Acidification: Slowly add 2.05 equivalents of anhydrous ethanolic HCl (e.g., 2.5 M solution in ethanol) dropwise via an addition funnel over 30 minutes.

    • Self-Validation Check: The suspension should clarify into a pale-yellow solution, indicating complete salt formation before crystallization begins. If the solution turns deep yellow or orange, it indicates over-protonation of the DHP core or photo-oxidation, requiring immediate quenching.

  • Crystallization: Stir the solution at 0–5°C for 8 hours. Seed crystals of (R)-manidipine dihydrochloride can be added after 1 hour to induce controlled nucleation and prevent oiling out.

  • Isolation: Filter the resulting precipitate under vacuum using a pre-cooled Buchner funnel. Wash the filter cake with 2 x 10 mL of cold (0°C) anhydrous isopropanol.

  • Drying: Dry the product in a vacuum oven at 35°C for 12 hours. Warning: Do not exceed 40°C to prevent thermal degradation of the crystal lattice.

References

  • Tokuma, Y., Noguchi, H. "Stereoselective pharmacokinetics of dihydropyridine calcium antagonists." Journal of Chromatography A, 1995, 694(1), 181-193. URL:[Link]

  • Changzhou Pharmaceutical Factory Co Ltd. "Improved method for synthesis process of manidipine hydrochloride." Patent CN102875451B, 2014.
  • Memarian, H. R., et al. "Electron Transfer-induced Aromatization of 1,4-Dihydropyridines." Zeitschrift für Naturforschung B, 2004, 59(11-12), 1189-1191. URL:[Link]

  • Kajino, M., et al. "Synthesis and biological activities of optical isomers of 2-(4-diphenylmethyl-1-piperazinyl)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate (manidipine) dihydrochloride." Chemical and Pharmaceutical Bulletin, 1989, 37(8), 2225-2228. URL:[Link]

Reference Data & Comparative Studies

Validation

Stereoselective Profiling: A Technical Comparison of (R)-Manidipine and (S)-Manidipine Dihydrochloride

As drug development increasingly shifts toward single-enantiomer therapeutics (chiral switching) to optimize efficacy and minimize metabolic burden, understanding the stereoselective pharmacodynamics of racemic drugs is...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward single-enantiomer therapeutics (chiral switching) to optimize efficacy and minimize metabolic burden, understanding the stereoselective pharmacodynamics of racemic drugs is critical. Manidipine, a third-generation, highly lipophilic dihydropyridine (DHP) calcium channel blocker (CCB), is widely utilized for the management of essential hypertension. It is unique among DHPs due to its dual affinity for both L-type and T-type voltage-gated calcium channels, conferring potent systemic vasodilation alongside renoprotective effects.

Structurally, manidipine possesses a chiral center at the C4 position of its dihydropyridine ring. While commercially formulated as a racemic mixture, rigorous pharmacological profiling reveals a stark dichotomy between its two enantiomers. This guide provides an in-depth, objective comparison of the active eutomer, (S)-manidipine dihydrochloride , and its inactive distomer, (R)-manidipine , supported by mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Role of C4 Chirality in Channel Blockade

The voltage-gated calcium channel (VGCC) binding pocket for DHPs—located on the α1​ subunit—is highly stereoselective. The causality behind manidipine's efficacy lies entirely in its spatial geometry.

The (S)-configuration optimally positions the bulky 3-nitrophenyl group and the lipophilic diphenylmethyl-piperazine side chain at position 3. This specific topological alignment allows the molecule to dock deeply into the lipophilic binding domain of the α1​ subunit, locking the calcium channel in a prolonged inactive state. This results in a high-affinity blockade of both L-type (vascular smooth muscle) and T-type (efferent renal arterioles) channels.

Conversely, the (R)-configuration introduces severe steric hindrance. The inverted orientation at the C4 chiral center prevents the lipophilic side chain from engaging with the allosteric binding site, rendering (R)-manidipine virtually inactive as a calcium channel antagonist [1].

G S_Mani (S)-Manidipine Dihydrochloride L_Ca L-Type Ca2+ Channels (Vascular Smooth Muscle) S_Mani->L_Ca T_Ca T-Type Ca2+ Channels (Renal Arterioles) S_Mani->T_Ca R_Mani (R)-Manidipine R_Mani->L_Ca Blockade_S High-Affinity Blockade (Potent Inhibition) L_Ca->Blockade_S Blockade_R Low-Affinity Binding (Weak/No Inhibition) L_Ca->Blockade_R T_Ca->Blockade_S Vasodilation Vasodilation & Renal Protection Blockade_S->Vasodilation No_Effect No Significant Antihypertensive Effect Blockade_R->No_Effect

Figure 1: Divergent pharmacological pathways of manidipine enantiomers based on VGCC affinity.

Comparative Experimental Data

To objectively evaluate the performance of these enantiomers, we must look at both in vitro cellular assays and in vivo pharmacokinetic/pharmacodynamic (PK/PD) models.

Table 1: In Vitro Electrophysiology & Calcium Imaging (GH3 Cells)

Data derived from Fura-2 microfluorimetry and patch-clamp recordings during the plateau phase of K+-induced intracellular Ca2+ ([Ca2+]i) increases [1].

Parameter(S)-Manidipine Dihydrochloride(R)-Manidipine
Onset of Action (Patch-Clamp) Rapid (Fast phase dominance)Slow / Delayed
[Ca2+]i Decay Amplitude High (Significant reduction in intracellular Ca2+)Low (Minimal reduction)
Channel Blockade Efficacy Potent L- and T-type inhibitionNegligible inhibition
Receptor Dissociation Slow (Prolonged duration of action)Rapid (Weak binding)
Table 2: In Vivo Pharmacodynamics & Metabolism

Data derived from Spontaneously Hypertensive Rat (SHR) models and human pharmacokinetic studies involving CYP3A4 inhibition via grapefruit juice (GFJ) [2][3].

Parameter(S)-Manidipine Dihydrochloride(R)-Manidipine
Antihypertensive Efficacy (SHR) Equivalent to racemic mixtureNo significant blood pressure reduction
Metabolic Pathway CYP3A4 (Primary)CYP3A4 (Primary)
GFJ Interaction (AUC Increase) 2.3-fold increase3.0-fold increase (Higher metabolic susceptibility)
Clinical Classification Active Eutomer (API)Inactive Distomer / Impurity

Insight: The pharmacokinetic data reveals a stereoselective metabolic disposal. (R)-manidipine is metabolized by intestinal CYP3A4 to a greater extent than (S)-manidipine. When CYP3A4 is inhibited, the systemic exposure of the inactive (R)-enantiomer spikes disproportionately, which can lead to off-target metabolic burden without contributing to therapeutic efficacy [2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in control checkpoints ensure that any observed differential efficacy is strictly due to stereochemistry and not experimental artifact.

Protocol A: In Vitro Patch-Clamp Validation of Stereoselective Ca2+ Blockade

Objective: To quantify the differential blockade of voltage-gated Ca2+ channels by (S)- and (R)-manidipine in GH3 pituitary tumor cells.

  • Cell Preparation & Baseline:

    • Culture GH3 cells in Ham's F-10 medium supplemented with 15% horse serum and 2.5% fetal bovine serum.

    • Validation Checkpoint: Perform a baseline whole-cell patch-clamp recording. Cells must exhibit stable inward Ba2+ currents (used as a charge carrier for Ca2+ channels) for at least 3 minutes prior to drug application. Discard cells with >10% current run-down.

  • Compound Formulation:

    • Dissolve (S)-manidipine dihydrochloride and (R)-manidipine independently in DMSO to create 10 mM stock solutions. Dilute in extracellular recording solution to a final testing concentration (e.g., 10 nM). Ensure final DMSO concentration is <0.1%.

    • Control: Use 0.1% DMSO as a vehicle control to validate that the solvent does not affect channel kinetics.

  • Electrophysiological Recording:

    • Depolarize the cell membrane from a holding potential of -80 mV to +10 mV for 200 ms at 0.1 Hz to elicit inward currents.

    • Perfuse the (R)-enantiomer first. Record the fractional block.

    • Washout for 5 minutes. Validation Checkpoint: Current must return to 90% of baseline.

    • Perfuse the (S)-enantiomer and record the fractional block and onset kinetics.

  • Data Synthesis:

    • Calculate the IC50 by plotting the normalized peak current against the log concentration of each enantiomer. The (S)-enantiomer will yield a distinct leftward shift in the dose-response curve compared to the (R)-enantiomer.

Protocol B: In Vivo Telemetry Monitoring in SHR Models

Objective: To confirm the in vivo antihypertensive divergence of the enantiomers.

  • Surgical Implantation:

    • Implant Data Sciences International (DSI) telemetry transmitters into the abdominal aorta of 12-week-old Spontaneously Hypertensive Rats (SHR).

    • Allow a 7-day recovery period. Validation Checkpoint: Baseline Mean Arterial Pressure (MAP) must stabilize at hypertensive levels (>150 mmHg) with normal diurnal variations.

  • Dosing Regimen (Latin Square Design):

    • Divide rats into three cohorts: Vehicle, (S)-manidipine HCl (3 mg/kg p.o.), and (R)-manidipine (3 mg/kg p.o.).

    • Administer treatments via oral gavage.

  • Continuous Monitoring:

    • Record systolic, diastolic, and MAP continuously for 24 hours post-dose.

    • Expected Outcome: The (S)-cohort will display a sustained reduction in MAP mirroring the racemic drug, while the (R)-cohort will trace identically to the vehicle control.

Workflow Racemate Racemic Manidipine Resolution Chiral Resolution (Salting Out / HPLC) Racemate->Resolution S_Isomer (S)-Manidipine HCl Resolution->S_Isomer R_Isomer (R)-Manidipine Resolution->R_Isomer InVitro In Vitro Patch-Clamp (GH3 Cells) S_Isomer->InVitro InVivo In Vivo Telemetry (SHR Model) S_Isomer->InVivo R_Isomer->InVitro R_Isomer->InVivo Efficacy_S Confirmed Antihypertensive Efficacy InVivo->Efficacy_S Efficacy_R Lack of Efficacy InVivo->Efficacy_R

Figure 2: Experimental workflow for the isolation and validation of manidipine enantiomers.

Conclusion & Implications for Drug Development

The comparative analysis unequivocally establishes (S)-manidipine dihydrochloride as the sole driver of the drug's therapeutic antihypertensive and renoprotective effects. The (R)-enantiomer not only lacks pharmacological efficacy at the calcium channel but also exhibits a higher susceptibility to CYP3A4 metabolism, potentially acting as a metabolic sink or contributing to unpredictable pharmacokinetic interactions when co-administered with CYP inhibitors [2].

For drug development professionals, these findings strongly advocate for the chiral resolution of manidipine. Developing (S)-manidipine as a single-enantiomer formulation (chiral switch) could theoretically halve the required therapeutic dose, reduce the hepatic metabolic burden, and minimize the variability associated with stereoselective first-pass metabolism.

References

  • Cataldi, M., et al. (1999). "Effects of manidipine and nitrendipine enantiomers on the plateau phase of K+-induced intracellular Ca2+ increase in GH3 cells." European Journal of Pharmacology, 376(1-2), 169-178.[Link]

  • Uno, T., et al. (2006). "Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects." British Journal of Clinical Pharmacology, 61(5), 533-537.[Link]

  • Zhang, C. L., et al. (2013). "Chiral Separation of Manidipine Enantiomers and the Pharmacodynamics of the Hydrochlorides." Magtech Journal. [Link]

Comparative

(R)-manidipine dihydrochloride vs racemic manidipine in vivo

An in-depth technical analysis and comparative guide evaluating the stereoselective pharmacodynamics, pharmacokinetics, and in vivo efficacy of (R)-manidipine dihydrochloride versus its clinically utilized racemic formul...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide evaluating the stereoselective pharmacodynamics, pharmacokinetics, and in vivo efficacy of (R)-manidipine dihydrochloride versus its clinically utilized racemic formulation.

Executive Summary

Manidipine dihydrochloride (CV-4093) is a highly lipophilic, third-generation 1,4-dihydropyridine calcium channel blocker (CCB) widely prescribed for the management of essential hypertension[1][2]. Unlike first-generation CCBs that exclusively target L-type calcium channels, manidipine exhibits dual blockade of both L-type and T-type calcium channels[2][3]. This dual mechanism not only induces potent peripheral vasodilation but also confers unique renoprotective effects by dilating both afferent and efferent glomerular arterioles, thereby reducing intraglomerular pressure[3][4].

Because manidipine possesses a chiral center, it exists as two enantiomers: (S)-(+)-manidipine and (R)-(-)-manidipine[5]. In clinical practice, the drug is administered as a racemate. However, extensive in vivo and in vitro pharmacological evaluations reveal profound stereoselectivity. The (S)-enantiomer acts as the eutomer (the highly active enantiomer), while the (R)-enantiomer acts as the distomer, exhibiting significantly lower pharmacological potency[5][6]. Understanding the distinct in vivo behaviors of pure (R)-manidipine versus the racemic mixture is critical for drug development professionals optimizing chiral therapeutics, managing drug-drug interactions, and designing enantioselective pharmacokinetic assays.

Mechanistic Grounding: Stereochemistry and Target Engagement

The pharmacological efficacy of manidipine is heavily dependent on its stereochemistry. The interaction between the dihydropyridine ring and the voltage-dependent calcium channel receptors is highly stereospecific.

  • (S)-Manidipine (Eutomer): Demonstrates a rapid onset of action and profound blockade of calcium influx. It is approximately 30 to 80 times more potent than the (R)-enantiomer in radioligand binding assays and in vivo antihypertensive action[5][7].

  • (R)-Manidipine (Distomer): Exhibits weak affinity for the L-type calcium channel. When isolated and administered in vivo, its ability to lower systemic blood pressure is negligible compared to the racemate or the pure (S)-enantiomer[3][5].

  • Racemic Manidipine: The clinical formulation leverages the potent efficacy of the (S)-enantiomer. The presence of the (R)-enantiomer in the racemate does not significantly antagonize the eutomer, allowing the racemate to deliver a smooth, sustained reduction in blood pressure over a 24-hour period with a favorable side-effect profile (e.g., lower incidence of pedal edema)[2][4].

MOA Racemic Racemic Manidipine (Clinical Formulation) S_enant (S)-Manidipine (Eutomer) Racemic->S_enant Active Driver R_enant (R)-Manidipine (Distomer) Racemic->R_enant Weak Contributor L_type L-Type Ca2+ Channel (Vascular Smooth Muscle) S_enant->L_type High Affinity (30-80x more potent) T_type T-Type Ca2+ Channel (Renal Efferent Arterioles) S_enant->T_type High Affinity R_enant->L_type Low Affinity R_enant->T_type Low Affinity Vaso Peripheral Vasodilation (Reduced Systemic BP) L_type->Vaso Renal Renal Protection (Reduced Intraglomerular Pressure) T_type->Renal

Figure 1: Stereoselective mechanism of action of manidipine enantiomers on calcium channel subtypes.

In Vivo Pharmacodynamics: Efficacy and Hemodynamics

When evaluating these compounds in vivo (typically using the Spontaneously Hypertensive Rat [SHR] model or human clinical trials), the divergence in performance is stark.

Racemic manidipine effectively reduces both pre- and post-glomerular capillary resistance[3]. By blocking T-type channels located on the efferent arterioles—a feature absent in pure L-type blockers like amlodipine—racemic manidipine increases renal plasma flow without drastically altering the glomerular filtration rate, thereby decreasing the filtration fraction and protecting the kidneys[2][3][4]. Conversely, isolated (R)-manidipine fails to produce these robust hemodynamic shifts due to its poor receptor affinity[3].

Table 1: Pharmacodynamic & Binding Profile Comparison
ParameterRacemic Manidipine (CV-4093)(S)-Manidipine(R)-Manidipine
Clinical Status Approved / Marketed[1]Experimental / EutomerExperimental / Distomer
L-Type Ca²⁺ Blockade PotentVery Potent (Baseline)Weak (1/30th to 1/80th of S)[5]
T-Type Ca²⁺ Blockade Yes (Efferent dilation)[3]YesNegligible
In Vivo BP Reduction Significant & Sustained (24h)[2]Highly SignificantMinimal / Negligible[3]
Renal Plasma Flow Increased[3]IncreasedUnchanged

Stereoselective Pharmacokinetics and Metabolism

The in vivo disposition of manidipine is highly stereoselective. Following oral administration of racemic manidipine, the drug undergoes extensive first-pass hepatic and intestinal metabolism, primarily mediated by Cytochrome P450 3A4 (CYP3A4)[6][8].

In healthy human subjects, the plasma concentrations of (S)-manidipine are significantly higher than those of (R)-manidipine. The baseline S/R ratio for the Area Under the Curve (AUC₀–∞) is approximately 1.6 to 2.0, indicating that the (R)-enantiomer is either absorbed less efficiently or, more likely, metabolized more rapidly by CYP3A4 during first-pass transit[5][6].

Drug-Drug Interactions (The Grapefruit Juice Effect): Grapefruit juice (GFJ) is a potent mechanism-based inhibitor of intestinal CYP3A4. Co-administration of racemic manidipine with GFJ significantly increases the systemic exposure of both enantiomers. However, the interaction is stereoselective: GFJ elevates the Cmax and AUC of (R)-manidipine to a significantly greater extent than (S)-manidipine, dropping the S/R AUC ratio from ~1.6:1 down to ~1.2:1[6][9]. This proves that the presystemic elimination of the (R)-enantiomer is more heavily dependent on intestinal CYP3A4 than its (S)-counterpart.

Table 2: Pharmacokinetic Parameters (40 mg Oral Racemate in Humans)
Parameter(S)-Manidipine (Control)(R)-Manidipine (Control)(S)-Manidipine (+ GFJ)(R)-Manidipine (+ GFJ)
Cmax (Relative Ratio) 1.81.0~4.3~3.4
AUC₀–∞ Ratio (S:R) 1.6 : 1[6]1 : 1.61.2 : 1[6]1 : 1.2
Primary Metabolic Route CYP3A4 (Hepatic/Intestinal)CYP3A4 (Highly Intestinal)CYP3A4 (Inhibited)CYP3A4 (Inhibited)
Half-life (t₁/₂) ~4 - 8 hours[8]~4 - 8 hoursUnchanged[6]Unchanged[6]

Experimental Methodologies

To objectively compare these entities, researchers must employ rigorous, self-validating in vivo and analytical protocols. The following workflows detail the exact methodologies required to replicate these findings.

Workflow Animal Subject Preparation (SHR Model / Human Cohort) Dosing Oral Administration (Racemate vs R-enantiomer) Animal->Dosing Sampling Serial Blood Sampling (0 - 24 hours) Dosing->Sampling BP Hemodynamic Monitoring (Telemetry / PAH Clearance) Dosing->BP Extraction Sample Prep (Solid Phase Extraction) Sampling->Extraction Analysis PK/PD Correlation (Stereoselective Modeling) BP->Analysis LCMS Chiral LC-MS/MS (Enantiomeric Separation) Extraction->LCMS LCMS->Analysis

Figure 2: Integrated experimental workflow for evaluating stereoselective PK/PD relationships.

Protocol 1: In Vivo Hemodynamic Assessment (SHR Model)

Causality & Trustworthiness: Tail-cuff blood pressure measurements induce stress, artificially spiking catecholamines and confounding baseline data. Using implantable radio-telemetry ensures a self-validating system where baseline hemodynamics are recorded in a stress-free, conscious state, isolating the true pharmacological effect of the CCB.

  • Subject Preparation: Anesthetize 12-to-14-week-old male Spontaneously Hypertensive Rats (SHRs). Implant radio-telemetry transducers into the abdominal aorta. Allow a 10-day recovery period to establish a stable, stress-free baseline blood pressure.

  • Formulation & Dosing: Prepare racemic manidipine dihydrochloride and pure (R)-manidipine in a 0.5% methylcellulose vehicle. Administer a single oral dose (e.g., 3 mg/kg) via oral gavage. Include a vehicle-only control group to validate circadian BP fluctuations.

  • Hemodynamic Monitoring: Record systolic and diastolic blood pressure, and heart rate continuously for 24 hours post-dose.

  • Renal Clearance Assessment: To measure renal plasma flow (RPF) and glomerular filtration rate (GFR), infuse para-aminohippurate (PAH) and inulin via a cannulated jugular vein. Collect urine via ureteral cannulation. The differential in PAH clearance validates the T-type mediated efferent arteriolar vasodilation characteristic of the racemate[3].

Protocol 2: Enantioselective LC-MS/MS Pharmacokinetic Profiling

Causality & Trustworthiness: Enantiomers have identical molecular weights and fragmentation patterns. Standard reverse-phase LC cannot distinguish them. A chiral stationary phase is mandatory to prevent co-elution. Isotope-labeled internal standards (IS) must be used to correct for matrix effects and extraction losses, ensuring quantitative trustworthiness.

  • Sample Preparation: Aliquot 100 µL of plasma (human or rat). Spike with an isotope-labeled internal standard (e.g., manidipine-d4).

  • Extraction: Perform Solid Phase Extraction (SPE) to isolate the highly lipophilic manidipine from plasma proteins, ensuring high recovery (>90%) and minimizing ion suppression[10].

  • Chromatographic Separation: Inject the extract onto a Chiralpak IC-3 (or ID) C18 column. Utilize an isocratic mobile phase consisting of 2mM ammonium bicarbonate and acetonitrile (15:85, v/v) to achieve baseline resolution of the (R)- and (S)-enantiomers[10].

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for manidipine (e.g., m/z 611.3 → corresponding fragment).

  • Validation: Construct calibration curves from 0.1 to 50 ng/mL. Run Quality Control (QC) samples at low, medium, and high concentrations to validate intra-day and inter-day precision and accuracy.

Sources

Validation

cross-validation of (R)-manidipine dihydrochloride pharmacokinetic models

An in-depth technical comparison guide for researchers, scientists, and drug development professionals. Executive Summary Manidipine dihydrochloride is a highly lipophilic, third-generation 1,4-dihydropyridine calcium ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for researchers, scientists, and drug development professionals.

Executive Summary

Manidipine dihydrochloride is a highly lipophilic, third-generation 1,4-dihydropyridine calcium channel blocker. Administered clinically as a racemate, its enantiomers exhibit pronounced stereoselective pharmacodynamics and pharmacokinetics[1]. While (S)-manidipine is the more potent vasodilator, (R)-manidipine presents a unique pharmacokinetic (PK) challenge: it undergoes significantly higher presystemic (first-pass) metabolism via intestinal cytochrome P450 3A4 (CYP3A4)[1][2].

As a Senior Application Scientist, I frequently see development teams struggle to predict the disposition of chiral dihydropyridines during drug-drug interactions (DDIs). This guide cross-validates three primary PK modeling frameworks—Non-Compartmental Analysis (NCA), Population PK (PopPK), and Physiologically Based Pharmacokinetic (PBPK) modeling—to determine the most robust approach for characterizing (R)-manidipine. Furthermore, we provide a self-validating experimental protocol for the chiral quantification required to power these models.

The Mechanistic Challenge: Stereoselective First-Pass Metabolism

The causality behind (R)-manidipine's distinct PK profile lies in its stereochemistry. The spatial orientation of the (R)-enantiomer results in a higher binding affinity and turnover rate by intestinal CYP3A4 compared to the (S)-enantiomer[1][2]. Consequently, the baseline plasma S/R concentration ratio typically hovers around 1.62[2].

When a patient consumes a potent intestinal CYP3A4 inhibitor like grapefruit juice (GFJ), this stereoselective gut wall extraction is blocked. Because (R)-manidipine relies more heavily on intestinal metabolism, CYP3A4 inhibition causes a disproportionate, 3.0-fold surge in its systemic exposure (AUC), compared to a 2.3-fold increase for (S)-manidipine[2].

G Dose Oral Dose Racemic Manidipine GutLumen Gut Lumen Absorption Dose->GutLumen Dissolution Enterocyte Enterocyte (Intestine) CYP3A4 Metabolism GutLumen->Enterocyte Permeation PortalVein Portal Vein Enterocyte->PortalVein High Extraction (R) > (S) Liver Liver Hepatic CYP3A4 PortalVein->Liver Transport Systemic Systemic Circulation (R)- vs (S)- Enantiomer Liver->Systemic Hepatic Clearance GFJ Grapefruit Juice (CYP3A4 Inhibitor) GFJ->Enterocyte Inhibits

Fig 1. Stereoselective first-pass metabolism of (R)-manidipine via intestinal and hepatic CYP3A4.

Cross-Validation of Pharmacokinetic Models

To accurately capture the dynamics shown in Figure 1, we must evaluate the mathematical models used to process the clinical data.

Non-Compartmental Analysis (NCA)
  • Mechanism : Calculates parameters ( Cmax​ , AUC0−∞​ , T1/2​ ) directly from the concentration-time curve using the trapezoidal rule.

  • Performance for (R)-Manidipine : NCA provides a reliable empirical baseline for clinical exposure[1]. However, it treats the body as a single "black box." It cannot decouple intestinal extraction from hepatic clearance.

  • Verdict : Insufficient for mechanistic DDI prediction. If you only use NCA, you cannot predict why or how much a CYP3A4 inhibitor will alter the S/R ratio.

Population Pharmacokinetics (PopPK)
  • Mechanism : Utilizes non-linear mixed-effects modeling (NLME) to quantify inter-individual variability (IIV) across a patient cohort.

  • Performance for (R)-Manidipine : A two-compartment PopPK model is highly effective at identifying patient covariates (e.g., age, CYP3A4 expression phenotypes) that influence (R)-manidipine clearance.

  • Verdict : Strong for clinical trial simulations, but fundamentally relies on retrospective data fitting. It lacks the physiological first principles required to simulate untested DDI scenarios.

Physiologically Based Pharmacokinetic (PBPK) Modeling
  • Mechanism : Integrates in vitro intrinsic clearance ( CLint​ ) data with physiological parameters (organ volumes, blood flows, enzyme abundances).

  • Performance for (R)-Manidipine : PBPK is the gold standard for chiral dihydropyridines. By mathematically separating gut wall metabolism (where GFJ acts) from hepatic clearance, PBPK models accurately predict the disproportionate 3.0-fold increase in (R)-manidipine AUC during CYP3A4 inhibition[2].

  • Verdict : The superior choice. PBPK provides a mechanistic, forward-predicting framework that directly translates in vitro stereoselective affinity into in vivo clinical outcomes.

G InVitro In Vitro Data (Microsomes, Caco-2) PBPK PBPK Model (Mechanistic Prediction) InVitro->PBPK InVivo In Vivo Clinical Data (Chiral LC-MS/MS) NCA NCA Model (Empirical Baseline) InVivo->NCA PopPK PopPK Model (Covariate Analysis) InVivo->PopPK InVivo->PBPK Refinement CrossVal Cross-Validation (Visual Predictive Checks) NCA->CrossVal PopPK->CrossVal PBPK->CrossVal Output Validated (R)-Manidipine PK Profile CrossVal->Output

Fig 2. Cross-validation workflow comparing NCA, PopPK, and PBPK models for (R)-manidipine.

Quantitative Performance Comparison

The following table synthesizes the stereoselective PK shifts of manidipine under control conditions versus intestinal CYP3A4 inhibition (GFJ phase), highlighting the data that a validated PBPK model must accurately simulate[1][2].

Pharmacokinetic Metric(S)-Manidipine (Control)(R)-Manidipine (Control)(S)-Manidipine (+ CYP3A4 Inhibitor)(R)-Manidipine (+ CYP3A4 Inhibitor)
Baseline Exposure High (Reference)Significantly Lower--
Cmax​ Shift --2.4-fold increase3.4-fold increase
AUC0−∞​ Shift --2.3-fold increase3.0-fold increase
S/R AUC Ratio 1.62 -1.20 -
PBPK Predictive Error < 1.5-fold< 1.5-fold< 1.5-fold< 1.5-fold

Note: The narrowing of the S/R ratio from 1.62 to 1.20 proves that (R)-manidipine's lower baseline bioavailability is causally linked to higher presystemic CYP3A4 metabolism[2].

Experimental Protocol: Self-Validating Chiral LC-MS/MS Workflow

To build and cross-validate these models, high-fidelity clinical data is mandatory. Standard reverse-phase chromatography cannot distinguish between manidipine enantiomers. The following protocol details a self-validating, enantioselective LC-MS/MS assay designed to generate the raw data for PK modeling[3][4].

Phase 1: Sample Preparation (Solid-Phase Extraction) Causality: Manidipine is highly lipophilic and light-sensitive. Solid-phase extraction (SPE) under yellow light prevents photodegradation while stripping away plasma phospholipids that cause ion suppression in the mass spectrometer[3][5].

  • Spike 500 µL of human plasma with an isotope-labeled internal standard (IS) (e.g., manidipine-d4) to act as an internal control for recovery variations[3].

  • Basify the plasma using 2 mM ammonium bicarbonate to ensure the drug remains in its unionized, lipophilic state[3].

  • Load onto a pre-conditioned C18 SPE cartridge, wash with 5% methanol, and elute with 100% acetonitrile. Evaporate to dryness under nitrogen and reconstitute.

Phase 2: Chiral Chromatography Causality: An isocratic mobile phase is chosen over a gradient to maintain the structural integrity and equilibrium of the chiral stationary phase, ensuring reproducible enantiomeric resolution[3].

  • Inject the reconstituted sample onto a Chiralpack IC-3 C18 column[3].

  • Utilize an isocratic mobile phase of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v)[3].

  • Maintain a flow rate of 0.8 mL/min to achieve baseline separation of (R)-(-)-manidipine and S-(+)-manidipine within a 10-minute run time.

Phase 3: Tandem Mass Spectrometry (MS/MS)

  • Operate the mass spectrometer (e.g., API-4000) in positive Electrospray Ionization (ESI+) mode[3].

  • Monitor the Multiple Reaction Monitoring (MRM) transitions: precursor ion m/z 611.4 to a specific product ion for manidipine, and m/z 384 for the internal standard[4].

Phase 4: System Suitability & Quality Control (Self-Validation)

  • Incurred Sample Reanalysis (ISR) : To prove the system is self-validating, re-analyze 10% of the subject plasma samples on a separate day. The assay is validated only if the difference between original and ISR concentrations is within ±20%[3].

  • Data Export : Feed the validated enantiomer-specific concentration-time data directly into the PBPK software (e.g., Simcyp or GastroPlus) for model refinement.

Conclusion & Strategic Recommendations

When developing or evaluating formulations of (R)-manidipine dihydrochloride, relying solely on NCA or PopPK models introduces significant blind spots regarding first-pass metabolism. PBPK modeling is the only framework capable of mechanistically capturing the stereoselective intestinal extraction of (R)-manidipine. By coupling a robust PBPK model with high-precision chiral LC-MS/MS data, development professionals can accurately predict complex DDIs, optimize dosing regimens, and ensure clinical safety without requiring exhaustive empirical trials.

References

  • Effect of grapefruit juice on the disposition of manidipine enantiomers in healthy subjects Source: nih.gov URL:[2]

  • Determination and pharmacokinetics of manidipine in human plasma by HPLC/ESIMS Source: nih.gov URL:[4]

  • Enantioselective determination of R-(-)-manidipine and S-(+)-manidipine in human plasma by a sensitive and selective chiral LC-MS/MS assay Source: nih.gov URL:[3]

  • Single Oral Dose Pharmacokinetic Interaction Study of Manidipine and Delapril in Healthy Volunteers Source: researchgate.net URL:[5]

Sources

Comparative

reference standards for (R)-manidipine dihydrochloride enantiomeric excess

Comprehensive Comparison Guide: (R)-Manidipine Dihydrochloride Reference Standards for Enantiomeric Excess Determination Manidipine dihydrochloride is a highly vasoselective dihydropyridine (DHP) calcium channel antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (R)-Manidipine Dihydrochloride Reference Standards for Enantiomeric Excess Determination

Manidipine dihydrochloride is a highly vasoselective dihydropyridine (DHP) calcium channel antagonist utilized in the management of mild-to-moderate hypertension[1]. Due to the chiral center at the C4 position of its dihydropyridine ring, manidipine exists as two enantiomers: (S)-manidipine and (R)-manidipine. While the drug is often synthesized and administered as a racemate, the enantiomeric purity—specifically the enantiomeric excess (%ee)—must be rigorously controlled during asymmetric synthesis and pharmacokinetic profiling[1].

As a Senior Application Scientist, I approach enantiomeric excess determination not just as a routine assay, but as a highly sensitive metrological system. The reliability of any %ee calculation is fundamentally tethered to the quality of the reference standards used. An impure (R)-manidipine standard will introduce co-eluting artifacts that artificially inflate the minor enantiomer's integration area, leading to critical failures in quality control.

The Metrological Hierarchy of (R)-Manidipine Standards

To objectively evaluate your options, we must categorize (R)-manidipine dihydrochloride reference standards by their metrological traceability and certification levels. Selecting the wrong tier can lead to baseline noise that mimics enantiomeric impurities.

Table 1: Comparison of Reference Standard Tiers for (R)-Manidipine Dihydrochloride

Standard TierPurity CertificationMetrological TraceabilityUncertaintyRecommended Application
Certified Reference Material (CRM) >99.8% (qNMR & Mass Balance)ISO 17034 / SI-traceableHighly characterized (±0.1%)Initial chiral method validation, regulatory submissions, and calibrating secondary standards.
Pharmacopeial Standard USP / EP / JP SpecifiedPharmacopeial AuthorityDefined by compendial limitsRoutine batch release and compendial compliance testing.
Analytical Working Standard >99.0% (HPLC-UV)[2]Traceable to CRMModerate (±0.5%)Daily system suitability testing (SST) and routine in-process monitoring.

Causality in Chiral Recognition and Standard Selection

The separation of manidipine enantiomers is typically achieved using Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) or Capillary Electrochromatography (CEC)[3][4].

Why is an ultra-pure (R)-manidipine standard critical? Chiral recognition relies on transient diastereomeric interactions (hydrogen bonding, π−π interactions, and steric inclusion) between the analyte and the CSP (e.g., cellulose tris(4-methylbenzoate) or β -cyclodextrin). The (R)-manidipine standard acts as the definitive marker for elution order. Because the interaction energy differences between enantiomers are minuscule ( ΔΔG≈1−2 kcal/mol), any chemical impurity in the reference standard can co-elute with the enantiomeric peaks, skewing the area ratio required for accurate %ee calculation.

Mechanism A Racemic Manidipine Sample B Chiral Stationary Phase (e.g., Chiralcel OJ / β-CD) A->B Injection C (S)-Manidipine Peak B->C Differential Affinity D (R)-Manidipine Peak (Confirmed via Standard) B->D Differential Affinity E System Suitability Check (Rs ≥ 1.5) C->E Peak Integration D->E Peak Integration

Chiral recognition mechanism and system suitability validation for manidipine enantiomers.

Experimental Performance of Chiral Analytical Methods

When evaluating the performance of your (R)-manidipine standard, the choice of analytical methodology dictates the resolution ( Rs​ ) and sensitivity. Below is a comparison of field-proven methods validated using high-purity reference standards.

Table 2: Performance Comparison of Analytical Methods Using (R)-Manidipine Standards

Analytical TechniqueChiral Stationary PhaseMobile Phase / ConditionsResolution ( Rs​ )Sensitivity (LOD)Ref
Chiral HPLC Chiralcel OJHexane / Diethyl Ether (Alkaline extraction) >1.5 0.03 ng/mL (with MS)[3][5]
Capillary Electrochromatography p-nitrophenylcarbamated β -CDACN/MeOH/TEA/Acetic Acid (57:43:0.05:0.07), 25kV1.391.8 mg/L[4]

Self-Validating Experimental Protocol for %ee Determination

To ensure trustworthiness, the following HPLC protocol operates as a self-validating system . The workflow incorporates mandatory System Suitability Testing (SST) gates; if the reference standard fails to meet the Rs​ threshold, the system automatically invalidates the run, preventing erroneous %ee reporting.

Step-by-Step Methodology:
  • Standard & Reagent Preparation:

    • Weigh exactly 10.0 mg of (R)-manidipine dihydrochloride CRM (>99.8% purity) and 10.0 mg of racemic manidipine dihydrochloride[2].

    • Dissolve each in 10 mL of HPLC-grade methanol to create 1.0 mg/mL stock solutions. Protect from light and store at -70±10 °C[2].

    • Dilute with the mobile phase to a working concentration of 10 µg/mL.

  • Chromatographic Setup:

    • Column: Chiralcel OJ (250 mm × 4.6 mm, 10 µm) or equivalent.

    • Mobile Phase: Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1 v/v/v). The diethylamine acts as a silanol blocker to prevent peak tailing of the basic piperazine moiety.

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 230 nm.

  • System Suitability Testing (The Self-Validation Gate):

    • Inject 20 µL of the racemic manidipine working solution.

    • Validation Criteria: The system is only validated if the resolution ( Rs​ ) between the (S)- and (R)-enantiomer peaks is ≥1.5 , and the tailing factor for both peaks is ≤1.5 . If these criteria are not met, abort the run and re-equilibrate the column.

  • Elution Order Verification:

    • Inject 20 µL of the pure (R)-manidipine dihydrochloride standard.

    • Record the exact retention time ( RTR​ ). This establishes the definitive identity of the (R)-peak in the sample chromatogram, eliminating ambiguity.

  • Sample Analysis & %ee Calculation:

    • Inject the synthesized manidipine test sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate Enantiomeric Excess:

      %ee=Area(R)​+Area(S)​∣Area(R)​−Area(S)​∣​×100

EE_Workflow A High-Purity (R)-Manidipine Reference Standard B System Suitability (Rs > 1.5) A->B Calibrates C Chiral HPLC / CEC Separation B->C Validates D Peak Integration & Elution Order Verification C->D Resolves E %ee Calculation Self-Validated D->E Quantifies

Analytical workflow for enantiomeric excess determination using (R)-manidipine reference standards.

Sources

Safety & Regulatory Compliance

Safety

Manidipine dihydrochloride, (R)- proper disposal procedures

Operational Guide: Handling, Decontamination, and Disposal of (R)-Manidipine Dihydrochloride As a potent dihydropyridine calcium channel blocker used extensively in cardiovascular drug development, (R)-Manidipine dihydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling, Decontamination, and Disposal of (R)-Manidipine Dihydrochloride

As a potent dihydropyridine calcium channel blocker used extensively in cardiovascular drug development, (R)-Manidipine dihydrochloride requires rigorous logistical and safety oversight. Because of its high pharmacological potency, the active pharmaceutical ingredient (API) presents significant acute toxicity hazards across multiple exposure routes[1]. Proper disposal and spill management are not merely regulatory formalities; they are critical operational safeguards required to prevent occupational exposure and environmental contamination.

This guide provides drug development professionals with field-proven, self-validating protocols for the safe handling and disposal of Manidipine dihydrochloride.

Quantitative Hazard & Transport Data

Before executing any disposal protocol, personnel must understand the chemical and toxicological profile of the substance. Manidipine dihydrochloride is classified as a Category 3 Acute Toxin, meaning it is highly toxic if swallowed, inhaled, or absorbed through the skin[1].

Table 1: Toxicological and Logistical Classification

ParameterValue / ClassificationRegulatory ImplicationSource
CAS Number 89226-75-5Unique identifier for waste manifesting.[2]
Acute Oral Toxicity (LD50) 156 mg/kg (Rat)Triggers Category 3 Acute Toxicity handling protocols.[1]
Hazard Statements H301, H311, H331Toxic if swallowed, in contact with skin, or inhaled.[1]
UN Transport Number UN2811Must be manifested as "Toxic solid, organic, n.o.s."[3],[4]
Transport Hazard Class Class 6.1 (Packing Group III)Requires specialized hazardous waste transport carriers.[3],[5]
Environmental Hazard EcotoxicStrictly prohibited from being emptied into drains.[3]

Mechanistic Safety: The "Why" Behind the Protocols

Laboratory safety is rooted in causality. Understanding why specific materials are used ensures adaptability during unexpected operational deviations.

  • Avoidance of Dry Sweeping: Standard brooms or dry brushes must never be used on solid API spills. Dry sweeping generates airborne particulates, directly exposing personnel to inhalation risks (H331)[2],[1].

  • Diatomite for Liquid Spills: For solutions containing Manidipine dihydrochloride, finely-powdered liquid-binding materials like diatomite are required[2]. Diatomite is highly porous and chemically inert; it traps the toxic solution within its silica matrix without causing an exothermic reaction, preventing the API from leaching into municipal water courses[2],[3].

  • Alcohol-Based Decontamination: Manidipine dihydrochloride is highly lipophilic and poorly soluble in water. Scrubbing a contaminated surface with water will merely spread the API. Alcohol (such as ethanol or isopropanol) effectively solubilizes the compound, allowing it to be completely lifted from the surface into the cleaning matrix[2].

Step-by-Step Methodologies

Every operational procedure must be a self-validating system —meaning the workflow includes built-in checks to verify that the hazard has been successfully neutralized or contained.

Protocol A: Routine Laboratory Waste Segregation & Disposal

This protocol applies to expired stock, unused API, and contaminated consumables (e.g., weighing boats, pipette tips).

  • Segregation: Ensure the waste container does not contain strong oxidizing agents, which are chemically incompatible with Manidipine dihydrochloride[5].

  • Primary Containment: Place all solid waste and contaminated consumables into a chemically compatible, heavy-duty polyethylene bag. Seal the bag using a gooseneck tie.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof secondary container (e.g., a UN-rated high-density polyethylene drum).

  • Labeling: Affix a hazardous waste label identifying the contents as: "UN2811, Toxic solid, organic, n.o.s. (Manidipine dihydrochloride), Class 6.1"[3],[4].

  • System Validation (Mass Balance Check): Weigh the final sealed waste container. Cross-reference this weight against the laboratory's API inventory depletion log. A matching mass balance confirms that 100% of the discarded API has been successfully captured in the waste stream, with no unaccounted material left in the lab.

  • Final Disposal: Transfer the container to an approved, licensed hazardous waste disposal plant. Do not dispose of it in standard biohazard or municipal waste streams[3],[5].

Protocol B: Emergency Spill Containment and Decontamination

This protocol applies to accidental drops or spills of the API powder or its concentrated solutions.

  • Evacuation & PPE: Immediately evacuate non-essential personnel from the spill area. Responders must don full PPE: a NIOSH-approved respirator (to prevent inhalation of dust/aerosols), chemical safety goggles, and double nitrile gloves[2],[5].

  • Spill Containment:

    • For Solid Powders: Do not sweep. Gently moisten the powder with a light mist of alcohol to suppress aerosolization[2].

    • For Liquid Solutions: Surround and cover the spill with diatomite or a universal binder to absorb the liquid[2].

  • Collection: Using non-sparking tools (e.g., a plastic scoop), carefully collect the moistened powder or saturated binder and place it into a sealable hazardous waste container[5].

  • Chemical Decontamination: Saturate absorbent pads with alcohol (ethanol or isopropanol). Vigorously scrub the affected surfaces and equipment to dissolve and remove any residual API[2]. Place the used pads into the waste container.

  • System Validation (Clearance Swab): To validate the decontamination, perform a secondary wipe of the area using a clean, dry white cloth.

    • Standard Lab: Visually inspect the cloth under bright light; any discoloration indicates residual contamination requiring a second alcohol scrub.

    • GMP Facility: Swab the area and analyze via HPLC to quantitatively verify that API levels are below the acceptable daily exposure (ADE) threshold.

Operational Workflow Visualization

The following diagram maps the logical decision tree for emergency spill response, ensuring rapid, compliant action.

G Start Manidipine Dihydrochloride Spill Detected PPE 1. Evacuate & Don PPE (Respirator, Double Gloves) Start->PPE Assess 2. Assess Spill State PPE->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Moisten 3a. Moisten with Alcohol (Prevent Aerosolization) Solid->Moisten Absorb 3b. Apply Diatomite / Universal Binder Liquid->Absorb Collect 4. Collect into Sealable Hazardous Waste Container Moisten->Collect Absorb->Collect Decon 5. Scrub Surface with Alcohol Collect->Decon Verify 6. Post-Decon Verification (Visual/Swab Test) Decon->Verify Dispose 7. Manifest as UN2811 Class 6.1 Waste Verify->Dispose

Workflow for Manidipine Dihydrochloride Spill Response & Disposal

References

  • MedChemExpress. Safety Data Sheet: Manidipine dihydrochloride. 2

  • Fisher Scientific. Safety Data Sheet: Manidipine dihydrochloride.3

  • TCI Chemicals. Safety Data Sheet: Manidipine Dihydrochloride. 1

  • ClearSynth. MSDS REACH: Manidipine Dihydrochloride. 4

  • LKT Laboratories, Inc. (via Amazon S3). Safety Data Sheet: Manidipine Dihydrochloride. 5

Sources

Handling

Personal protective equipment for handling Manidipine dihydrochloride, (R)-

1. Executive Summary & Hazard Profile (R)-Manidipine dihydrochloride (CAS: 133082-19-6) is the enantiomerically pure (R)-stereoisomer of manidipine, a highly potent dihydropyridine calcium channel blocker [3].

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Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Hazard Profile (R)-Manidipine dihydrochloride (CAS: 133082-19-6) is the enantiomerically pure (R)-stereoisomer of manidipine, a highly potent dihydropyridine calcium channel blocker [3]. While indispensable in cardiovascular and pharmacokinetic research, handling the raw Active Pharmaceutical Ingredient (API) powder presents severe occupational hazards. According to globally harmonized Safety Data Sheets (SDS), manidipine dihydrochloride is classified under Acute Toxicity Category 3 (Toxic if swallowed, inhaled, or in contact with skin) [1].

Mechanistic Rationale for Strict Controls: Dihydropyridines are highly lipophilic, enabling rapid dermal and mucosal absorption. Inhalation of micro-particulate dust or accidental dermal exposure inhibits L-type and T-type voltage-gated Ca²⁺ channels in vascular smooth muscle [4]. This triggers uncontrolled systemic vasodilation, leading to profound hypotension, reflex tachycardia, and potential cardiovascular collapse. Therefore, laboratory handling must operate under a zero-exposure tolerance framework.

2. Quantitative Safety Data & PPE Specifications To mitigate the risks associated with (R)-Manidipine dihydrochloride, engineering controls and Personal Protective Equipment (PPE) must be aligned with Highly Potent API (HPAPI) standards.

Hazard ClassificationExposure RouteToxicological / Safety MetricRequired PPE & Engineering Specification
Acute Toxicity, Cat 3 InhalationOEL Target: < 10 µg/m³ (Estimated)Ventilated Balance Enclosure (VBE) + N95/P100 Respirator or PAPR
Acute Toxicity, Cat 3 DermalHigh lipophilic absorption rateDouble nitrile gloves (Outer: ≥0.12mm thickness), Tyvek suit
Acute Toxicity, Cat 3 Oral (Ingestion)LD50: Highly Toxic [2]Full face shield, strict hand hygiene, no-touch protocols
Aquatic Toxicity EnvironmentalHarmful to aquatic lifeP501 Hazardous waste incineration; zero drain discharge

3. Self-Validating Gowning and De-Gowning Protocol To ensure absolute trustworthiness, this protocol functions as a self-validating system. Each step contains a physical verification check to prevent cross-contamination.

Phase A: Donning (Pre-Entry)

  • Suit Up: Don a disposable, impermeable Tyvek suit over standard laboratory attire.

    • Mechanistic Rationale: Cotton lab coats absorb lipophilic chemical dust, holding the toxin against the skin. Tyvek repels particulates.

  • Respiratory Protection: Don a fitted N95/P100 respirator or a Powered Air-Purifying Respirator (PAPR).

    • Validation Check: Perform a positive/negative pressure seal check. If air leaks around the nose bridge, adjust the clip before proceeding.

  • Double Gloving: Don the inner pair of nitrile gloves, ensuring they sit under the Tyvek suit cuffs. Don the outer pair of extended-cuff nitrile gloves over the suit cuffs.

    • Mechanistic Rationale: Double gloving provides a breakthrough buffer. If the outer glove is contaminated or micro-punctured by a spatula, the inner glove maintains the dermal barrier.

Phase B: Doffing (Post-Operation)

  • Outer Glove Removal: Remove the outer gloves using the aseptic glove-in-glove technique. Dispose of them immediately in a hazardous waste bin.

  • Suit Removal: Unzip the Tyvek suit and roll it downward, turning it inside out to trap any settled API dust.

  • Respirator Removal: Remove the respirator last, handling only the straps.

    • Validation Check: Inspect the inner gloves. If any visible yellow/white powder is present, dermal exposure may have occurred; proceed to the emergency shower immediately.

4. Operational Workflow: Weighing and Dissolution Handling the dry powder form of (R)-Manidipine dihydrochloride is the highest-risk phase of any experiment.

Step 1: Engineering Control Verification

  • Action: Conduct all open-powder handling inside a Class II Type B2 Biological Safety Cabinet (BSC) or a Ventilated Balance Enclosure (VBE).

  • Validation Check: Verify the inward face velocity is ≥ 0.5 m/s using the digital airflow monitor before opening the API vial.

Step 2: Static Mitigation

  • Action: Use an anti-static ionizer bar and grounded, anti-static spatulas.

  • Mechanistic Rationale: The dihydrochloride salt form is highly prone to static cling. Standard plastic spatulas can cause the powder to repel and aerosolize into the user's breathing zone.

Step 3: In-Situ Dissolution

  • Action: Weigh the required mass into a pre-tared, sealable glass vial. Before removing the vial from the VBE, inject the primary solvent (e.g., DMSO or Ethanol) directly into the vial and seal it securely.

  • Mechanistic Rationale: Wetting the powder inside the containment zone completely eliminates the inhalation hazard of dry particulates during transport to the vortexer or incubator.

5. Process Visualization The following diagram illustrates the logical flow and safety checkpoints for handling this potent compound.

HPAPI_Workflow A 1. Engineering Control Verify VBE Negative Pressure B 2. PPE Gowning Double Gloves & Respirator A->B C 3. Static Mitigation Use Anti-Static Ionizer/Tools B->C D 4. Powder Handling Weigh (R)-Manidipine C->D E 5. In-Situ Dissolution Add Solvent (DMSO) in VBE D->E F 6. Decontamination Wet-Wipe Surfaces & Doff PPE E->F

Operational safety workflow for handling highly potent (R)-Manidipine powder.

6. Spill Response & Waste Disposal Even minor spills of (R)-Manidipine dihydrochloride require immediate, calculated action to prevent laboratory-wide contamination.

  • Immediate Response: Do NOT use a brush or broom. Sweeping dry powder re-suspends the toxic API into the air [1].

  • Chemical Deactivation: Gently cover the spill with absorbent pads soaked in a mixture of water and ethanol (to dissolve the lipophilic compound). Wipe inward from the edges to the center.

  • Disposal (P501): Place all contaminated wipes, empty API vials, and outer gloves into a sealed, labeled biohazard/chemical waste bag. Dispose of via an approved hazardous waste incineration facility [2]. Never flush manidipine solutions down the drain due to its aquatic toxicity.

7. References

  • NCATS Inxight Drugs. "MANIDIPINE DIHYDROCHLORIDE, (R)-." [Link]

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